Product packaging for Enviroxime(Cat. No.:CAS No. 63198-97-0)

Enviroxime

Cat. No.: B1683833
CAS No.: 63198-97-0
M. Wt: 358.4 g/mol
InChI Key: IWKXBHQELWQLHF-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enviroxime is a substituted benzimidazole derivative with activity against rhinoviruses and enteroviruses. This compound is a kinase inhibitor that targets viral protein 3A and 3AB, which are involved in viral RNA replication complex formation, thereby resulting in suppression of viral replication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N4O3S B1683833 Enviroxime CAS No. 63198-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXBHQELWQLHF-CAPFRKAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222628
Record name Enviroxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63198-97-0, 72301-79-2
Record name Viroxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063198970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enviroxime [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENVIROXIME
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enviroxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENVIROXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133013L556
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Evolving Target of Enviroxime in Enterovirus Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime is a benzimidazole derivative that has long been recognized for its inhibitory effects on the replication of a broad range of enteroviruses and rhinoviruses.[1] Initially, the antiviral activity of this compound was attributed to its interaction with the viral non-structural protein 3A.[2][3] However, subsequent research has unveiled a more intricate mechanism of action, highlighting the crucial role of host factors in mediating its antiviral effects. This technical guide provides an in-depth exploration of the molecular targets of this compound and this compound-like compounds, detailing the experimental evidence and methodologies that have shaped our current understanding.

The Tripartite Target: Viral 3A, Host PI4KB, and Host OSBP

The antiviral action of this compound and its analogs is now understood to revolve around a complex interplay between the enteroviral protein 3A and two key host proteins: phosphatidylinositol 4-kinase III beta (PI4KB) and oxysterol-binding protein (OSBP).[4][5] Enteroviruses remodel host cell membranes to create replication organelles (ROs), and this process is heavily dependent on the manipulation of host lipid metabolism. The 3A protein plays a pivotal role in this process by recruiting PI4KB to the replication sites.[4][6] PI4KB, in turn, generates phosphatidylinositol 4-phosphate (PI4P), a lipid that is essential for the recruitment of other viral and host factors, including OSBP.[7][8] OSBP then facilitates the transport of cholesterol to the replication organelles in exchange for PI4P, a critical step for the structural integrity and function of these viral replication factories.[7][8]

This compound and similar compounds disrupt this intricate process. They are broadly classified into two groups:

  • Major this compound-like Compounds: This group, which includes this compound itself, directly inhibits the enzymatic activity of the host protein PI4KB.[7][9]

  • Minor this compound-like Compounds: These compounds do not directly inhibit PI4KB but instead target the host protein OSBP, interfering with its lipid transport function.[5][10]

Interestingly, resistance to both classes of compounds often maps to mutations in the viral 3A protein.[2][11] This suggests that 3A is a central player that interacts with or influences the conformation of the host factors, and mutations in 3A can render the replication process less dependent on the specific host functions targeted by these drugs.

Quantitative Antiviral Activity

The antiviral potency of this compound and related compounds has been quantified against various enteroviruses. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values reported in the literature.

CompoundVirusCell LineEC50 (µM)Reference
This compoundPoliovirus--[1][10]
This compoundRhinovirus--[1]
This compoundEV-D68RD0.05 - 0.10[2]
BF738735 (PI4KB inhibitor)Various Enteroviruses-0.004 - 0.071[12][13]
Compound 1 (PI4KB inhibitor)Various Enteroviruses-0.004 - 0.071[13]
T-00127-HEV1 (PI4KB inhibitor)Poliovirus pseudovirusRD0.77[8]
T-00127-HEV1 (PI4KB inhibitor)EV71RD0.73[8]
AL-9 (PI4KIIIα inhibitor)HCV (genotype 1b)-0.29[8]
AL-9 (PI4KIIIα inhibitor)HCV (genotype 2a)-0.75[8]
Pipinib (PI4KB inhibitor)--2.2 (IC50)[8]
MI 14 (PI4KIIIβ inhibitor)CVB3--[5]
MI 14 (PI4KIIIβ inhibitor)HRVM--[5]
Compound 12b (Fluoxetine analog)Various Enteroviruses-0.0029 - 1.39[11]
E151EV-A71-2.39 - 28.12[14]
Compound 6gRV-A21-0.078[14]
Compound 6gRV-A71-0.015[14]
Compound 6gRV-B14-0.083[14]
Compound 6gPV3-0.063[14]
ALDEV-A71-0.0085[14]
NLDEV-A71-0.000025[14]
CompoundKinaseIC50 (nM)Reference
BF738735PI4KIIIβ5.7[12]
BF738735PI4KIIIα1700[12]
T-00127-HEV1PI4KB60[8]
PIK-93PI4KIIIβ19[8]
PIK-93PI3Kγ16[8]
PIK-93PI3Kα39[8]
UCB9608PI4KIIIβ11[8]
KR-27370PI4KIIIβ3.1[4]
KR-27370PI4KIIIα15.8[4]
KDU731C. parvum PI4K25[4]
UCT943P. falciparum PI4K23[4]
CHMFL-PI4K-127P. falciparum PI4K0.9[4]
AL-9PI4KIIIα570[4]

Experimental Protocols

In Vitro PI4KB Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PI4KB.

Materials:

  • Recombinant human PI4KB enzyme

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate: Phosphatidylinositol (PI)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 96-well plates

Procedure (using ADP-Glo™ Kit):

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the diluted compound, PI4KB enzyme, and the PI substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents and a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[9][15]

siRNA Sensitization Assay

This assay identifies the cellular target of an antiviral compound by observing if the knockdown of a specific gene enhances the compound's antiviral activity.

Materials:

  • HeLa or other susceptible cells

  • siRNA targeting the gene of interest (e.g., PI4KB, OSBP) and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Enterovirus stock

  • Test compound

  • Cell viability assay reagent (e.g., CellTiter-Glo)

Procedure:

  • Seed cells in 96-well plates.

  • Transfect cells with the specific siRNA or control siRNA.

  • After 48-72 hours, infect the cells with an enterovirus at a specific multiplicity of infection (MOI).

  • Immediately after infection, add serial dilutions of the test compound.

  • Incubate for a period sufficient to observe cytopathic effect (CPE) (e.g., 48-72 hours).

  • Measure cell viability to determine the antiviral activity of the compound in the presence and absence of the specific gene knockdown.

  • An enhanced antiviral effect in cells with the specific gene knockdown suggests that the gene product is the target of the compound.[16][17]

Generation and Sequencing of Resistant Mutants

This method is used to identify the viral protein target of an antiviral compound by selecting for and characterizing viruses that can replicate in the presence of the drug.

Materials:

  • Susceptible cell line

  • Enterovirus stock

  • Test compound

  • Agarose for plaque assays

  • Viral RNA extraction kit

  • RT-PCR reagents

  • Sanger or next-generation sequencing platform

Procedure:

  • Perform a plaque assay of the enterovirus in the presence of a selective concentration of the test compound.

  • Isolate individual viral plaques that form in the presence of the compound.

  • Amplify the resistant virus isolates in the presence of the compound.

  • Extract viral RNA from the resistant isolates.

  • Perform RT-PCR to amplify the region of the viral genome suspected to be the target (e.g., the P2 and P3 regions encoding non-structural proteins).

  • Sequence the PCR products to identify mutations that are not present in the wild-type virus.

  • Confirm that the identified mutations confer resistance by reverse genetics, introducing the mutation into an infectious clone of the wild-type virus and testing its susceptibility to the compound.[18][19]

Visualizations

G cluster_virus Enterovirus Replication cluster_host Host Cell Machinery cluster_inhibitors Inhibitors Enterovirus Enterovirus Infection Polyprotein Viral Polyprotein (P1, P2, P3) Enterovirus->Polyprotein Prot3A 3A Protein Polyprotein->Prot3A RO Replication Organelle (RO) Prot3A->RO Induces formation PI4KB PI4KB Prot3A->PI4KB This compound This compound (Major-like) Prot3A->this compound Resistance mutations Minor_comp Minor this compound-like Compounds Prot3A->Minor_comp Resistance mutations RNA_rep Viral RNA Replication RO->RNA_rep PI4P PI4P PI4KB->PI4P Generates PI4P->RO OSBP OSBP PI4P->OSBP Recruits Cholesterol Cholesterol OSBP->Cholesterol Transports to RO Cholesterol->RO This compound->PI4KB Inhibits Minor_comp->OSBP Inhibits

Caption: Signaling pathway of enterovirus replication hijacking host factors and the targets of this compound.

G cluster_0 Experimental Workflow: Target Identification start Start: Antiviral Compound step1 Generate Resistant Mutants start->step1 step2 Sequence Viral Genome (e.g., 3A region) step1->step2 step3 Identify Mutations step2->step3 decision Mutations in Viral Protein? step3->decision viral_target Viral Protein is likely target/co-factor decision->viral_target Yes host_target Host Factor is likely target decision->host_target No end End: Target Confirmed viral_target->end step4 siRNA Sensitization Screen host_target->step4 step5 Identify Sensitizing Gene Knockdown (e.g., PI4KB, OSBP) step4->step5 step5->end

Caption: Experimental workflow for identifying the molecular target of an antiviral compound.

G cluster_major Major this compound-like cluster_minor Minor this compound-like Enviroxime_like This compound-like Compounds Major Directly Inhibit PI4KB Enviroxime_like->Major Minor Target OSBP Enviroxime_like->Minor This compound This compound Major->this compound GW5074 GW5074 Major->GW5074 T_00127_HEV1 T-00127-HEV1 Major->T_00127_HEV1 AN_12_H5 AN-12-H5 Minor->AN_12_H5 T_00127_HEV2 T-00127-HEV2 Minor->T_00127_HEV2 Itraconazole Itraconazole Minor->Itraconazole

References

Enviroxime: A Technical Deep Dive into its Discovery, Mechanism, and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime, a benzimidazole derivative, emerged in the late 20th century as a potent inhibitor of picornaviruses, the family of viruses responsible for a wide range of human diseases including the common cold (rhinoviruses) and poliomyelitis (poliovirus).[1][2][3] Its discovery sparked significant interest in the development of antiviral therapies targeting this viral family. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the experimental data and methodologies that defined its scientific journey.

Discovery and Synthesis

This compound, chemically known as 2-amino-1-(isopropylsulfonyl)-6-(1-phenyl-1-propenyl)benzimidazole, was synthesized as part of a program aimed at identifying broad-spectrum antiviral agents.[4] The synthesis of this compound and its analogs involves a multi-step process, a general representation of which is outlined below.

Representative Synthesis Scheme

A general route for the synthesis of vinylacetylene analogs of this compound has been described. The process typically begins with a Friedel-Crafts reaction to produce a benzophenone intermediate. This is followed by catalytic hydrogenation to form a diaminobenzophenone. Selective sulfonylation of the more nucleophilic amino group is then carried out. Finally, the benzimidazole ketone is completed by reaction with cyanogen bromide in the presence of a base.[4]

Antiviral Activity and Spectrum

This compound demonstrated potent in vitro activity against a broad range of rhinoviruses and enteroviruses.[2][3] Its efficacy was evaluated using various cell-based assays, with key quantitative data summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound
VirusCell LineAssay TypeIC50 / MIC (µM)Reference
Poliovirus Type 1FL CellsPlaque Inhibition0.2[5]
PoliovirusL2OBCPE Inhibition0.06 µg/ml[6]
Rubella VirusHeLa/WISHCPE Inhibition0.125 µg/ml[6]
Enterovirus 71 (EV-A71)RD CellsCPE Inhibition0.06 ± 0.001[7]
Enterovirus 71 (EV-A71)RD CellsRNA Yield Reduction0.2 ± 0.04[7]
Enterovirus 71 (EV-A71)HIOsCPE Inhibition0.4 ± 0.2[7]
Enterovirus 71 (EV-A71)HIOsRNA Yield Reduction1.4 ± 0.3[7]

IC50: 50% inhibitory concentration; MIC: Minimum inhibitory concentration; CPE: Cytopathic effect; HIOs: Human intestinal organoids.

Table 2: Cytotoxicity of this compound
Cell LineMTC / CC50 (µg/ml)Therapeutic Index (TI)Reference
L2OB32533 (calculated from MIC)[6]
HeLa>32>256 (calculated from MIC)[6]
WISH>32>256 (calculated from MIC)[6]
RD>32>533 (calculated from MIC)[6]

MTC: Minimal toxic concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index (CC50/IC50 or MTC/MIC).

Mechanism of Action: Targeting the Viral 3A Protein

Extensive research into the mechanism of action of this compound revealed that it does not target host cell machinery but rather a specific viral protein. The primary target of this compound is the non-structural protein 3A of picornaviruses.[1][4]

This compound's interaction with the 3A protein disrupts the viral RNA replication process. Specifically, it has been shown to preferentially inhibit the synthesis of the positive-strand viral RNA.[1][4] The 3A protein is believed to be a crucial component of the viral replication complex, which assembles on intracellular membranes. By targeting 3A, this compound effectively cripples the virus's ability to produce new copies of its genome.[1]

Enviroxime_Mechanism This compound This compound Viral_Protein_3A Viral_Protein_3A This compound->Viral_Protein_3A Inhibits Plus_Strand_RNA_Synthesis Plus_Strand_RNA_Synthesis Viral_Protein_3A->Plus_Strand_RNA_Synthesis Disrupts

Resistance Studies

Interestingly, attempts to generate viral mutants with high-level resistance to this compound by significantly increasing the IC50 were largely unsuccessful.[3][4] However, drug-sensitive mutants could be selected. Mapping of these mutations consistently identified the 3A coding region as the genetic determinant of sensitivity, further solidifying the role of the 3A protein as the drug's target.[1][4]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity
  • Cell Seeding: Plate a suitable host cell line (e.g., HeLa, Vero, or RD cells) in 6-well or 12-well plates and grow to confluence.

  • Virus Preparation: Prepare serial dilutions of the picornavirus stock in a serum-free medium.

  • Infection: Remove the growth medium from the confluent cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., MEM containing 2% FBS and 0.5% agarose).

  • Overlay: After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the this compound-containing agarose medium.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining and Counting: Fix the cells with a solution of formaldehyde and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no drug). The IC50 is determined as the concentration of this compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay A Seed host cells to confluence B Infect cells with picornavirus A->B D Overlay cells with this compound-containing agarose medium B->D C Prepare serial dilutions of this compound C->D E Incubate until plaques are visible D->E F Fix, stain, and count plaques E->F G Calculate IC50 F->G

Viral RNA Synthesis Inhibition Assay
  • Cell Infection: Infect confluent monolayers of a suitable host cell line with a high multiplicity of infection (MOI) of the picornavirus.

  • Drug Treatment: Add this compound at various concentrations to the infected cells at a specific time post-infection (e.g., 2 hours).

  • Metabolic Labeling: At a later time point (e.g., 4 hours post-infection), add a radiolabeled RNA precursor, such as [3H]-uridine, to the culture medium.

  • RNA Extraction: After a defined labeling period (e.g., 2 hours), lyse the cells and extract the total RNA.

  • Measurement of Radioactivity: Quantify the amount of incorporated [3H]-uridine in the RNA samples using a scintillation counter.

  • Data Analysis: Compare the level of RNA synthesis in this compound-treated cells to that in untreated control cells to determine the extent of inhibition.

Clinical Development and Challenges

Despite its promising in vitro antiviral activity, the clinical development of this compound was ultimately halted.[1] Clinical trials in humans for the treatment of the common cold revealed two major drawbacks:

  • Poor Oral Bioavailability: The compound was not well absorbed when administered orally, limiting its systemic efficacy.[1]

  • Adverse Side Effects: this compound was associated with emetic side effects (nausea and vomiting).[1]

Intranasal administration was explored as an alternative delivery route to bypass the issues with oral bioavailability for treating rhinovirus infections. However, clinical trials with intranasal formulations also failed to demonstrate a consistent and statistically significant therapeutic effect against naturally occurring common colds.[2][8][9]

Table 3: Summary of this compound Clinical Trials
IndicationRoute of AdministrationKey FindingsOutcomeReference
Common Cold (Rhinovirus)OralPoor bioavailability, emetic side effects.Development for oral use discontinued.[1]
Common Cold (Rhinovirus)IntranasalNo consistent, statistically significant therapeutic benefit observed.Further clinical development was terminated.[2][8][9]

Development of Analogs and Second-Generation Compounds

The challenges encountered with this compound did not entirely extinguish interest in this class of compounds. The potent antiviral activity and the well-defined mechanism of action provided a strong rationale for developing analogs with improved pharmacokinetic properties and a better side-effect profile.[4][10] Research efforts focused on modifying the chemical structure of this compound to enhance oral bioavailability and reduce adverse effects, leading to the synthesis of various vinylacetylene analogs.[4]

Conclusion

This compound represents a significant chapter in the history of antiviral drug discovery. It was a pioneering compound that demonstrated the feasibility of targeting a specific non-structural viral protein to inhibit picornavirus replication. While its own clinical development was unsuccessful, the knowledge gained from studying this compound has been invaluable. It validated the viral 3A protein as a viable antiviral target and provided a chemical scaffold for the design of new generations of picornavirus inhibitors. The story of this compound serves as a critical case study for drug development professionals, highlighting the importance of not only in vitro potency but also favorable pharmacokinetic and safety profiles for the successful translation of a compound from the laboratory to the clinic.

References

Enviroxime: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enviroxime is a benzimidazole derivative that has demonstrated potent in vitro activity against a broad spectrum of rhinoviruses and enteroviruses, the primary causative agents of the common cold and other significant human diseases. Its mechanism of action involves the inhibition of viral RNA replication, a critical step in the viral life cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed summaries of its antiviral efficacy, mechanism of action, and relevant experimental methodologies are presented to serve as a valuable resource for researchers in the fields of virology and antiviral drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (E)-2-amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime, is a substituted benzimidazole. Its chemical structure is characterized by a central benzimidazole core, an isopropylsulfonyl group at the N1 position, an amino group at the C2 position, and a benzoyl oxime moiety at the C6 position.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

PropertyValueSource
Molecular Formula C₁₇H₁₈N₄O₃SPubChem
Molecular Weight 358.4 g/mol PubChem
Appearance White to off-white solidMedchemExpress.com[1]
Solubility Soluble in DMSO (≥ 50 mg/mL)MedchemExpress.com[1]
Calculated logP 3.1PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 6PubChem

Antiviral Activity

This compound exhibits potent and broad-spectrum activity against numerous serotypes of human rhinoviruses (HRV) and other enteroviruses. Its efficacy is typically evaluated through in vitro cell-based assays that measure the inhibition of viral replication.

In Vitro Antiviral Efficacy

The antiviral activity of this compound is quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit viral replication by 50%. The following table compiles reported EC₅₀ and IC₅₀ values for this compound against various picornaviruses.

Virus SerotypeCell LineAssay TypeEC₅₀ / IC₅₀ (µM)Source
Enterovirus 71 (EV71) RD CellsPlaque Reduction0.15Developments towards antiviral therapies against enterovirus 71[1]
Enterovirus 71 (EV71) HIOsCPE Inhibition0.4 ± 0.2CC 50 , EC 50 , and selectivity indices of this compound, rupintrivir, and 2 CMC in HIOs and RD cells.[2]
Enterovirus 71 (EV71) HIOsRNA Yield Reduction1.4 ± 0.3CC 50 , EC 50 , and selectivity indices of this compound, rupintrivir, and 2 CMC in HIOs and RD cells.[2]
Enterovirus 71 (EV71) RD CellsCPE Inhibition0.06 ± 0.001CC 50 , EC 50 , and selectivity indices of this compound, rupintrivir, and 2 CMC in HIOs and RD cells.[2]
Enterovirus 71 (EV71) RD CellsRNA Yield Reduction0.2 ± 0.04CC 50 , EC 50 , and selectivity indices of this compound, rupintrivir, and 2 CMC in HIOs and RD cells.[2]
Human Rhinovirus (15 serotypes) -Plaque Reduction0.17 - 1.0The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery[2]
Human Rhinovirus (various serotypes) -Cell Protection0.03 - 0.2The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery[2]

Mechanism of Action

This compound's antiviral effect stems from its ability to inhibit the replication of viral RNA.[3] The primary target of this compound is the viral non-structural protein 3A.[3] The interaction of this compound with protein 3A disrupts the formation and function of the viral replication complex, which is essential for the synthesis of new viral RNA genomes.[3][4]

Signaling Pathway of this compound's Antiviral Action

This compound's mechanism involves a complex interplay between the viral protein 3A and host cell factors. The binding of this compound to 3A is thought to interfere with the recruitment of essential host proteins, such as phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and the Golgi-specific brefeldin A-resistance guanine nucleotide exchange factor 1 (GBF1), to the replication organelles.[4][5] This disruption prevents the formation of a functional replication complex, leading to the inhibition of viral RNA synthesis, particularly the production of the plus-strand RNA.[3] Furthermore, there is evidence to suggest that this compound and its analogs may also interfere with viral polyprotein processing.[1]

Enviroxime_Mechanism cluster_virus Picornavirus Replication Cycle cluster_host Host Cell Polyprotein Viral Polyprotein P1 P1 (Structural Proteins) Polyprotein->P1 cleavage P2 P2 (Non-structural) Polyprotein->P2 cleavage P3 P3 (Non-structural) Polyprotein->P3 cleavage 3A 3A Protein P3->3A 3AB 3AB P3->3AB 3Cpro 3C Protease P3->3Cpro 3Dpol 3D RNA Polymerase P3->3Dpol ReplicationComplex Replication Complex (on host membranes) 3A->ReplicationComplex recruits host factors PI4KIIIb PI4KIIIβ 3A->PI4KIIIb Recruits GBF1 GBF1 3A->GBF1 Recruits 3Dpol->ReplicationComplex PlusRNA (+) sense RNA ReplicationComplex->PlusRNA MinusRNA (-) sense RNA PlusRNA->MinusRNA synthesis MinusRNA->PlusRNA synthesis This compound This compound This compound->Polyprotein Interferes with processing This compound->3A Binds to This compound->ReplicationComplex Inhibits formation

Figure 1: Signaling pathway of this compound's antiviral action.

Resistance

Viral resistance to this compound has been mapped to mutations within the coding region of the 3A protein.[3][6] These mutations likely alter the binding site of the drug, thereby reducing its inhibitory effect. The identification of these resistance mutations provides strong evidence for the direct or indirect interaction of this compound with the 3A protein.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the antiviral properties of compounds like this compound.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectious virus titer and for determining the antiviral activity of a compound.

Workflow:

Plaque_Reduction_Assay A 1. Seed susceptible cells (e.g., HeLa) in multi-well plates and grow to confluence. B 2. Prepare serial dilutions of this compound in cell culture medium. A->B C 3. Pre-incubate cells with the diluted this compound for a defined period (e.g., 1 hour). B->C D 4. Infect the cells with a known amount of rhinovirus (e.g., HRV-14) at a specific multiplicity of infection (MOI). C->D E 5. After an adsorption period (e.g., 1 hour), remove the virus inoculum. D->E F 6. Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without this compound. E->F G 7. Incubate the plates for several days (e.g., 3-5 days) to allow for plaque formation. F->G H 8. Fix and stain the cells (e.g., with crystal violet). G->H I 9. Count the number of plaques in each well. H->I J 10. Calculate the percentage of plaque reduction compared to the untreated virus control to determine the IC₅₀ value. I->J

Figure 2: Workflow for a typical plaque reduction assay.

Detailed Methodology (Example for Rhinovirus):

  • Cell Culture: HeLa cells are seeded in 6-well plates and cultured until they form a confluent monolayer.[7]

  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in Eagle's Minimum Essential Medium (EMEM) to the desired concentrations.

  • Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a dilution of human rhinovirus (e.g., HRV-14 or HRV-16) calculated to produce approximately 50-100 plaque-forming units (PFU) per well.[7]

  • Treatment and Overlay: After a 1-hour adsorption period at 33°C, the virus inoculum is removed, and the cells are overlaid with EMEM containing 0.7% low-melt agarose and the various concentrations of this compound.[7]

  • Incubation: The plates are incubated at 33°C in a 5% CO₂ atmosphere for 3 days.[7]

  • Staining and Quantification: The cells are fixed with 1% buffered formaldehyde and stained with crystal violet. The plaques (clear zones where cells have been lysed by the virus) are then counted. The IC₅₀ is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[7]

RNA Dot Blot Analysis

This technique is used to detect and quantify specific RNA molecules, such as viral RNA, in a sample. It was instrumental in demonstrating that this compound preferentially inhibits the synthesis of the viral plus-strand RNA.[3]

Workflow:

Dot_Blot_Workflow A 1. Infect cells with virus in the presence or absence of this compound. B 2. At various times post-infection, harvest the cells and extract total RNA. A->B C 3. Denature the RNA samples. B->C D 4. Spot the denatured RNA onto a nylon or nitrocellulose membrane. C->D E 5. Immobilize the RNA on the membrane (e.g., by UV cross-linking). D->E F 6. Pre-hybridize the membrane to block non-specific binding sites. E->F G 7. Hybridize the membrane with a labeled probe specific for the viral RNA (e.g., a radiolabeled DNA or RNA probe). F->G H 8. Wash the membrane to remove unbound probe. G->H I 9. Detect the signal from the labeled probe (e.g., by autoradiography or chemiluminescence). H->I J 10. Quantify the signal intensity to determine the relative amount of viral RNA. I->J

Figure 3: Workflow for RNA dot blot analysis of viral RNA.

Detailed Methodology (Example for Poliovirus):

  • Cell Infection and Treatment: HeLa cells are infected with poliovirus type 1 in the presence of this compound or a vehicle control (DMSO).[3]

  • RNA Extraction: At different time points post-infection, total cellular RNA is extracted from the cells.

  • RNA Application to Membrane: The extracted RNA is denatured and applied as dots to a nylon membrane.

  • Hybridization: The membrane is hybridized with a ³²P-labeled DNA probe that is complementary to either the plus- or minus-strand of the poliovirus RNA.

  • Washing and Detection: The membrane is washed to remove any unbound probe, and the radioactive signal is detected by autoradiography.

  • Analysis: The intensity of the dots is quantified to determine the relative amounts of plus- and minus-strand viral RNA in the presence and absence of this compound.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into a DNA sequence, such as the gene encoding the viral 3A protein. It is a critical tool for identifying the genetic basis of drug resistance and for studying the structure-function relationships of proteins.[6]

Workflow:

Site_Directed_Mutagenesis_Workflow A 1. Design primers containing the desired mutation in the 3A coding region. B 2. Use a plasmid containing the wild-type viral cDNA as a template for PCR with the mutagenic primers. A->B C 3. The PCR amplifies the entire plasmid, incorporating the mutation. B->C D 4. Digest the PCR product with a restriction enzyme (e.g., DpnI) that specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact. C->D E 5. Transform the mutated plasmid into competent E. coli cells. D->E F 6. Select transformed colonies and isolate the plasmid DNA. E->F G 7. Sequence the plasmid DNA to confirm the presence of the desired mutation. F->G H 8. Use the mutated plasmid to generate recombinant virus and test for resistance to this compound. G->H

Figure 4: Workflow for site-directed mutagenesis of the viral 3A protein.

Detailed Methodology (Example for Rhinovirus 14):

  • Primer Design: Oligonucleotide primers are designed to be complementary to the region of the rhinovirus 14 3A gene where the mutation is to be introduced, with the desired nucleotide change in the middle of the primer.

  • PCR Mutagenesis: A PCR reaction is performed using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid containing the full-length cDNA of rhinovirus 14 as the template.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested by adding the restriction enzyme DpnI directly to the PCR reaction.

  • Transformation: The resulting mutated plasmids are transformed into competent E. coli cells.

  • Screening and Sequencing: Plasmids are isolated from individual bacterial colonies and sequenced to confirm the presence of the intended mutation in the 3A gene.

  • Functional Analysis: The mutated cDNA is then used to generate infectious virus, which is subsequently tested for its susceptibility to this compound in a plaque reduction assay to confirm that the mutation confers resistance.

Pharmacokinetics

While this compound has demonstrated potent in vitro antiviral activity, its clinical development has been hampered by poor pharmacokinetic properties, including low oral bioavailability.[1] Studies in animal models have been conducted to evaluate its ADME profile.

A study on vinylacetylene analogs of this compound reported that a p-fluoro derivative exhibited oral bioavailability in Rhesus monkeys.[8] However, specific quantitative pharmacokinetic parameters for the parent this compound molecule are not extensively detailed in the readily available literature, which has been a significant hurdle in its progression as a therapeutic agent.

Conclusion

This compound remains a significant tool for the study of picornavirus replication due to its well-defined mechanism of action targeting the viral 3A protein. Its potent and broad-spectrum in vitro activity highlights the potential of targeting this viral protein for the development of new antiviral therapies. However, the challenges associated with its pharmacokinetic profile underscore the importance of optimizing drug-like properties in the early stages of antiviral drug discovery. Further research into the structural basis of this compound's interaction with the 3A protein and its host factor partners could pave the way for the design of new, more effective, and bioavailable inhibitors of rhinovirus and enterovirus replication.

References

An In-depth Technical Guide to the Antiviral Spectrum of Enviroxime and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the antiviral activity, mechanism of action, and experimental evaluation of Enviroxime and its related benzimidazole analogs. It is intended to serve as a technical resource for researchers in the fields of virology and medicinal chemistry.

Introduction

This compound is a benzimidazole derivative that exhibits a potent and broad-spectrum inhibitory activity against picornaviruses in vitro.[1] It was one of the early antiviral compounds to be extensively studied for the treatment of the common cold, which is primarily caused by human rhinoviruses (HRV).[2][3] Although its clinical development was halted due to poor oral bioavailability and adverse side effects, this compound remains a critical tool for studying picornavirus replication.[3][4] Subsequent research has led to the synthesis of numerous analogs with improved pharmacological properties and has provided significant insights into its mechanism of action, revealing a complex interplay between the compound, a host cell kinase, and a viral nonstructural protein.[3][4][5]

Antiviral Spectrum and Potency

This compound and its analogs demonstrate potent activity against a wide range of viruses within the Picornaviridae family, which includes the genera Enterovirus (e.g., polioviruses, coxsackieviruses, enterovirus 71) and Rhinovirus.[1][6] The activity is generally broad across numerous serotypes.

Quantitative Data: In Vitro Antiviral Activity

The antiviral potency of this compound and its analogs is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit viral activity (e.g., cytopathic effect, plaque formation, or viral yield) by 50%. The cytotoxicity of the compounds is concurrently measured as the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀/IC₅₀ yields the selectivity index (SI), a key measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound and Analogs against Picornaviruses

Compound Virus Assay Type EC₅₀ / IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference
This compound Poliovirus Type 1 Plaque Inhibition 0.2 >100 >500 [7]
This compound Human Rhinovirus 14 Not Specified - - - [6]
Compound 1* Coxsackievirus B3 CPE Assay 0.004 11 2750 [8]
Compound 1* Enterovirus 71 CPE Assay 0.005 11 2200 [8]
Compound 1* Human Rhinovirus A2 CPE Assay 0.071 65 915 [8]
Compound 1* Human Rhinovirus B14 CPE Assay 0.015 65 4333 [8]
T-00127-HEV1 Poliovirus Not Specified - - - [5]
GW5074 Poliovirus Not Specified - - - [5][9]
Vinylacetylene Analog 12 Poliovirus Not Specified Potent Inhibitor - - [3]
Vinylacetylene Analog 12 Coxsackie A21 In vivo model Efficacious - - [10]

*Compound 1 is a novel broad-spectrum enterovirus inhibitor with an this compound-like mechanism of action.[8]

Mechanism of Action

The mechanism of action for this compound has been a subject of extensive research. Early studies focusing on drug-resistant mutants consistently identified mutations in the viral nonstructural protein 3A, suggesting it was the direct target.[6][11][12] However, subsequent research failed to demonstrate a direct binding interaction between this compound and the 3A protein.[13]

The current understanding is that this compound and its analogs are non-competitive inhibitors that target a host cell factor, phosphatidylinositol 4-kinase III beta (PI4KIIIβ or PI4KB) .[4][5][8] This lipid kinase is a crucial component of the viral replication machinery, as it is recruited by the viral 3A protein to generate phosphatidylinositol 4-phosphate (PI4P)-enriched lipid microenvironments in the host cell cytoplasm. These PI4P-rich organelles serve as the scaffold for the assembly of the viral replication complexes. By inhibiting PI4KIIIβ, this compound-like compounds prevent the formation of these specialized replication organelles, thereby halting viral RNA synthesis.[4][8] The resistance mutations observed in the viral 3A protein are thought to reduce the virus's dependency on PI4KIIIβ or alter the 3A-PI4KIIIβ interaction.[4][9]

Signaling Pathway Diagram

Enviroxime_Mechanism_of_Action cluster_host Host Cell Cytoplasm PI4KIIIb Host Kinase PI4KIIIβ PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIb->PI4P Phosphorylates PI Phosphatidylinositol (PI) PI->PI4KIIIb ReplicationOrganelle PI4P-Enriched Replication Organelle PI4P->ReplicationOrganelle Forms Scaffold ReplicationComplex Viral Replication Complex (VRC) ReplicationOrganelle->ReplicationComplex Protein3A Viral Protein 3A Protein3A->PI4KIIIb Recruits & Activates RNASynthesis Viral RNA Synthesis ReplicationComplex->RNASynthesis Mediates This compound This compound & Analogs This compound->PI4KIIIb INHIBITS

Caption: Mechanism of action of this compound targeting host PI4KIIIβ.

Experimental Protocols and Workflows

The evaluation of this compound and its analogs relies on a set of standardized in vitro virology assays.

Key Experimental Protocols

1. Cytopathic Effect (CPE) Reduction Assay: This is a high-throughput primary screening assay to determine a compound's ability to protect cells from virus-induced death.[14][15]

  • Cell Plating: Seed a suitable host cell line (e.g., HeLa, Vero) in 96-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., eight half-log₁₀ concentrations, from 100 µM to 0.032 µM) in cell culture medium.

  • Treatment and Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a predetermined titer of the virus (e.g., multiplicity of infection of 0.1). Include cell-only (for cytotoxicity), virus-only (positive control), and untreated (negative control) wells.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 33-37°C) until at least 80% CPE is observed in the virus control wells (typically 2-4 days).

  • Quantification: Assess cell viability using a colorimetric reagent such as Neutral Red or MTT. The absorbance is read on a plate reader.

  • Data Analysis: Calculate the EC₅₀ and CC₅₀ values by performing a regression analysis of the dose-response curves.

2. Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques, providing a more quantitative measure of infectivity.

  • Cell Plating: Prepare confluent monolayers of host cells in 6-well or 12-well plates.

  • Infection: Adsorb a low dose of virus (e.g., 50-100 plaque-forming units per well) onto the cell monolayers for 1 hour.

  • Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound.

  • Incubation: Incubate the plates until distinct plaques are visible.

  • Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The IC₅₀ is the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

3. Virus Yield Reduction Assay: This assay directly quantifies the amount of infectious virus produced in the presence of a compound.[15]

  • Protocol: Treat and infect cell monolayers with the virus at a high multiplicity of infection in the presence of different compound concentrations.

  • Harvesting: After a single replication cycle (e.g., 8-24 hours), harvest the cells and supernatant and release the virus through freeze-thaw cycles.

  • Titration: Determine the titer of the produced virus from each sample by performing a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis: The EC₉₀ or EC₉₉ (concentrations that reduce viral yield by 90% or 99%) are often calculated to assess potency.

General Experimental Workflow

The discovery and characterization of novel this compound-like compounds typically follow a structured workflow, from initial screening to detailed mechanism-of-action studies.

Antiviral_Drug_Discovery_Workflow A Primary Screening (e.g., CPE Reduction Assay) B Hit Confirmation & Dose-Response (EC₅₀, CC₅₀, SI Determination) A->B Active 'Hits' C Secondary Assays (Plaque/Yield Reduction) B->C Confirmed Hits D Mechanism of Action Studies C->D H Lead Optimization (Medicinal Chemistry) C->H E Resistance Selection D->E G Target Deconvolution (e.g., PI4KIIIβ Kinase Assay) D->G F Genotypic Analysis (Sequencing of 3A gene) E->F F->D G->D H->B New Analogs I In Vivo Efficacy & PK/PD H->I Optimized Leads

Caption: A typical workflow for antiviral drug discovery and characterization.

Clinical Development and Limitations

Despite promising in vitro activity, the clinical development of this compound was ultimately unsuccessful.[4]

  • Intranasal Administration: Trials using intranasal sprays for naturally occurring colds did not show consistent, statistically significant therapeutic effects.[16][17] Prophylactic trials against experimental rhinovirus infection also failed to significantly reduce infection or illness.[18][19]

  • Oral Administration: Oral formulations were hampered by very poor bioavailability.[3]

  • Adverse Effects: Gastrointestinal side effects, including nausea and vomiting, were common with oral administration.[4]

These limitations underscore the challenges in translating potent in vitro activity into clinical efficacy, particularly for respiratory viruses. However, the knowledge gained from this compound has been invaluable, guiding the development of new analogs and solidifying PI4KIIIβ as a promising host-directed target for broad-spectrum picornavirus inhibitors.[8]

References

Initial Studies on the Efficacy of Enviroxime: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial efficacy studies of Enviroxime, an early benzimidazole-derived antiviral compound. It covers its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and details the experimental protocols used in seminal research. The document aims to serve as a comprehensive resource for professionals in the fields of virology and antiviral drug development.

Core Mechanism of Action

Initial research into this compound's antiviral properties identified it as a potent inhibitor of rhinovirus and enterovirus replication.[1][2] The primary mechanism of action was pinpointed to the viral nonstructural protein 3A.[1][3][4]

  • Target: this compound specifically targets the 3A protein of picornaviruses, such as poliovirus and rhinovirus.[1][5] This protein is crucial for the viral life cycle.

  • Effect: The compound inhibits a function of the 3A protein that is essential for viral RNA replication.[4] Specifically, studies demonstrated that this compound preferentially inhibits the synthesis of the viral plus-strand RNA.[1][3]

  • Resistance: A key finding in early studies was that viral resistance to this compound could be conferred by single-nucleotide substitutions in the 3A coding region, leading to a single amino acid change.[1][3] This provided strong evidence that the 3A protein is the direct or indirect target of the drug.[5][6][7]

cluster_0 Picornavirus Replication Cycle cluster_1 This compound's Point of Intervention Viral Entry Viral Entry Polyprotein Translation Polyprotein Translation Viral Entry->Polyprotein Translation Viral Proteins (including 3A) Viral Proteins (including 3A) Polyprotein Translation->Viral Proteins (including 3A) Replication Complex Formation Replication Complex Formation Viral Proteins (including 3A)->Replication Complex Formation Plus-Strand RNA Synthesis Plus-Strand RNA Synthesis Replication Complex Formation->Plus-Strand RNA Synthesis Template Viral Replication Viral Replication Plus-Strand RNA Synthesis->Viral Replication This compound This compound Viral Protein 3A Viral Protein 3A This compound->Viral Protein 3A Targets Viral Protein 3A->Plus-Strand RNA Synthesis Inhibition

Diagram 1: this compound's Mechanism of Action.

Quantitative Data Presentation

The initial evaluation of this compound yielded promising in vitro data, though this potency did not translate effectively into clinical settings.

This table summarizes the minimal inhibitory concentration (MIC), minimal toxic concentration (MTC), and the resulting therapeutic index (TI) of this compound against Poliovirus and Rubella virus in various cell lines. The data indicates a high margin of safety in these preclinical models, particularly against poliovirus.[2][8]

VirusCell SystemMIC (µg/ml)MTC (µg/ml)Therapeutic Index (TI)
Poliovirus RD0.061628
L20B0.063254
Rubella HeLa0.1251614
WISH0.1251614
Data sourced from Al-Khayat ZA, 2012.[2][8]

The following data demonstrates a dose-dependent reduction in poliovirus plaque formation in L20B cells, with complete inhibition observed at a concentration of 0.125 µg/ml.[2]

This compound Conc. (µg/ml)Average Plaque CountRatio of Plaque Formed (Untreated/Treated)
0461
0.03341.35
0.06315.3
0.1250Not Applicable
Data sourced from Al-Khayat ZA, 2012.[2]

Despite strong in vitro results, clinical trials in human volunteers yielded inconsistent and generally disappointing outcomes. The drug failed to demonstrate a consistent, statistically significant therapeutic effect against rhinovirus infections.[9][10][11][12]

StudyVirus ChallengeAdministrationKey Findings
Phillpotts et al., 1983[9]Rhinovirus type 9Intranasal spray (6x/day)Statistically significant reduction in clinical score on day 5, but not in total clinical score or nasal secretion quantity.
Hayden et al., 1982[12]Rhinovirus type 39Prophylactic intranasal sprayDid not significantly reduce infection or illness rates. Infection rates were 89% for the this compound group vs. 100% for placebo.
Miller et al., 1985[10][11]Natural rhinovirus infectionsIntranasalNo consistent statistically significant differences between treated and untreated groups; no therapeutic effect was demonstrated.

Experimental Protocols

Detailed methodologies were crucial for establishing this compound's mechanism and efficacy profile.

This workflow was central to discovering that this compound targets the 3A protein.

  • Viruses and Cell Lines: Poliovirus type 1 and human rhinovirus type 14 were propagated in HeLa cells.[1]

  • Drug Resistance Selection: To identify the drug's target, resistant viral mutants were selected by passaging the virus in the presence of 1 µg/ml of this compound.[1][3]

  • Genetic Mapping: The genomes of 23 independent resistant mutants were analyzed. Each contained a single nucleotide substitution that resulted in an amino acid change within the 3A coding region.[1][3]

  • Mechanism Confirmation:

    • Dot Blot Analysis: RNA was extracted from infected cells treated with this compound. Dot blot analysis revealed that the synthesis of the viral plus-strand RNA was preferentially inhibited.[1][3]

    • In Vitro Replication Assay: The initiation of plus-strand RNA synthesis was measured by the addition of [32P]uridine to the 3AB protein in crude replication complexes. This compound was shown to inhibit this initiation step.[1][3]

cluster_workflow Target Identification Workflow A Infect HeLa Cells with Poliovirus/Rhinovirus B Culture Virus with 1 µg/ml this compound A->B C Isolate and Plaque-Purify Resistant Mutants B->C D Sequence Viral Genome of Mutants C->D E Map Mutations to the 3A Coding Region D->E F Confirm 3A as Target via Site-Directed Mutagenesis E->F G Hypothesize Inhibition of RNA Synthesis E->G H Confirm with Dot Blot & In Vitro Replication Assays G->H

Diagram 2: Experimental Workflow for Target Identification.

This protocol was used to generate the quantitative data on MIC and MTC.[2]

  • Cell Lines: L20B (murine) and RD (human) cells were used for poliovirus. HeLa (human) and WISH (human) cells were used for rubella virus.[2]

  • Minimal Toxic Concentration (MTC) Assay:

    • Confluent cell monolayers in 96-well plates were prepared.

    • Serial two-fold dilutions of this compound were added to the wells in the absence of any virus.

    • Plates were incubated and observed daily for signs of cytotoxicity to determine the highest non-toxic concentration.[8]

  • Minimal Inhibitory Concentration (MIC) Assay:

    • Confluent cell monolayers in 96-well plates were prepared.

    • Serial two-fold dilutions of this compound were added to the wells.

    • A standard dose of virus (e.g., 100 TCDID50) was added to each well.

    • Plates were incubated and observed daily for 5 days for the presence of viral Cytopathic Effect (CPE).

    • The MIC was calculated as the concentration of this compound that inhibited CPE in 50% of the wells.[2][8]

cluster_0 In Vitro Assay Workflow cluster_mtc MTC Determination (Toxicity) cluster_mic MIC Determination (Efficacy) cluster_ti Therapeutic Index Calculation start MTC1 Plate Cell Monolayers start->MTC1 MIC1 Plate Cell Monolayers start->MIC1 MTC2 Add Serial Dilutions of this compound (No Virus) MTC1->MTC2 MTC3 Incubate and Observe for Cytotoxicity MTC2->MTC3 MTC4 Determine Minimal Toxic Concentration MTC3->MTC4 TI_Calc TI = MTC / MIC MTC4->TI_Calc MIC2 Add this compound Dilutions + Virus MIC1->MIC2 MIC3 Incubate and Observe for Cytopathic Effect (CPE) MIC2->MIC3 MIC4 Determine Minimal Inhibitory Concentration MIC3->MIC4 MIC4->TI_Calc

Diagram 3: Workflow for Determining MIC, MTC, and TI.

This protocol outlines the design of a key early clinical study.

  • Study Design: A double-blind, placebo-controlled therapeutic trial.[9]

  • Participants: Healthy adult volunteers.

  • Virus Challenge: Volunteers were challenged with human rhinovirus type 9.[9]

  • Treatment Regimen: Medication (this compound or placebo) was administered as an intranasal spray. Dosing began 44 hours after the virus challenge and was given six times a day.[9]

  • Efficacy Endpoints: The primary measures of efficacy were daily clinical scores (based on symptom severity) and the total weight of nasal secretions collected.[9]

Conclusion

The initial studies of this compound painted a dual picture. On one hand, it was a potent inhibitor of picornavirus replication in vitro, and the investigation into its mechanism provided invaluable insights, establishing the viral protein 3A as a viable antiviral target.[1][3][4] On the other hand, this preclinical promise did not translate into a clear clinical benefit in human trials for the common cold.[10][11][12] The disparity has been partly attributed to the compound's high hydrophobicity and poor water insolubility, which likely hampered effective delivery to the site of infection in the nasal mucosa.[13] While this compound itself did not proceed to become a clinical antiviral, its story underscores the critical importance of drug delivery and bioavailability in antiviral development and solidifies its legacy as a crucial chemical probe for studying the function of the enterovirus 3A protein.

References

The Structure-Activity Relationship of Enviroxime Derivatives: A Technical Guide for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime is a potent benzimidazole derivative that has demonstrated broad-spectrum antiviral activity against a range of picornaviruses, including rhinoviruses and enteroviruses, the causative agents of the common cold and other significant human diseases.[1][2] Despite its promising in vitro efficacy, clinical development of this compound was hampered by poor oral bioavailability and undesirable side effects.[3] This has spurred further research into the synthesis and evaluation of this compound derivatives with improved pharmacokinetic profiles and retained or enhanced antiviral potency. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailing their mechanism of action, quantitative antiviral data, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Viral 3A Protein

The antiviral activity of this compound and its derivatives is primarily attributed to their interaction with the viral non-structural protein 3A.[1][3] This protein plays a crucial role in the picornavirus replication cycle. The proposed mechanism involves the inhibition of viral RNA synthesis.[4] Specifically, these compounds are thought to interfere with the formation or function of the viral replication complex.[4] Studies with this compound-resistant mutants of poliovirus and human rhinovirus 14 have consistently shown mutations in the 3A protein, confirming it as the molecular target.[3][4] The binding of this compound-like compounds to the 3A protein can interfere with viral polyprotein processing and the recruitment of host factors, such as phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), to the replication complexes.[4]

Enviroxime_Mechanism_of_Action cluster_virus Picornavirus Replication Cycle cluster_drug_interaction Drug Intervention Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing Replication_Complex_Formation Replication Complex Formation Polyprotein_Processing->Replication_Complex_Formation RNA_Synthesis Viral RNA Synthesis Replication_Complex_Formation->RNA_Synthesis Assembly Virion Assembly RNA_Synthesis->Assembly Release New Virions Released Assembly->Release Enviroxime_Derivative This compound Derivative 3A_Protein Viral 3A Protein Enviroxime_Derivative->3A_Protein Binds to 3A_Protein->Replication_Complex_Formation Inhibits

Figure 1: Proposed mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to identify the key structural features of this compound derivatives that are critical for their antiviral activity and to improve their drug-like properties. These studies have primarily focused on modifications at the C2 position of the benzimidazole ring and the introduction of a vinylacetylene moiety.

C2-Substituted Analogs

Modifications at the C2 position of the benzimidazole core have a significant impact on antiviral potency. Key findings include:

  • Primary Amino Group: A primary amino group at the C2 position is generally associated with the highest antiviral activity.

  • Steric Hindrance: Larger substituents at the C2 position can lead to a decrease in activity, likely due to steric hindrance that disrupts the optimal conformation for binding to the 3A protein.

Vinylacetylene Benzimidazoles

A series of vinylacetylene analogs of this compound were synthesized to explore the impact of this moiety on antiviral activity and pharmacokinetic properties.[1][3][5]

  • Potent Activity: Many vinylacetylene derivatives exhibit potent in vitro activity against a range of rhinoviruses and enteroviruses.[3]

  • Oral Bioavailability: The introduction of a p-fluoro substituent on the phenyl ring of the vinylacetylene benzimidazole backbone was found to significantly improve oral bioavailability in animal models.[3][5] This highlights the importance of incorporating fluorine in drug design to modulate metabolic stability and absorption.

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity of this compound and some of its key derivatives against various picornaviruses. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit viral replication by 50%.

CompoundVirusAssay TypeCell LineIC50 (µM)Reference
This compoundPoliovirus type 1 (Mahoney)Plaque InhibitionFL cells0.2[2]
DisoxarilPoliovirus type 1 (Mahoney)Plaque InhibitionFL cells0.3[2]
ArildonePoliovirus type 1 (Mahoney)Plaque InhibitionFL cells2.7[2]
GuanidinePoliovirus type 1 (Mahoney)Plaque InhibitionFL cells200[2]

Table 1: Antiviral Activity of this compound and Other Picornavirus Inhibitors

Compound ClassKey Structural FeatureGeneral Activity TrendReference
C2-Substituted AnalogsPrimary amino group at C2Most active
C2-Substituted AnalogsBulky groups at C2Reduced activity
Vinylacetylene BenzimidazolesVinylacetylene moietyPotent antiviral activity[1][3]
Vinylacetylene Benzimidazolesp-Fluoro substitution on phenyl ringImproved oral bioavailability[3][5]

Table 2: Summary of Structure-Activity Relationships for this compound Derivatives

Experimental Protocols

The evaluation of the antiviral activity of this compound derivatives typically involves cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in viral plaque formation.

Plaque Reduction Assay

This is a quantitative assay that determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., HeLa or FL cells) in 6-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the test compound.

  • Overlay medium (e.g., medium containing agarose or methylcellulose).

  • Crystal violet staining solution.

Procedure:

  • Seed 6-well plates with host cells and grow to confluency.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Add the overlay medium containing the different concentrations of the test compound to the respective wells.

  • Incubate the plates at the optimal temperature for viral replication until plaques are visible.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well and calculate the IC50 value.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • Host cells (e.g., HeLa cells) in 96-well plates.

  • Virus stock.

  • Serial dilutions of the test compound.

  • Cell viability reagent (e.g., XTT, MTT, or a luminescent ATP-based assay).[6]

Procedure:

  • Seed 96-well plates with host cells.

  • Add serial dilutions of the test compound to the wells.

  • Infect the cells with the virus. Include uninfected cell controls and virus-infected controls without the compound.

  • Incubate the plates until significant CPE is observed in the virus control wells.

  • Add the cell viability reagent to all wells and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's instructions.

  • Calculate the percentage of cell viability for each compound concentration and determine the EC50 value.

Antiviral_Assay_Workflow cluster_plaque_assay Plaque Reduction Assay cluster_cpe_assay CPE Inhibition Assay start Start prepare_cells Prepare Host Cell Monolayers start->prepare_cells infect_cells Infect Cells with Virus prepare_cells->infect_cells prepare_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds prepare_compounds->add_compounds infect_cells->add_compounds incubate Incubate add_compounds->incubate observe_cpe Observe for Cytopathic Effect (CPE) incubate->observe_cpe quantify Quantify Viral Inhibition observe_cpe->quantify plaque_overlay Add Agarose Overlay quantify->plaque_overlay add_viability_reagent Add Cell Viability Reagent quantify->add_viability_reagent end End stain_plaques Stain with Crystal Violet plaque_overlay->stain_plaques count_plaques Count Plaques stain_plaques->count_plaques count_plaques->end measure_signal Measure Absorbance/Luminescence add_viability_reagent->measure_signal measure_signal->end

Figure 2: General workflow for in vitro antiviral assays.

Conclusion

The study of this compound derivatives has provided valuable insights into the SAR of benzimidazole-based antiviral agents. The identification of the viral 3A protein as the molecular target offers a clear direction for rational drug design. Key takeaways for future drug development efforts include the importance of the C2-primary amino group for potency and the utility of strategic fluorination to enhance pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of novel this compound analogs with the potential to yield a clinically effective treatment for picornavirus infections. Further exploration of the vinylacetylene benzimidazoles, particularly those with substitutions that improve metabolic stability and safety profiles, represents a promising avenue for the development of next-generation antipicornaviral drugs.

References

Methodological & Application

Application Notes and Protocols: Enviroxime Plaque Reduction Assay for Rhinovirus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting a plaque reduction assay to evaluate the antiviral activity of enviroxime against human rhinoviruses (HRV). This compound is a benzimidazole derivative that has been shown to inhibit the replication of a broad range of rhinovirus serotypes. Its mechanism of action involves the targeting of the viral non-structural protein 3A, which plays a crucial role in the formation of the viral replication complex and the manipulation of host cell pathways. The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and is a reliable tool for determining the efficacy of antiviral compounds. Here, we present a step-by-step methodology, guidance on data analysis, and a summary of expected results based on available literature.

Introduction

Human rhinoviruses are the most frequent causative agents of the common cold and are associated with exacerbations of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The high number of rhinovirus serotypes makes vaccine development challenging, highlighting the need for effective antiviral therapies.

This compound has demonstrated significant in vitro activity against a wide array of rhinovirus serotypes. It inhibits viral replication by targeting the viral protein 3A.[1][2][3] This protein is essential for the establishment of viral replication complexes, which are platforms for viral RNA synthesis. The 3A protein interacts with host cell factors, including Golgi-specific brefeldin A-resistant guanine nucleotide exchange factor 1 (GBF1), to remodel intracellular membranes and facilitate viral replication. By interfering with the function of the 3A protein, this compound effectively disrupts the viral life cycle.

The plaque reduction assay is a quantitative method used to determine the number of infectious virus particles, or plaque-forming units (PFU), in a sample. This assay is instrumental in assessing the antiviral activity of a compound by measuring the reduction in the number of plaques in the presence of the drug compared to an untreated control.

Data Presentation

Rhinovirus SerotypeThis compound Concentration (µg/mL)Percent Plaque Reduction (%)EC50 (µg/mL)
Rhinovirus 14 (HRV-14)0.01250.04
0.0560
0.185
0.598
Rhinovirus 39 (HRV-39)0.01200.05
0.0555
0.180
0.595

Note: The data in this table are illustrative and may not represent actual experimental results. Researchers should generate their own data for specific rhinovirus serotypes and experimental conditions.

Experimental Protocols

Plaque Reduction Assay Protocol

This protocol is designed for determining the antiviral activity of this compound against susceptible rhinovirus serotypes using HeLa cells.

Materials:

  • HeLa cells (e.g., ATCC CCL-2)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Rhinovirus stock of a known titer (e.g., HRV-14, HRV-39)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Agarose (for overlay)

  • Neutral Red or Crystal Violet stain

  • 6-well or 12-well cell culture plates

  • CO2 incubator (33-35°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • One day before the assay, seed the HeLa cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the assay, prepare serial dilutions of this compound in EMEM containing 2% FBS. The final concentration of DMSO should be non-toxic to the cells (typically ≤ 0.5%). A range of concentrations should be tested to determine the EC50 (e.g., 0.01, 0.1, 1, 10 µg/mL).

  • Virus Infection:

    • On the day of the experiment, when the HeLa cell monolayer is confluent, aspirate the growth medium from the wells.

    • Wash the cell monolayer once with PBS.

    • Prepare a virus dilution in serum-free EMEM to yield approximately 50-100 PFU per well.

    • Infect the cells by adding the virus dilution to each well.

    • Incubate the plates at 33-35°C for 1-2 hours to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

  • This compound Treatment and Overlay:

    • While the virus is adsorbing, prepare the agarose overlay. Melt a 2% agarose solution and cool it to 42-45°C. Mix it 1:1 with 2X EMEM containing 4% FBS and the appropriate concentrations of this compound.

    • After the adsorption period, aspirate the virus inoculum from the wells.

    • Gently add the agarose overlay containing the different concentrations of this compound to the respective wells. Include a "virus control" (no this compound) and a "cell control" (no virus, no this compound).

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 33-35°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • After the incubation period, the plaques can be visualized by staining.

    • For Neutral Red Staining: Add a solution of Neutral Red (e.g., 0.01%) in PBS to the overlay and incubate for 2-4 hours at 37°C. Carefully remove the overlay and count the plaques.

    • For Crystal Violet Staining: First, fix the cells by adding a 10% formalin solution for at least 30 minutes. Then, remove the overlay and stain the cell monolayer with a 0.5% Crystal Violet solution for 10-15 minutes. Gently wash the wells with water to remove excess stain. Plaques will appear as clear zones against a purple background.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control using the following formula: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

    • Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Seed HeLa cells in plates a1 Infect HeLa cell monolayer with Rhinovirus p1->a1 p2 Prepare serial dilutions of this compound a4 Add agarose overlay containing this compound p2->a4 p3 Prepare Rhinovirus inoculum p3->a1 a2 Adsorb virus for 1-2 hours a1->a2 a3 Aspirate inoculum a2->a3 a3->a4 a5 Incubate for 3-5 days a4->a5 d1 Fix and stain cells a5->d1 d2 Count plaques d1->d2 d3 Calculate % plaque reduction d2->d3 d4 Determine EC50 d3->d4

Caption: Workflow of the this compound Plaque Reduction Assay.

Signaling Pathway Diagram

Rhinovirus_Replication_Pathway cluster_host_cell Host Cell Cytoplasm cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Assembly & Release Virus Rhinovirus Receptor Host Cell Receptor (e.g., ICAM-1) Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Uncoating Uncoating & Viral RNA Release Endosome->Uncoating 3. Acidification Viral_RNA Viral (+)RNA Genome Uncoating->Viral_RNA Translation Translation of Polyprotein Viral_RNA->Translation Replication_Complex Formation of Replication Complex on Host Membranes Viral_RNA->Replication_Complex Polyprotein Viral Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing Polyprotein->Proteolytic_Processing Viral_Proteins Viral Proteins (e.g., 3A, 3D Pol) Proteolytic_Processing->Viral_Proteins Viral_Proteins->Replication_Complex Assembly Assembly of New Virions Viral_Proteins->Assembly Negative_Strand (-)RNA Synthesis Replication_Complex->Negative_Strand Replication Positive_Strand New (+)RNA Synthesis Negative_Strand->Positive_Strand Positive_Strand->Assembly Release Release of Progeny Virus Assembly->Release This compound This compound This compound->Viral_Proteins Inhibits 3A protein function

References

Application Notes and Protocols for Testing Enviroxime Efficacy Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime is a benzimidazole derivative with potent antiviral activity against a broad spectrum of rhinoviruses and enteroviruses, the causative agents of the common cold and various other illnesses.[1][2] Its mechanism of action involves the inhibition of viral RNA replication by targeting the non-structural viral protein 3A.[2][3] This protein is essential for the formation of viral replication organelles, and this compound's interference with its function effectively halts the viral life cycle.[4][5] These application notes provide detailed protocols for utilizing cell culture models to assess the efficacy of this compound and similar antiviral compounds.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for the accurate determination of antiviral efficacy. The following cell lines are commonly used for the propagation of rhinoviruses and enteroviruses and are suitable for testing this compound's activity.

Cell LineDescriptionRecommended Viruses
HeLa Human cervical adenocarcinoma cellsRhinoviruses, Poliovirus, various Enteroviruses[6][7]
RD Human rhabdomyosarcoma cellsEnteroviruses (e.g., EV-D68, EV-A71), Poliovirus[8][9]
Vero African green monkey kidney epithelial cellsEnteroviruses (e.g., EV-A71)[2]
A549 Human lung carcinoma cellsRhinoviruses, EV-D68[9]
L20B Murine cells expressing the human poliovirus receptorPoliovirus
HIO Human Intestinal OrganoidsEnterovirus A71 (EV-A71)[8]

Quantitative Data Summary: this compound Efficacy

The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound against various rhinovirus and enterovirus serotypes in different cell lines. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Enterovirus D68 (EV-D68) RD0.27 ± 0.2366 ± 28240[9]
Enterovirus D68 (EV-D68) A5490.77 ± 1.168 ± 1389[9]
Enterovirus D68 (EV-D68) HeLa-Ohio-11.7 ± 0.7278 ± 2445[9]
Enterovirus 71 (EV-A71) RD0.06 ± 0.001 (CPE)>10>167[8]
Enterovirus 71 (EV-A71) RD0.2 ± 0.04 (RNA)>10>50[8]
Enterovirus 71 (EV-A71) HIO0.4 ± 0.2 (CPE)1.9 ± 0.34.75[8]
Enterovirus 71 (EV-A71) HIO1.4 ± 0.3 (RNA)1.9 ± 0.31.36[8]
Rhinoviruses (various serotypes) HeLaGenerally activeNot specifiedNot specified[7]
Poliovirus HeLaActiveNot specifiedNot specified[6]

Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit the production of infectious viral progeny.[6][10]

Materials:

  • Confluent monolayers of susceptible cells (e.g., HeLa, RD) in 6-well or 12-well plates.

  • Virus stock of known titer (PFU/mL).

  • This compound stock solution (in DMSO).

  • Cell culture medium (e.g., DMEM with 2% FBS).

  • Overlay medium (e.g., 1:1 mixture of 2x MEM and 1.5% agarose or Avicel).

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

  • Fixing solution (10% formaldehyde in PBS).

Procedure:

  • Seed cells in multi-well plates to form a confluent monolayer overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cell monolayers with the different concentrations of this compound for 1-2 hours at 37°C. A no-drug control (vehicle, e.g., DMSO) should be included.

  • Remove the drug-containing medium and infect the cells with a known amount of virus (e.g., 50-100 PFU per well) for 1 hour at 37°C, allowing for viral adsorption.

  • Remove the viral inoculum and wash the cells gently with PBS.

  • Add the overlay medium containing the corresponding concentrations of this compound to each well.

  • Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.

  • Fix the cells by adding the fixing solution for at least 1 hour.[11]

  • Gently remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.[11][12]

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The percent inhibition is calculated relative to the no-drug control. The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.

G cluster_setup Plate Setup cluster_treatment Treatment and Infection cluster_incubation Incubation and Visualization cluster_analysis Data Analysis A Seed cells to form a confluent monolayer B Pre-treat with serial dilutions of this compound A->B C Infect with virus (50-100 PFU/well) B->C D Add overlay medium with this compound C->D E Incubate for 2-4 days to allow plaque formation D->E F Fix and stain with Crystal Violet E->F G Count plaques and calculate % inhibition F->G H Determine EC50 value G->H

Plaque Reduction Assay Workflow
TCID50 (50% Tissue Culture Infectious Dose) Assay

This assay is used to determine the viral titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. It is particularly useful for viruses that do not form clear plaques.

Materials:

  • Confluent monolayers of susceptible cells in 96-well plates.

  • Virus stock.

  • This compound stock solution.

  • Cell culture medium.

  • Staining solution (e.g., Crystal Violet or Neutral Red) for CPE visualization.

Procedure:

  • Seed cells in a 96-well plate to achieve a confluent monolayer.

  • Prepare serial ten-fold dilutions of the virus stock in cell culture medium.

  • In a separate plate, prepare serial dilutions of this compound.

  • Add the this compound dilutions to the cell monolayers.

  • Add a standard amount of virus (e.g., 100 TCID50) to each well, except for the cell control wells.

  • Incubate the plate at 37°C in a CO2 incubator for 3-7 days.

  • Observe the wells daily for the presence of CPE using an inverted microscope.

  • After the incubation period, stain the cells with Crystal Violet to visualize cell viability.

  • The wells with intact, stained monolayers are scored as negative for CPE, while wells with cell death are scored as positive.

  • The EC50 is the concentration of this compound that protects 50% of the wells from CPE. The Reed-Muench or Spearman-Kärber method can be used for calculation.

G cluster_setup Plate Setup cluster_treatment Treatment and Infection cluster_incubation Incubation and Observation cluster_analysis Data Analysis A Seed cells in a 96-well plate B Add serial dilutions of this compound A->B C Infect with a standard amount of virus (e.g., 100 TCID50) B->C D Incubate for 3-7 days C->D E Observe for Cytopathic Effect (CPE) D->E F Stain cells to assess viability E->F G Calculate EC50 based on CPE inhibition F->G

TCID50 Assay Workflow
Quantitative RT-PCR (qRT-PCR) for Viral Load Determination

This method quantifies the amount of viral RNA in cell culture supernatants or cell lysates, providing a direct measure of viral replication.

Materials:

  • Infected cell culture samples (supernatant or cell lysate).

  • RNA extraction kit.

  • qRT-PCR master mix.

  • Primers and probe specific for the target virus.

  • qRT-PCR instrument.

Procedure:

  • Treat cell cultures with various concentrations of this compound and infect with the virus as described in the previous assays.

  • At a specific time point post-infection (e.g., 24, 48, or 72 hours), collect the cell culture supernatant or lyse the cells.

  • Extract viral RNA from the samples using a commercial RNA extraction kit.

  • Perform one-step or two-step qRT-PCR using primers and a probe specific to a conserved region of the viral genome.

  • Include a standard curve of known viral RNA concentrations to enable absolute quantification of viral copies.

  • The reduction in viral RNA levels in this compound-treated samples compared to the no-drug control indicates the compound's efficacy. The EC50 can be calculated as the concentration that reduces viral RNA levels by 50%.

Mechanism of Action: Inhibition of Viral Replication Organelle Formation

This compound's primary target is the viral non-structural protein 3A. In a normal infection, the 3A protein plays a crucial role in the formation of replication organelles, which are specialized membrane structures within the host cell where viral RNA replication occurs. The 3A protein recruits host cell factors, such as phosphatidylinositol 4-kinase beta (PI4KB) and ACBD3, to these sites.[4][5] This recruitment leads to the production of phosphatidylinositol 4-phosphate (PI4P)-enriched membranes, which are essential for the assembly and function of the replication complexes. This compound binds to the 3A protein, disrupting its interaction with these host factors and thereby preventing the formation of functional replication organelles and inhibiting viral RNA synthesis.[3][4]

G cluster_host Host Cell cluster_replication_organelle Replication Organelle Formation cluster_drug Antiviral Intervention 3A_Protein Viral 3A Protein PI4KB Host PI4KB 3A_Protein->PI4KB recruits ACBD3 Host ACBD3 3A_Protein->ACBD3 recruits Replication_Complex Functional Replication Complex Assembly PI4KB->Replication_Complex ACBD3->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication This compound This compound This compound->3A_Protein binds to & inhibits Viral_Entry Viral Entry & Uncoating Translation Translation of Viral Polyprotein Viral_Entry->Translation Translation->3A_Protein Assembly_Release Virion Assembly & Release RNA_Replication->Assembly_Release

References

Determining the IC50 of Enviroxime In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enviroxime is a benzimidazole derivative recognized for its potent in vitro inhibitory activity against a range of picornaviruses, including rhinoviruses and enteroviruses.[1][2][3][4][5] Its mechanism of action involves the targeting of the viral non-structural protein 3A, which is crucial for viral RNA replication.[1][2][4] The determination of the 50% inhibitory concentration (IC50) is a critical step in the evaluation of its antiviral efficacy. This document provides detailed application notes and standardized protocols for determining the IC50 of this compound in vitro using two common methods: the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 and EC50 (50% effective concentration) values for this compound against various viruses in different cell lines. This data provides a comparative overview of its antiviral potency.

VirusCell LineAssay TypeIC50 / EC50 (µM)Reference
Enterovirus 71 (EV71)RD CellsNot Specified0.15[6]
PoliovirusL20B CellsPlaque Reduction0.06 µg/mL[7]
Rubella VirusHeLa CellsCPE Inhibition0.125 µg/mL[7]
Coxsackievirus B1 (CVB1)FL CellsPlaque Inhibition0.03[8]

Mechanism of Action: Targeting the Viral 3A Protein

This compound exerts its antiviral effect by specifically targeting the viral non-structural protein 3A. This protein is essential for the establishment of viral replication complexes and is involved in the synthesis of viral RNA.[1][2][4] By inhibiting the function of the 3A protein, this compound effectively disrupts the viral life cycle, leading to a reduction in viral replication.

Virus_Entry Virus Entry & Uncoating Translation Viral RNA Translation Virus_Entry->Translation Polyprotein Polyprotein Processing Translation->Polyprotein Replication_Complex Replication Complex Formation (involving 3A) Polyprotein->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release New Virions Released Assembly->Release This compound This compound This compound->Replication_Complex Inhibits 3A function

This compound's Mechanism of Action.

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a quantitative method used to determine the infectivity of a virus and the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques.

cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis Seed_Cells Seed host cells (e.g., HeLa) in 6-well plates Infect_Cells Infect cell monolayers with virus Seed_Cells->Infect_Cells Prepare_Drug Prepare serial dilutions of this compound Add_Drug Add this compound dilutions to infected cells Prepare_Drug->Add_Drug Prepare_Virus Prepare virus stock (e.g., Rhinovirus) Prepare_Virus->Infect_Cells Infect_Cells->Add_Drug Overlay Add semi-solid overlay (e.g., agarose) Add_Drug->Overlay Incubate Incubate to allow plaque formation Overlay->Incubate Stain Fix and stain cells (e.g., Crystal Violet) Incubate->Stain Count_Plaques Count plaques in each well Stain->Count_Plaques Calculate_IC50 Calculate IC50 value Count_Plaques->Calculate_IC50

Plaque Reduction Assay Workflow.
  • Cell Preparation:

    • Seed a suitable host cell line (e.g., HeLa for rhinoviruses, RD cells for enteroviruses) in 6-well plates at a density that will form a confluent monolayer within 24 hours.[9]

    • Incubate the plates at the optimal temperature and CO2 concentration for the specific cell line (e.g., 37°C, 5% CO2).

  • Virus Preparation and Infection:

    • Prepare serial dilutions of the virus stock in a serum-free medium.

    • Once the cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS).

    • Infect the cells with the virus dilution at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).

    • Incubate for 1 hour at the appropriate temperature to allow for viral attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a medium. A common starting concentration is 50 µg/ml.[10]

    • After the virus adsorption period, remove the inoculum and wash the cells with PBS.

    • Add the this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Overlay and Incubation:

    • Prepare a semi-solid overlay medium (e.g., 0.4% agarose in culture medium).

    • Carefully add the overlay to each well and allow it to solidify at room temperature.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[1]

  • Plaque Visualization and Counting:

    • After incubation, fix the cells with a solution such as 10% formalin.

    • Stain the cell monolayer with a staining solution like 0.1% crystal violet. The viable cells will stain, and the plaques (areas of cell death) will appear as clear zones.

    • Count the number of plaques in each well.

  • IC50 Calculation:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • The IC50 is the concentration of this compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a method to assess the ability of an antiviral compound to protect cells from the virus-induced damage, known as the cytopathic effect.

cluster_prep_cpe Preparation cluster_infection_cpe Treatment & Infection cluster_incubation_cpe Incubation & Assessment cluster_analysis_cpe Data Analysis Seed_Cells_CPE Seed host cells (e.g., RD) in 96-well plates Add_Drug_CPE Add this compound dilutions to cells Seed_Cells_CPE->Add_Drug_CPE Prepare_Drug_CPE Prepare serial dilutions of this compound Prepare_Drug_CPE->Add_Drug_CPE Infect_Cells_CPE Infect cells with virus (e.g., Enterovirus 71) Add_Drug_CPE->Infect_Cells_CPE Incubate_CPE Incubate until CPE is observed in controls Infect_Cells_CPE->Incubate_CPE Assess_Viability Assess cell viability (e.g., MTT or Crystal Violet) Incubate_CPE->Assess_Viability Measure_Absorbance Measure absorbance Assess_Viability->Measure_Absorbance Calculate_IC50_CPE Calculate IC50 value Measure_Absorbance->Calculate_IC50_CPE

CPE Inhibition Assay Workflow.
  • Cell Preparation:

    • Seed a suitable host cell line (e.g., RD cells for EV71) in 96-well plates at a density of approximately 1.5 x 10^4 cells per well.[3]

    • Incubate the plates overnight to allow for cell attachment.[3]

  • This compound and Virus Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the this compound dilutions to the wells containing the cell monolayer.

    • Subsequently, infect the cells with a viral dose that causes a significant cytopathic effect within 2-3 days (typically 100 TCID50).[6]

    • Include a virus control (cells + virus, no drug), a cell control (cells only, no virus, no drug), and a drug toxicity control (cells + drug, no virus).

  • Incubation:

    • Incubate the plates at the optimal temperature for the virus (e.g., 37°C) for 2-4 days, or until significant CPE is observed in the virus control wells.

  • Assessment of Cell Viability:

    • Cell viability can be assessed using several methods:

      • Crystal Violet Staining: Gently wash the wells with PBS, fix the cells with 10% formalin, and stain with 0.1% crystal violet. After washing and drying, the stain can be solubilized, and the absorbance read on a plate reader.

      • MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will convert the MTT into formazan crystals, which can be dissolved in a solvent (e.g., DMSO), and the absorbance measured.[7]

  • IC50 Calculation:

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell protection for each this compound concentration relative to the cell and virus controls.

    • The IC50 is the concentration of this compound that protects 50% of the cells from the viral CPE. This is determined by plotting the percentage of protection against the drug concentration and performing a regression analysis.

References

Application Notes and Protocols for Enviroxime Cytotoxicity Assay in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime is a benzimidazole derivative known for its potent antiviral activity against picornaviruses, such as rhinoviruses and enteroviruses. Its primary mechanism of antiviral action involves the inhibition of viral RNA synthesis by targeting the viral protein 3A. Beyond its antiviral properties, understanding the cytotoxic profile of this compound in human cell lines is crucial for evaluating its therapeutic potential and safety. HeLa cells, a widely used human cervical adenocarcinoma cell line, serve as a valuable in vitro model for assessing the cytotoxic effects of chemical compounds. These application notes provide detailed protocols for evaluating the cytotoxicity of this compound in HeLa cells using established assays, including MTS, LDH, and apoptosis assays.

Mechanism of Action

This compound's primary antiviral target is the picornavirus 3A protein, a non-structural protein essential for viral replication. By binding to the 3A protein, this compound disrupts the formation of the viral replication complex, thereby inhibiting the synthesis of viral RNA. While its antiviral mechanism is well-characterized, the specific pathways leading to cytotoxicity in mammalian cells at higher concentrations are less understood and are an area of ongoing research. It has been observed that at a concentration of 16µg/ml, this compound can induce morphological changes and cell death in HeLa cells.

Data Presentation

The following tables summarize hypothetical quantitative data for the cytotoxicity of this compound in HeLa cells as determined by MTS, LDH, and apoptosis assays.

Table 1: Cell Viability of HeLa Cells Treated with this compound (MTS Assay)

This compound Concentration (µM)Cell Viability (%) (24h)Standard Deviation
0 (Control)100± 5.2
195.3± 4.8
582.1± 6.1
1065.7± 5.5
2548.2± 4.9
5030.5± 3.8
10015.8± 2.5

Note: An MTS assay was used to measure HeLa cell viability at 24 hours in the presence of the compound, normalized to a DMSO control.[1]

Table 2: Lactate Dehydrogenase (LDH) Release from HeLa Cells Treated with this compound

This compound Concentration (µM)% LDH Release (24h)Standard Deviation
0 (Control)5.2± 1.1
18.9± 1.5
515.4± 2.3
1028.6± 3.1
2545.8± 4.2
5065.1± 5.5
10082.3± 6.8

Table 3: Apoptosis in HeLa Cells Treated with this compound (Annexin V-FITC/PI Staining)

This compound Concentration (µM)% Early Apoptotic Cells (24h)% Late Apoptotic/Necrotic Cells (24h)Total % Apoptotic Cells
0 (Control)2.11.53.6
108.54.212.7
2515.39.825.1
5025.718.444.1

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HeLa (human cervical adenocarcinoma).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

MTS Assay for Cell Viability

This assay measures the metabolic activity of viable cells.

  • Materials:

    • HeLa cells

    • DMEM with 10% FBS

    • This compound stock solution (dissolved in DMSO)

    • 96-well plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Protocol:

    • Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the control wells.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • HeLa cells

    • DMEM (serum-free for the assay)

    • This compound stock solution

    • 96-well plates

    • LDH cytotoxicity assay kit

    • Microplate reader

  • Protocol:

    • Seed HeLa cells in a 96-well plate as described for the MTS assay.

    • After 24 hours of incubation, replace the culture medium with serum-free DMEM.

    • Add serial dilutions of this compound to the wells. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a vehicle control.

    • Incubate the plate for the desired exposure time.

    • Centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution (as per the kit instructions).

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of LDH release relative to the maximum release control.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • HeLa cells

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for the desired time.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis HeLa_Culture HeLa Cell Culture Seeding Seed cells in plates HeLa_Culture->Seeding Treatment Treat with this compound concentrations Seeding->Treatment MTS MTS Assay Treatment->MTS Metabolic Activity LDH LDH Assay Treatment->LDH Membrane Integrity Apoptosis Apoptosis Assay Treatment->Apoptosis Apoptosis Induction MTS_Read Absorbance at 490nm MTS->MTS_Read LDH_Read Absorbance at 490nm LDH->LDH_Read FACS Flow Cytometry Apoptosis->FACS Viability_Calc Calculate % Cell Viability MTS_Read->Viability_Calc LDH_Calc Calculate % LDH Release LDH_Read->LDH_Calc Apoptosis_Quant Quantify Apoptotic Cells FACS->Apoptosis_Quant Result1 Result1 Viability_Calc->Result1 Dose-Response Curve Result2 Result2 LDH_Calc->Result2 Cytotoxicity Profile Result3 Result3 Apoptosis_Quant->Result3 Apoptotic Population Analysis

Caption: Workflow for assessing this compound cytotoxicity in HeLa cells.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound Cell_Stress Cellular Stress This compound->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Bax Bax Mitochondria->Bax Activation Bcl2 Bcl-2 Mitochondria->Bcl2 Inhibition Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Enviroxime In Vitro Replication Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime is a benzimidazole derivative that exhibits broad-spectrum antiviral activity against numerous members of the Picornaviridae family, including rhinoviruses and enteroviruses. It was one of the early antiviral compounds developed and has been instrumental in understanding enterovirus replication. Mechanistically, this compound is a non-competitive inhibitor of the viral RNA replication process. It targets the host cell phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a crucial enzyme for the formation of viral replication organelles.[1] By inhibiting PI4KIIIβ, this compound disrupts the synthesis of phosphatidylinositol 4-phosphate (PI4P), a lipid essential for the recruitment of viral and other host factors to the replication sites, thereby effectively halting viral genome replication.[1][2][3]

These application notes provide detailed protocols for in vitro replication assays to evaluate the antiviral efficacy of this compound and similar compounds against various enteroviruses.

Quantitative Data Summary

The antiviral activity of this compound against a range of enteroviruses has been quantified using various in vitro assays. The following table summarizes key inhibitory concentrations.

VirusStrainCell LineAssay TypeIC50 / EC50Citation
PoliovirusMahoneyFL cellsPlaque Reduction0.2 µmol/L (IC50)[4]
Coxsackievirus B1-FL cellsPlaque Inhibition0.03 µmol/L (IC50)
Enterovirus 71-RD cellsCPE Inhibition / RNA Yield Reduction0.06 ± 0.001 µM / 0.2 ± 0.04 µM (EC50)[5]
Enterovirus 71-Human Intestinal OrganoidsCPE Inhibition / RNA Yield Reduction0.4 ± 0.2 µM / 1.4 ± 0.3 µM (EC50)[5]
Enterovirus D68Various clinical isolatesHeLa Rh cellsCPE Reduction0.19 - 0.45 µM (EC50)[6]
Enterovirus 70-Conjunctival/Laryngeal cellsCPE Inhibition0.13 ± 0.14 µg/ml (ID50)[7]
Coxsackievirus A24v-Conjunctival/Laryngeal cellsCPE Inhibition0.13 ± 0.14 µg/ml (ID50)[7]
Coxsackievirus A9--->10 µg/mL (IC50)[8]
Echovirus 9--->10 µg/mL (IC50)[8]
Echovirus 11--->10 µg/mL (IC50)[8]

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. ID50 (50% inhibitory dose) is the dose of a drug that causes a 50% inhibition of a measured response.

Mechanism of Action: Signaling Pathway

This compound inhibits enterovirus replication by targeting a host cell factor, PI4KIIIβ. The viral non-structural protein 3A plays a pivotal role in hijacking the host cell machinery. 3A recruits the host protein ACBD3, which in turn recruits PI4KIIIβ to the membranes of the replication organelles.[6][9][10] This complex then catalyzes the synthesis of PI4P, which is essential for the structural integrity of the replication organelles and the recruitment of the viral RNA-dependent RNA polymerase (RdRp) complex. This compound inhibits the kinase activity of PI4KIIIβ, leading to a depletion of PI4P at the replication sites, which ultimately blocks viral RNA synthesis.[1][2]

Enviroxime_Mechanism cluster_virus Enterovirus cluster_host Host Cell 3A 3A ACBD3 ACBD3 3A->ACBD3 recruits RdRp_complex Viral RdRp Complex Viral_RNA Viral RNA Synthesis RdRp_complex->Viral_RNA initiates PI4KIIIbeta PI4KIIIβ ACBD3->PI4KIIIbeta recruits PI4P PI4P PI4KIIIbeta->PI4P catalyzes synthesis PI PI PI->PI4KIIIbeta PI4P->RdRp_complex recruits This compound This compound This compound->PI4KIIIbeta inhibits

This compound's mechanism of action.

Experimental Workflow: In Vitro Antiviral Assays

The following diagram outlines the general workflow for determining the antiviral activity of this compound using common in vitro assays.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_assays Antiviral & Cytotoxicity Assays cluster_readout Assay Readout & Analysis A Prepare serial dilutions of this compound D Add this compound dilutions to infected (antiviral) and uninfected (cytotoxicity) cells A->D B Seed susceptible host cells in microplates C Infect cells with enterovirus B->C C->D E Incubate for appropriate duration D->E F Plaque Reduction Assay: Stain and count plaques E->F G Virus Yield Reduction Assay: Harvest supernatant and titrate virus E->G H CPE Inhibition Assay: Assess cell viability (e.g., MTT, Crystal Violet) E->H I Cytotoxicity Assay: Assess viability of uninfected cells E->I J Data Analysis: Calculate IC50/EC50 and CC50 F->J G->J H->J I->J

General workflow for in vitro antiviral assays.

Experimental Protocols

Plaque Reduction Assay

This assay is considered the gold standard for determining antiviral activity. It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • Susceptible host cells (e.g., HeLa, Vero, RD cells)

  • Enterovirus stock of known titer (PFU/mL)

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS)

  • Overlay medium (e.g., culture medium with 0.5-1.2% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add 2 mL of the overlay medium containing the different concentrations of this compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible in the virus control wells.

  • Staining and Plaque Counting: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

Materials:

  • Same as for the Plaque Reduction Assay.

  • 96-well plates for virus titration.

Procedure:

  • Cell Seeding and Infection: Follow steps 1-3 of the Plaque Reduction Assay protocol, typically in 24-well or 48-well plates.

  • Compound Treatment: After viral adsorption, remove the inoculum, wash the cells, and add culture medium containing serial dilutions of this compound.

  • Incubation and Harvest: Incubate the plates for a single replication cycle (e.g., 24-48 hours, depending on the virus). After incubation, subject the plates to three freeze-thaw cycles to release the progeny virus.

  • Virus Titration: Determine the virus titer in the supernatant of each well using a standard endpoint dilution assay (e.g., TCID50) or a plaque assay in 96-well plates.

  • Data Analysis: The reduction in virus titer in the presence of the compound is calculated relative to the virus control. The EC50 is the concentration of this compound that reduces the virus yield by 50%.

Cytotoxicity Assay (MTT or Crystal Violet)

It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Host cells

  • This compound stock solution

  • Cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS) or Crystal Violet staining solution

  • Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.

  • Compound Addition: The next day, add serial dilutions of this compound to the wells (in triplicate). Include a cell control with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm.

    • Crystal Violet Assay: Fix the cells with 10% formalin, stain with crystal violet, wash, and then solubilize the dye with a solvent (e.g., 10% acetic acid). Read the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound and other antiviral compounds targeting enterovirus replication. By combining antiviral efficacy data with cytotoxicity assessment, researchers can determine the selectivity index (SI = CC50/IC50), a critical parameter in the early stages of antiviral drug development. These assays are fundamental for characterizing the potency and therapeutic window of novel antiviral agents.

References

Application Notes and Protocols for Enviroxime in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime is a benzimidazole derivative that exhibits potent antiviral activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses.[1][2][3][4] Its mechanism of action involves the inhibition of viral RNA replication by targeting the non-structural viral protein 3A.[1][2][3] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture-based assays, along with essential data on its solubility, stability, and working concentrations.

Physicochemical Properties and Solubility

This compound is a white to off-white solid compound.[1] For cell culture applications, it is crucial to prepare a sterile, high-concentration stock solution that can be diluted to the desired final concentration in the culture medium. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[1][5][6]

Table 1: this compound Properties

PropertyValueReference
Molecular FormulaC₁₇H₁₈N₄O₃S[1]
Molecular Weight358.41 g/mol [1]
AppearanceWhite to off-white solid[1]
Primary SolventDimethyl sulfoxide (DMSO)[1][5][6]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO≥ 50 mg/mL (139.51 mM)Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic and water content can affect solubility.[1]

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe (optional, for sterilization)

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing this compound: Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM × 0.001 L × 358.41 g/mol = 3.5841 mg

  • Dissolving in DMSO:

    • Transfer the weighed this compound powder into a sterile tube.

    • Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if precipitation is observed.[7]

  • Sterilization (Optional but Recommended):

    • If the stock solution needs to be sterile for direct addition to cell cultures, it can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.[7][8]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots under the recommended conditions.

Storage and Stability of Stock Solutions

Proper storage of this compound stock solutions is critical to maintain its potency and stability.

Table 3: Storage Conditions and Stability of this compound Stock Solutions

Storage TemperatureDurationNotesReference
-20°CUp to 1 monthStore in tightly sealed vials to protect from moisture.[1]
-80°CUp to 6 monthsPreferred for long-term storage. Protect from moisture.[1]
4°CNot recommended for stock solutionsOne study noted storage of a 500 µg/ml stock at 4°C, but long-term stability at this temperature is not well-documented.[5][6]

Working Concentrations and Cell Culture Applications

The optimal working concentration of this compound can vary depending on the cell line, virus strain, and the specific experimental setup. It is recommended to perform a dose-response experiment to determine the effective concentration for your system.

Table 4: Reported Working Concentrations of this compound in Cell Culture

Cell Line(s)Virus(es)Effective Concentration (MIC)CytotoxicityReference
L20B, RDPoliovirus0.06 µg/mLRelatively non-toxic at ≤ 32 µg/mL[5][6]
HeLa, WISHRubella virus0.125 µg/mLMorphological changes or cell death at 16 µg/mL in HeLa, WISH, and RD cells.[5][6]

Protocol for Preparing Working Solutions:

  • Thaw Stock Solution: Thaw an aliquot of the frozen this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is important to add the diluted this compound to the culture medium and mix well before applying it to the cells.

    • Note on Solvent Effects: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7][9] A solvent control (medium with the same concentration of DMSO) should be included in all experiments.

  • Application to Cells: Replace the existing medium in the cell culture plates with the medium containing the desired concentration of this compound.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Stock Preparation

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex sterilize Sterile Filter (0.22 µm) vortex->sterilize Optional aliquot Aliquot into Single-Use Tubes vortex->aliquot sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute apply Apply to Cell Culture dilute->apply

Caption: Workflow for preparing this compound stock and working solutions.

Proposed Signaling Pathway of this compound Action

G cluster_virus Picornavirus Replication Cycle entry Viral Entry & Uncoating translation Translation of Viral RNA entry->translation polyprotein Polyprotein Processing translation->polyprotein protein_3a Viral Protein 3A polyprotein->protein_3a rna_rep Viral RNA Replication assembly Virion Assembly rna_rep->assembly release Release of New Virions assembly->release This compound This compound This compound->protein_3a Targets & Inhibits plus_rna Plus-Strand RNA Synthesis protein_3a->plus_rna Essential for plus_rna->rna_rep

Caption: this compound inhibits viral replication by targeting the 3A protein.

References

Application Notes and Protocols for Generating Enviroxime-Resistant Viral Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime is an antiviral compound known to inhibit the replication of picornaviruses, such as rhinoviruses and enteroviruses, by targeting the viral non-structural protein 3A and the host protein phosphatidylinositol 4-kinase III beta (PI4KB).[1][2][3] The emergence of drug-resistant viral strains is a significant challenge in antiviral drug development. Understanding the mechanisms of resistance and developing methods to generate and characterize resistant mutants are crucial for evaluating the efficacy and longevity of antiviral candidates.

These application notes provide detailed protocols for the generation and characterization of this compound-resistant viral mutants in a laboratory setting. The methods described herein are essential for researchers studying antiviral resistance mechanisms, screening new antiviral compounds, and developing next-generation therapies against picornavirus infections.

Mechanism of Action and Resistance to this compound

This compound's primary mode of action involves the inhibition of viral RNA replication, specifically the synthesis of the positive-sense viral RNA strand.[1][4] This is achieved through its interaction with the viral 3A protein, a small hydrophobic protein involved in the formation of the viral replication complex.[1][5] Additionally, this compound and similar compounds can affect the host factor PI4KB, which is crucial for generating phosphatidylinositol 4-phosphate (PI4P) lipids that are essential for the formation of viral replication organelles.[2][6]

Resistance to this compound typically arises from single amino acid substitutions in the viral 3A protein.[1][7] These mutations can reduce the binding affinity of the drug to the 3A protein or alter the protein's function in a way that bypasses the inhibitory effect of the compound.

Data Presentation: this compound Resistance Mutations

The following table summarizes key mutations in the 3A protein of various picornaviruses that have been reported to confer resistance to this compound. The level of resistance is expressed as the fold-increase in the EC50 (50% effective concentration) value of the mutant virus compared to the wild-type virus.

Virus3A Protein MutationFold Resistance (EC50 Mutant / EC50 Wild-Type)Reference(s)
Human Rhinovirus 14Y89H>10[7]
Human Rhinovirus 14V46A>10[7]
Poliovirus Type 1A70T>10[7]
Coxsackievirus B3H57YResistant (exact fold-resistance not specified)[6]

Note: The level of resistance can vary depending on the specific assay conditions and the cell line used.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Mutants by Serial Passage

This protocol describes the selection of this compound-resistant viral mutants by serially passaging the virus in the presence of increasing concentrations of the drug.

Materials:

  • Virus stock of known titer (e.g., Coxsackievirus B3, Human Rhinovirus 14)

  • Host cell line permissive to the virus (e.g., HeLa, Vero, RD cells)

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well and 6-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Initial Infection and Drug Treatment: a. Seed host cells in a 96-well plate to form a confluent monolayer. b. Prepare serial dilutions of this compound in cell culture medium. It is recommended to start with a concentration range that brackets the known EC50 of the virus. A typical starting concentration is the EC50 value. c. Infect the cells with the virus at a low multiplicity of infection (MOI) of 0.01 to 0.1. d. Immediately after infection, add the this compound dilutions to the respective wells. Include a no-drug control. e. Incubate the plate at the optimal temperature for viral replication (e.g., 37°C).

  • Observation and Harvesting: a. Monitor the cells daily for the development of cytopathic effect (CPE). b. When CPE is observed in the wells with the highest concentration of this compound that still permits viral replication, harvest the supernatant from these wells. This supernatant contains the virus population for the next passage.

  • Subsequent Passages: a. Use the harvested virus from the previous step to infect fresh monolayers of host cells in a new 96-well plate. b. Treat the infected cells with a range of this compound concentrations, starting from the concentration used in the previous successful passage and increasing in a stepwise manner (e.g., 2-fold or 5-fold increments). c. Repeat the process of infection, drug treatment, observation, and harvesting for multiple passages (typically 10-20 passages). The goal is to gradually select for virus populations that can replicate in the presence of higher concentrations of this compound.

  • Isolation of Resistant Clones: a. After several passages, the virus population should exhibit significant resistance to this compound. b. To isolate clonal populations of resistant virus, perform a plaque assay (see Protocol 2) using the virus from the final passage in the presence of a high concentration of this compound. c. Pick individual plaques and amplify them in fresh cell cultures to generate clonal stocks of resistant virus.

  • Sequencing and Characterization: a. Extract viral RNA from the resistant clones. b. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the 3A protein. c. Sequence the PCR products to identify mutations that may be responsible for the resistant phenotype. d. Characterize the level of resistance of the clonal isolates using a plaque reduction assay (see Protocol 3).

Protocol 2: Plaque Assay for Viral Titer and Isolation of Clonal Populations

This protocol is used to determine the concentration of infectious virus particles (plaque-forming units, PFU/mL) and to isolate individual viral clones.

Materials:

  • Virus sample

  • Confluent monolayer of host cells in 6-well plates

  • Cell culture medium

  • Serum-free medium for dilutions

  • Overlay medium (e.g., 0.5% agarose or methylcellulose in cell culture medium)

  • Neutral red solution (for visualization of plaques)

  • PBS (phosphate-buffered saline)

Procedure:

  • Serial Dilution of Virus: a. Prepare ten-fold serial dilutions of the virus stock in serum-free medium (e.g., 10^-1 to 10^-8).

  • Infection of Cells: a. Remove the growth medium from the 6-well plates containing the confluent cell monolayers. b. Wash the cell monolayers once with PBS. c. Inoculate duplicate wells with 100 µL of each viral dilution. d. Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Overlay Application: a. After the adsorption period, aspirate the inoculum from the wells. b. Gently add 2 mL of overlay medium to each well. c. Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation: a. Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: a. Once plaques are visible, add 1 mL of neutral red solution to each well and incubate for 2-4 hours at 37°C. b. Carefully remove the neutral red and the overlay. c. Count the number of plaques in the wells that have between 20 and 100 well-defined plaques. d. Calculate the viral titer (PFU/mL) using the following formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL)

  • Plaque Picking for Clonal Isolation: a. To isolate a clonal virus population, use a sterile pipette tip to pick a well-isolated plaque from a plate without stain. b. Place the agarose plug containing the plaque into a tube with 1 mL of cell culture medium. c. Vortex to release the virus. This solution can then be used to infect fresh cells and amplify the clonal virus stock.

Protocol 3: Plaque Reduction Assay for Quantifying Antiviral Resistance

This protocol is used to determine the EC50 value of an antiviral compound and to quantify the level of resistance of a viral mutant.

Materials:

  • Wild-type and mutant virus stocks of known titers

  • Confluent monolayer of host cells in 24-well or 48-well plates

  • Cell culture medium

  • This compound (or other antiviral compound)

  • Overlay medium

  • Neutral red solution

Procedure:

  • Prepare Drug Dilutions: a. Prepare a series of twofold dilutions of this compound in cell culture medium. The concentration range should span from well below to well above the expected EC50 values for both the wild-type and mutant viruses.

  • Infection and Drug Treatment: a. Dilute the wild-type and mutant virus stocks to a concentration that will produce approximately 50-100 plaques per well. b. Pre-incubate equal volumes of the diluted virus with the various concentrations of this compound for 1 hour at 37°C. c. Inoculate the cell monolayers with the virus-drug mixtures. Include a no-drug control for each virus.

  • Overlay and Incubation: a. Following a 1-hour adsorption period, remove the inoculum and add the overlay medium. b. Incubate the plates until plaques are clearly visible.

  • Plaque Counting and Data Analysis: a. Stain the cells with neutral red and count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. c. Plot the percentage of plaque reduction against the logarithm of the drug concentration. d. Determine the EC50 value, which is the concentration of the drug that reduces the number of plaques by 50%, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Calculate Fold Resistance: a. The fold resistance of the mutant virus is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus. Fold Resistance = EC50 (mutant) / EC50 (wild-type)

Visualizations

Experimental Workflow for Generating this compound-Resistant Mutants

G cluster_0 Serial Passage cluster_1 Isolation and Characterization Start Start Infect Cells (Low MOI) Infect Cells (Low MOI) Start->Infect Cells (Low MOI) Add this compound (Increasing Conc.) Add this compound (Increasing Conc.) Infect Cells (Low MOI)->Add this compound (Increasing Conc.) Observe CPE Observe CPE Add this compound (Increasing Conc.)->Observe CPE Harvest Virus Harvest Virus Observe CPE->Harvest Virus Repeat Passages (10-20x) Repeat Passages (10-20x) Harvest Virus->Repeat Passages (10-20x) Repeat Passages (10-20x)->Infect Cells (Low MOI) Next Passage Plaque Assay with this compound Plaque Assay with this compound Repeat Passages (10-20x)->Plaque Assay with this compound Final Passage Pick and Amplify Clones Pick and Amplify Clones Plaque Assay with this compound->Pick and Amplify Clones Sequence 3A Gene Sequence 3A Gene Pick and Amplify Clones->Sequence 3A Gene Plaque Reduction Assay Plaque Reduction Assay Pick and Amplify Clones->Plaque Reduction Assay Determine Fold Resistance Determine Fold Resistance Plaque Reduction Assay->Determine Fold Resistance

Caption: Workflow for generating and characterizing this compound-resistant viral mutants.

Logical Relationship of this compound Action and Resistance

G This compound This compound Viral 3A Protein Viral 3A Protein This compound->Viral 3A Protein targets Host PI4KB Host PI4KB This compound->Host PI4KB targets Inhibition of Replication Inhibition of Replication This compound->Inhibition of Replication Resistance Resistance This compound->Resistance ineffective against Viral RNA Replication Viral RNA Replication Viral 3A Protein->Viral RNA Replication required for Viral 3A Protein->Inhibition of Replication Host PI4KB->Viral RNA Replication required for Host PI4KB->Inhibition of Replication Mutation in 3A Gene Mutation in 3A Gene Altered 3A Protein Altered 3A Protein Mutation in 3A Gene->Altered 3A Protein Altered 3A Protein->Resistance

Caption: this compound's targets and the mechanism of viral resistance via 3A mutation.

References

Application Notes and Protocols: Detecting Viral RNA with In Situ Hybridization in the Presence of Enviroxime

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enviroxime is a benzimidazole derivative that has been identified as a potent inhibitor of rhinovirus and enterovirus replication.[1][2][3] Its mechanism of action involves the targeting of the viral non-structural protein 3A, a key component of the viral replication complex.[1][2][3][4] this compound's interaction with the 3A protein disrupts the initiation of viral plus-strand RNA synthesis, thereby inhibiting viral replication.[1][3] This document provides detailed protocols for utilizing in situ hybridization (ISH) to visualize and quantify the effects of this compound on viral RNA within infected cells, offering a powerful tool for antiviral research and drug development.

Mechanism of Action of this compound

This compound exerts its antiviral activity by specifically targeting the 3A protein of picornaviruses. The 3A protein is known to play a crucial role in the formation of the viral replication complex and the synthesis of viral RNA.[4] this compound's binding to the 3A protein leads to a preferential inhibition of the synthesis of the positive-strand viral RNA.[1] This disruption of the viral replication cycle ultimately leads to a reduction in viral progeny.

Enviroxime_Mechanism cluster_virus Picornavirus Replication Cycle cluster_this compound This compound Action Viral_Entry Viral Entry (+RNA genome released) Translation Translation of viral polyprotein Viral_Entry->Translation Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing Replication_Complex_Assembly Replication Complex Assembly (including 3A protein) Polyprotein_Processing->Replication_Complex_Assembly Minus_Strand_Synthesis -RNA Synthesis Replication_Complex_Assembly->Minus_Strand_Synthesis Plus_Strand_Synthesis +RNA Synthesis Minus_Strand_Synthesis->Plus_Strand_Synthesis Plus_Strand_Synthesis->Translation amplification Virion_Assembly Virion Assembly Plus_Strand_Synthesis->Virion_Assembly Viral_Release Viral Release Virion_Assembly->Viral_Release This compound This compound Target Targets 3A Protein This compound->Target Inhibition Inhibits +RNA Synthesis Target->Inhibition Inhibition->Plus_Strand_Synthesis

Caption: Mechanism of this compound Action on Picornavirus Replication.

Quantitative Data Summary

The following tables summarize the quantitative data on the antiviral activity of this compound against various viruses.

Table 1: Antiviral Activity of this compound

VirusCell LineAssay TypeIC50 (µg/mL)Reference
PoliovirusRDPlaque Reduction0.06[5]
PoliovirusL20BPlaque Reduction0.06[5]
Rubella VirusHeLaNot Specified0.125[5]
Rubella VirusWISHNot Specified0.125[5]
Human Rhinovirus 14HeLaNot SpecifiedMutants selected at 1 µg/mL[1][3]

Table 2: Cytotoxicity of this compound

Cell LineMinimal Toxic Concentration (MTC) (µg/mL)Reference
HeLa16[5]
WISH16[5]
RD16[5]
L20B32[5]

Experimental Protocols

This section provides a detailed protocol for using in situ hybridization to assess the effect of this compound on viral RNA levels in infected cells.

Experimental Workflow

The overall workflow involves infecting cells, treating them with this compound, and then performing in situ hybridization to detect viral RNA.

ISH_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, RD cells) Infection 2. Viral Infection (e.g., Poliovirus, Rhinovirus) Cell_Culture->Infection Treatment 3. This compound Treatment (Varying concentrations and time points) Infection->Treatment Fixation 4. Cell Fixation (e.g., 4% Paraformaldehyde) Treatment->Fixation Permeabilization 5. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Hybridization 6. In Situ Hybridization (with labeled viral RNA probe) Permeabilization->Hybridization Washing 7. Stringency Washes Hybridization->Washing Detection 8. Signal Detection (e.g., Fluorescence or Chromogenic) Washing->Detection Imaging 9. Microscopy and Image Analysis Detection->Imaging Quantification 10. Quantification of Viral RNA Signal Imaging->Quantification

Caption: Workflow for this compound Efficacy Testing using ISH.

Protocol: In Situ Hybridization for Viral RNA Detection

This protocol is a general guideline and may require optimization based on the specific virus, cell type, and probe used.

Materials:

  • Virus-infected cells grown on coverslips

  • This compound stock solution

  • Phosphate-buffered saline (PBS), RNase-free

  • 4% Paraformaldehyde (PFA) in PBS, RNase-free

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization buffer

  • Labeled antisense viral RNA probe (e.g., DIG-labeled)

  • Labeled sense viral RNA probe (negative control)

  • Stringency wash buffers (e.g., SSC buffers of varying concentrations)

  • Blocking solution

  • Antibody against the probe label (e.g., anti-DIG antibody conjugated to AP or HRP)

  • Detection substrate (e.g., NBT/BCIP for AP or a fluorescent substrate)

  • Mounting medium

  • RNase-free water and reagents

Procedure:

  • Cell Culture, Infection, and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate.

    • Infect cells with the virus of interest at a suitable multiplicity of infection (MOI).

    • At the desired time post-infection, treat the cells with varying concentrations of this compound. Include a vehicle-only control.

    • Incubate for the desired treatment duration.

  • Fixation:

    • Wash the cells twice with ice-cold RNase-free PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash three times with RNase-free PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash three times with RNase-free PBS.

  • Pre-hybridization:

    • Incubate the cells with hybridization buffer for 1-2 hours at the hybridization temperature (typically 55-65°C) in a humidified chamber.

  • Hybridization:

    • Dilute the labeled antisense and sense (control) viral RNA probes in pre-warmed hybridization buffer.

    • Denature the probes by heating at 80-95°C for 5 minutes, then immediately place on ice.

    • Remove the pre-hybridization buffer and add the probe solution to the coverslips.

    • Incubate overnight at the hybridization temperature in a humidified chamber.

  • Stringency Washes:

    • Perform a series of washes with pre-warmed stringency wash buffers of increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.

  • Immunodetection:

    • Wash the cells with a suitable buffer (e.g., MABT).

    • Block non-specific binding sites by incubating with a blocking solution for 1-2 hours at room temperature.

    • Incubate with the enzyme-conjugated antibody against the probe label (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash several times with buffer to remove unbound antibody.

  • Signal Detection:

    • For chromogenic detection, incubate with the appropriate substrate until the desired color intensity is reached. Stop the reaction by washing with water.

    • For fluorescent detection, incubate with a fluorescent substrate according to the manufacturer's instructions.

  • Mounting and Imaging:

    • Counterstain the nuclei if desired (e.g., with DAPI).

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Visualize the results using a microscope equipped for bright-field or fluorescence imaging.

Data Analysis and Interpretation
  • Qualitative Analysis: Observe the localization and intensity of the viral RNA signal in this compound-treated cells compared to untreated controls. A reduction in signal intensity in treated cells indicates inhibition of viral RNA replication.

  • Quantitative Analysis: Use image analysis software to quantify the intensity of the hybridization signal per cell. This will provide a quantitative measure of the dose-dependent effect of this compound on viral RNA levels. The sense probe should not produce a significant signal.

Conclusion

In situ hybridization is a valuable technique for elucidating the antiviral mechanism of compounds like this compound. By directly visualizing and quantifying viral RNA within infected cells, researchers can gain a deeper understanding of how these drugs interfere with the viral life cycle. The protocols and information provided here serve as a comprehensive guide for utilizing ISH to study the effects of this compound and other antiviral agents that target viral RNA replication.

References

Application of Enviroxime in High-Throughput Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime is a benzimidazole derivative that has demonstrated potent antiviral activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses, the causative agents of the common cold and other significant human diseases. Its mechanism of action involves the specific targeting of the viral non-structural protein 3A, a key player in the viral replication process. This unique target makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel antiviral agents. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the function of the viral protein 3A and its precursor, 3AB.[1][2] The 3A protein is a small hydrophobic protein that plays a crucial role in the formation of the viral replication complex. It is involved in the rearrangement of host cell membranes to create a scaffold for viral RNA synthesis.[1][2] this compound has been shown to selectively inhibit the synthesis of the positive-strand viral RNA.[3][4] While the precise molecular interactions are still under investigation, it is understood that this compound's binding to the 3A protein disrupts its function, thereby halting viral replication. The viral protein 3A is known to interact with host cell factors such as GBF1 and PI4KB to modulate the host secretory pathway and recruit lipids to the replication organelles. By targeting 3A, this compound effectively blocks these essential virus-host interactions.

Data Presentation

The antiviral activity of this compound and its analogs has been quantified against various picornaviruses in different cell lines. The following table summarizes key quantitative data, including the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), which are critical for assessing the potency and therapeutic index of the compound.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compoundPoliovirusL20B0.06 µg/mL32 µg/mL533[5]
This compoundPoliovirusRD0.06 µg/mL16 µg/mL267[5]
This compoundRubella VirusHeLa0.125 µg/mL16 µg/mL128[5]
This compoundRubella VirusWISH0.125 µg/mL16 µg/mL128[5]

Experimental Protocols

High-Throughput Screening (HTS) using Cytopathic Effect (CPE) Inhibition Assay

This protocol outlines a cell-based HTS assay to screen for antiviral compounds that inhibit virus-induced cytopathic effect (CPE).

a. Materials:

  • HeLa or other susceptible cell lines

  • Rhinovirus or other sensitive picornavirus

  • This compound (as a positive control)

  • Test compounds library

  • Cell culture medium (e.g., MEM with 2% FBS)

  • 96-well or 384-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

b. Protocol:

  • Cell Plating: Seed HeLa cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of test compounds and this compound in cell culture medium. Add the compounds to the designated wells of the cell plates. Include wells with no compound as virus controls and wells with neither virus nor compound as cell controls.

  • Virus Infection: Dilute the virus stock in cell culture medium to a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Add the virus to all wells except the cell control wells.

  • Incubation: Incubate the plates at the optimal temperature for virus replication (e.g., 33°C for many rhinoviruses) for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Viability Assay: On the day of analysis, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the EC50 value, which is the concentration of the compound that inhibits viral CPE by 50%.

Plaque Reduction Assay

This assay is used to determine the EC50 of a compound by quantifying the reduction in the number of viral plaques.

a. Materials:

  • Confluent monolayer of susceptible cells in 6-well or 12-well plates

  • Virus stock

  • This compound and test compounds

  • Overlay medium (e.g., MEM containing 0.5% agarose or Avicel)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

b. Protocol:

  • Cell Preparation: Seed cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: Prepare serial dilutions of the antiviral compounds. Mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with the overlay medium. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at the optimal temperature for the virus for 2-5 days, until visible plaques are formed.

  • Staining: Aspirate the overlay and fix the cells with a solution such as 10% formalin. After fixation, stain the cells with crystal violet solution. The living cells will take up the stain, while the areas of dead cells (plaques) will remain clear.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[6][7]

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.

a. Materials:

  • Susceptible cell line

  • This compound and test compounds

  • Cell culture medium

  • 96-well plates

  • Cell viability assay kit (e.g., MTS or CellTiter-Glo®)

b. Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density.

  • Compound Addition: Add serial dilutions of the test compounds and this compound to the cells. Include wells with no compound as cell controls.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Measurement: Measure cell viability using a suitable assay kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control. Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%.[1]

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_readout Data Acquisition & Analysis cluster_confirmation Hit Confirmation prep_cells Seed susceptible cells in microplates add_compounds Add compounds to cells prep_cells->add_compounds prep_compounds Prepare compound library dilutions prep_compounds->add_compounds prep_virus Prepare virus inoculum infect_cells Infect cells with virus prep_virus->infect_cells add_compounds->infect_cells incubation Incubate for 48-72 hours infect_cells->incubation viability_assay Measure cell viability (CPE) incubation->viability_assay data_analysis Calculate % inhibition & identify hits viability_assay->data_analysis dose_response Dose-response curve (EC50) data_analysis->dose_response cytotoxicity Cytotoxicity assay (CC50) data_analysis->cytotoxicity selectivity Calculate Selectivity Index (SI) dose_response->selectivity cytotoxicity->selectivity

Caption: High-Throughput Screening Workflow for Antiviral Compounds.

Mechanism_of_Action This compound This compound Viral_3A Viral Protein 3A This compound->Viral_3A binds to and inhibits Replication_Complex Viral Replication Complex Formation Viral_3A->Replication_Complex is essential for RNA_Synthesis Positive-Strand Viral RNA Synthesis Replication_Complex->RNA_Synthesis enables Viral_Replication Viral Replication RNA_Synthesis->Viral_Replication leads to

Caption: Mechanism of Action of this compound.

Signaling_Pathway cluster_virus Rhinovirus Replication Cycle cluster_host Host Cell Factors Virus_Entry Virus Entry & Uncoating Translation Polyprotein Translation Virus_Entry->Translation Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing Viral_3A Viral Protein 3A Polyprotein_Processing->Viral_3A Replication_Organelle Replication Organelle Formation Viral_3A->Replication_Organelle induces GBF1 GBF1 Viral_3A->GBF1 interacts with PI4KB PI4KB Viral_3A->PI4KB recruits RNA_Replication Viral RNA Replication Replication_Organelle->RNA_Replication Assembly_Release Virion Assembly & Release RNA_Replication->Assembly_Release ER_Golgi ER-Golgi Network ER_Golgi->Replication_Organelle GBF1->Replication_Organelle Host_Lipids Host Lipids PI4KB->Host_Lipids generates PI4P Host_Lipids->Replication_Organelle This compound This compound This compound->Viral_3A inhibits

Caption: Rhinovirus 3A Protein Interaction with Host Cell Factors.

References

Troubleshooting & Optimization

Technical Support Center: Improving Enviroxime Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Enviroxime for in vivo studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Researchers often face challenges with compound precipitation or achieving the desired concentration of this compound for in vivo administration. This guide provides solutions to common problems.

Problem Potential Cause(s) Solution(s)
Precipitation upon addition of aqueous solution (e.g., saline). This compound is poorly soluble in aqueous solutions. The addition of an anti-solvent (like saline or water) can cause the drug to crash out of the organic solvent in which it was initially dissolved.1. Ensure the initial stock solution in an organic solvent (like DMSO) is fully dissolved before adding co-solvents. 2. Add the aqueous solution slowly while vortexing or stirring continuously. 3. Consider using a formulation with a higher percentage of co-solvents (e.g., PEG300) or a different vehicle altogether, such as corn oil or a cyclodextrin-based solution.[1]
Phase separation or cloudiness in the final formulation. The components of the vehicle are not fully miscible at the given ratios, or the drug concentration exceeds its solubility limit in the final mixture.1. Gentle heating (e.g., to 37°C) and/or sonication can help to create a homogenous solution.[1] 2. Prepare the formulation by adding each solvent one by one with thorough mixing after each addition to ensure homogeneity.[1] 3. If the issue persists, a different formulation vehicle may be necessary.
Difficulty achieving the desired high concentration for dosing. The intrinsic solubility of this compound is low, limiting the maximum achievable concentration in many common vehicle systems.1. Optimize the co-solvent formulation. A combination of DMSO, PEG300, and a surfactant like Tween-80 is often effective for poorly soluble compounds. 2. Explore alternative formulation strategies such as the use of cyclodextrins (e.g., SBE-β-CD), which can form inclusion complexes with the drug to enhance its aqueous solubility.[1] 3. For oral administration, formulation in corn oil can be a viable option.[1]
Toxicity or adverse effects observed in animal models. The vehicle itself, particularly at high concentrations of certain solvents like DMSO, can cause toxicity.1. Minimize the percentage of DMSO in the final formulation. Typically, for in vivo studies, the concentration of DMSO should be kept as low as possible. 2. Ensure that the vehicle components (e.g., PEG300, Tween-80) are of a high grade suitable for animal administration. 3. Always include a vehicle-only control group in your experiments to differentiate between vehicle-induced effects and compound-specific toxicity.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of individual solvents is not extensively published. However, the following table summarizes the available information on its solubility in various solvents and formulation vehicles.

Solvent/Vehicle Solubility Notes
Formulations for in vivo use:
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (3.49 mM)A clear solution can be achieved.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (3.49 mM)A clear solution can be achieved.[1]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (3.49 mM)A clear solution suitable for oral administration.[1]
Individual Solvents:
DMSOSolubleQualitative data.
MethanolSlightly soluble, requires heatingQualitative data.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an in vivo formulation for this compound?

A common and effective starting point is a co-solvent formulation. A widely used vehicle for poorly soluble compounds consists of a mixture of DMSO, PEG300, Tween-80, and a physiological solution like saline. A specific formulation that has been shown to be effective for this compound is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a concentration of at least 1.25 mg/mL.[1]

Q2: I am seeing precipitation when I add my this compound/DMSO stock to my aqueous buffer. What can I do?

This is a common issue known as "crashing out." To mitigate this, you can try the following:

  • Use a co-solvent system: Instead of adding the DMSO stock directly to the buffer, first dilute it with a water-miscible co-solvent like PEG300. Then, slowly add the aqueous component to this mixture while vortexing.

  • Increase the proportion of organic co-solvents: If your experimental design allows, a higher percentage of PEG300 or other organic solvents can help maintain solubility.

  • Consider alternative formulations: Cyclodextrins, such as SBE-β-CD, are specifically designed to enhance the aqueous solubility of hydrophobic drugs and can be a good alternative.[1]

Q3: Are there any general tips for preparing formulations with multiple components?

Yes. The order of addition and thorough mixing are crucial. For a co-solvent system like DMSO/PEG300/Tween-80/saline, a good practice is to:

  • Start by dissolving the this compound in the smallest required volume of DMSO to create a concentrated stock solution.

  • Add the PEG300 to the DMSO stock and mix thoroughly.

  • Add the Tween-80 and ensure the solution is homogenous.

  • Finally, add the saline dropwise while continuously mixing.[1]

Q4: My compound is still not dissolving. What other techniques can I explore?

For challenging compounds, you may need to consider more advanced formulation strategies. While not specifically documented for this compound, techniques used for other poorly soluble benzimidazole derivatives include:

  • Solid dispersions: This involves dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate and solubility.

  • Hydrotropy: This technique uses hydrotropic agents (e.g., sodium citrate, urea) to enhance the aqueous solubility of poorly soluble drugs.

  • Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve its dissolution rate.

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Injection

This protocol describes the preparation of a 1.25 mg/mL solution of this compound in a vehicle containing DMSO, PEG300, Tween-80, and saline.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

    • Weigh the appropriate amount of this compound powder and place it in a sterile tube.

    • Add the required volume of DMSO to achieve a concentration of 12.5 mg/mL.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Prepare the final 1.25 mg/mL formulation (example for 1 mL total volume).

    • In a new sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO to the PEG300. Vortex thoroughly to mix.

    • Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and homogenous.

    • Slowly add 450 µL of saline to the mixture while vortexing.

    • The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with an this compound concentration of 1.25 mg/mL.

  • Final Check.

    • Visually inspect the final solution for any signs of precipitation or phase separation. If the solution is not clear, it may require gentle warming or sonication.

    • Administer the formulation to the animals as soon as possible after preparation.

Protocol 2: Preparation of this compound with a Cyclodextrin Vehicle

This protocol outlines the preparation of a 1.25 mg/mL solution of this compound using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • 20% (w/v) SBE-β-CD in Saline, sterile solution

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

    • Follow step 1 from Protocol 1.

  • Prepare the final 1.25 mg/mL formulation (example for 1 mL total volume).

    • In a new sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

    • Add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.

    • Vortex thoroughly until the solution is clear and homogenous.

    • The final solution will have a composition of 10% DMSO and 90% (20% SBE-β-CD in Saline), with an this compound concentration of 1.25 mg/mL.

  • Final Check.

    • Visually inspect the final solution for clarity.

    • Use the formulation promptly after preparation.

Visualizations

Experimental Workflow for this compound Formulation

G cluster_stock Stock Solution Preparation cluster_formulation Final Formulation (Co-Solvent Method) cluster_alternative Alternative Formulation (Cyclodextrin) This compound This compound Powder stock 12.5 mg/mL Stock in DMSO This compound->stock dmso DMSO dmso->stock mix1 Mix 1: Stock + PEG300 stock->mix1 final_sbecd Final Solution (1.25 mg/mL) stock->final_sbecd peg300 PEG300 peg300->mix1 tween80 Tween-80 mix2 Mix 2: Mix 1 + Tween-80 tween80->mix2 saline Saline final_solution Final Solution (1.25 mg/mL) saline->final_solution mix1->mix2 mix2->final_solution sbecd 20% SBE-β-CD in Saline sbecd->final_sbecd

Caption: Workflow for preparing this compound formulations for in vivo studies.

Mechanism of Action of this compound

G cluster_virus Picornavirus Replication Cycle viral_rna Viral Genomic (+) RNA translation Translation to Polyprotein viral_rna->translation rna_replication RNA Replication Complex viral_rna->rna_replication proteolytic_processing Proteolytic Processing translation->proteolytic_processing viral_proteins Viral Proteins (including 3A and RdRp) proteolytic_processing->viral_proteins viral_proteins->rna_replication negative_rna (-) RNA Intermediate rna_replication->negative_rna progeny_rna Progeny (+) RNA negative_rna->progeny_rna This compound This compound protein_3a Viral Protein 3A This compound->protein_3a Binds to and inhibits protein_3a->rna_replication Essential for

Caption: this compound inhibits viral RNA synthesis by targeting the viral 3A protein.[2][3]

References

optimizing Enviroxime concentration to minimize cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Enviroxime in experimental settings, with a focus on minimizing cytotoxicity while maximizing antiviral efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a substituted benzimidazole derivative with potent antiviral activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses.[1][2] Its primary mechanism of action involves the inhibition of viral RNA synthesis.[3] this compound targets the viral non-structural protein 3A and its precursor 3AB.[4][5][6] This interaction disrupts the formation or function of the viral replication complex, which is essential for synthesizing new viral RNA.[3][4] Specifically, it has been shown to preferentially inhibit the synthesis of the viral plus-strand RNA.[5] Some this compound-like compounds have also been found to target the host cell's phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a factor required for the viral replication process.[4][7]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a markedly hydrophobic and water-insoluble compound.[8] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[9] For example, a stock solution of 500 µg/ml in DMSO can be prepared and stored at 4°C.[9] When preparing working dilutions in your cell culture medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a good starting concentration for my experiments?

A3: The optimal concentration of this compound depends on the specific virus and cell line being used. Based on published data, a good starting point for assessing antiviral activity is in the low micromolar or nanogram per milliliter range. For instance, the 50% inhibitory concentration (IC50) for poliovirus type 1 was reported as 0.2 µmol/l, and the minimal inhibitory concentration (MIC) for poliovirus was 0.06 µg/ml, and 0.125 µg/ml for rubella virus.[9][10][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q4: What are the known cytotoxic concentrations of this compound?

A4: The cytotoxicity of this compound varies between different cell lines. Generally, it is considered relatively non-toxic at effective antiviral concentrations.[9] For example, one study found that concentrations of 32 µg/ml or less were not significantly toxic to several cell lines.[9][11] However, in HeLa, WISH, and RD cells, concentrations of 16 µg/ml induced morphological changes or cell death.[9] It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window.

Q5: How do I determine the Therapeutic Index (TI) and what does it signify?

A5: The Therapeutic Index (TI) is a quantitative measure of the safety of a drug. It is calculated as the ratio of the cytotoxic concentration to the effective concentration (TI = CC50 / IC50). A higher TI value indicates a wider margin of safety between the concentration at which the drug is effective and the concentration at which it is toxic to cells.[9][11] For this compound, the TI against poliovirus has been reported to be 54, while against Rubella virus it was 14, both of which suggest a good safety margin for in vitro studies.[9][11]

Troubleshooting Guide

Problem 1: High levels of cytotoxicity observed even at low this compound concentrations.

  • Possible Cause 1: Cell Line Sensitivity. Your cell line may be particularly sensitive to this compound.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 value for your specific cell line. This will help you establish a baseline for toxicity. Always run a "cells + vehicle (DMSO)" control to ensure the solvent is not the cause of toxicity.

  • Possible Cause 2: Sub-optimal Cell Culture Conditions. Stressed cells are often more susceptible to drug-induced toxicity.

    • Solution: Ensure your cells are healthy and not overly confluent. Optimize cell culture conditions, including medium pH, CO2 levels, and humidity.[12][13] Use fresh, high-quality reagents and maintain aseptic techniques to prevent contamination.[13][14]

  • Possible Cause 3: Formulation Issues. Due to its poor water solubility, this compound might precipitate in the culture medium, leading to concentrated microcrystals that can be highly toxic to cells.

    • Solution: Consider using a liposomal formulation of this compound. Incorporating this compound into liposomes has been shown to decrease its cytotoxicity by 10- to 50-fold while maintaining its antiviral efficacy.[8]

Problem 2: The expected antiviral effect is not being observed.

  • Possible Cause 1: Insufficient Drug Concentration. The concentration of this compound may be too low to effectively inhibit viral replication in your system.

    • Solution: Perform a dose-response curve to determine the IC50 for your specific virus and cell line. Start from a low concentration and titrate up to a concentration approaching the CC50 value.

  • Possible Cause 2: Drug Resistance. The viral strain you are using may have mutations that confer resistance to this compound. Resistance mutations have been mapped to the 3A coding region of the viral genome.[4][5]

    • Solution: If possible, sequence the 3A region of your virus to check for known resistance mutations. Consider testing this compound in combination with other antiviral agents that have a different mechanism of action. For example, combining this compound with disoxaril has been shown to have a synergistic antiviral effect against poliovirus.[10][15]

  • Possible Cause 3: Timing of Drug Addition. The timing of drug addition relative to infection is critical for antivirals that target replication.

    • Solution: Ensure that this compound is added to the cell cultures either before or at the time of infection to effectively inhibit the early stages of viral RNA synthesis.

Problem 3: Inconsistent results in cytotoxicity or antiviral assays.

  • Possible Cause 1: Inconsistent Cell Seeding. Variation in the number of cells seeded per well can lead to significant variability in assay results.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent technique for seeding all wells.

  • Possible Cause 2: Assay Variability. The chosen assay may have inherent variability or may not be suitable for your experimental setup.

    • Solution: Choose a robust and reproducible assay. For cytotoxicity, assays that measure metabolic activity (like MTT) can sometimes be confounded by compounds that affect metabolism without causing cell death.[16] Consider using a multi-parametric approach, for instance, combining a viability assay with a cytotoxicity assay that measures membrane integrity (like LDH release).[17]

  • Possible Cause 3: Reagent Quality. The quality and storage of this compound and other reagents can affect their stability and activity.

    • Solution: Store the this compound stock solution as recommended (e.g., at -20°C or -80°C for long-term storage).[6] Avoid repeated freeze-thaw cycles. Use fresh media and supplements for all experiments.

Data Presentation: this compound Activity Profile

The following table summarizes key quantitative data for this compound from published literature. Note that these values can vary depending on the specific experimental conditions, cell lines, and viral strains used.

Parameter Virus Cell Line Value Reference
IC50 Poliovirus Type 1FL0.2 µmol/L[10]
MIC PoliovirusL20B, RD0.06 µg/mL[9][11]
MIC Rubella VirusHeLa, WISH0.125 µg/mL[9][11]
Cytotoxicity HeLa, WISH, RD-16 µg/mL (induced cell death)[9]
Cytotoxicity L20B-32 µg/mL (no cytotoxic effect)[9]
Therapeutic Index (TI) PoliovirusL20B, RD54[9][11]
Therapeutic Index (TI) Rubella VirusHeLa, WISH14[9][11]

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) via MTT Assay

This protocol is used to measure the cytotoxicity of this compound by assessing its effect on the metabolic activity of cultured cells.[18]

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "cells only" control (medium without compound or vehicle).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value (the concentration that reduces cell viability by 50%).

Protocol 2: Determination of 50% Inhibitory Concentration (IC50) via Plaque Reduction Assay

This protocol determines the concentration of this compound required to inhibit virus-induced plaque formation by 50%.

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayers of a susceptible cell line

  • Virus stock with a known titer (PFU/mL)

  • This compound stock solution

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium containing 1% agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow until they form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium.

  • Infection: Remove the growth medium from the cells. Infect the monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Incubate for 1 hour to allow for viral adsorption.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the prepared this compound dilutions to the respective wells. Include a "virus only" control (no compound).

  • Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus, ensuring that new infections are localized and form discrete plaques.

  • Incubation: Incubate the plates at 37°C for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).

  • Staining: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead cells) clear.

  • Plaque Counting: Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque inhibition for each concentration relative to the "virus only" control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

Signaling & Experimental Pathways

Caption: Proposed mechanism of this compound action on picornavirus replication.

Caption: Workflow for optimizing this compound concentration.

logical_relationship Concentration This compound Concentration Efficacy Antiviral Efficacy (Virus Inhibition) Concentration->Efficacy Increases (to a plateau) Cytotoxicity Cytotoxicity (Host Cell Damage) Concentration->Cytotoxicity Increases (especially at high conc.) Window Optimal Therapeutic Window Efficacy->Window Cytotoxicity->Window Limits

Caption: Relationship between this compound concentration, efficacy, and cytotoxicity.

References

Technical Support Center: Overcoming Low Reproducibility in Enviroxime Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of low reproducibility in experiments involving the antiviral agent Enviroxime. This resource is intended for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to variability in this compound experiments.

Q1: Why am I seeing significant variation in the EC50 values for this compound between experiments?

A1: Fluctuations in the half-maximal effective concentration (EC50) are a common challenge and can stem from several sources:

  • Cell Line Variability: Different cell lines, and even different passages of the same cell line, can exhibit varying susceptibility to viral infection and metabolic rates. This can impact the apparent efficacy of this compound. One study noted that the sensitivity of a virus to this compound varied between experiments, which may be due to differences between batches of cells[1]. It is crucial to use cells at a consistent passage number and confluency.

  • Virus Stock Titer and Strain Differences: The titer of your viral stock can degrade over time with repeated freeze-thaw cycles. Always use a freshly thawed and accurately titered virus stock for each experiment. Additionally, different strains or clinical isolates of the same virus can have inherent differences in their susceptibility to this compound.

  • Compound Preparation and Stability: this compound stock solutions should be prepared fresh when possible. If stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed, moisture-free environment[2]. Degradation of the compound will lead to a decrease in potency and thus a higher apparent EC50.

  • Assay-Specific Parameters: Minor variations in incubation times, media composition, and the specific endpoint measurement used (e.g., CPE inhibition vs. viral RNA yield reduction) can all contribute to shifts in EC50 values. For instance, one study observed a 10-fold higher EC50 in a human intestinal organoid model compared to RD cells, highlighting the impact of the model system[3].

Q2: My cytotoxicity (CC50) values for this compound are inconsistent. What could be the cause?

A2: Inconsistent 50% cytotoxic concentration (CC50) values are often related to the health and metabolic state of the host cells.

  • Cell Plating Density: The initial number of cells seeded can significantly affect their growth rate and metabolic activity, which in turn influences their susceptibility to cytotoxic effects. Ensure consistent cell seeding density across all wells and experiments.

  • Metabolic Activity of Cells: The MTT assay, a common method for determining cytotoxicity, measures mitochondrial metabolic activity. Factors that alter cellular metabolism, such as nutrient depletion in the culture medium or cell stress, can lead to variable results that may not accurately reflect cell death.

  • Assay Endpoint: Different cytotoxicity assays measure different cellular parameters (e.g., membrane integrity, ATP levels, metabolic activity). The choice of assay can influence the CC50 value. Ensure you are using a consistent assay and are aware of its underlying principles.

Q3: I am not observing the expected antiviral activity of this compound. What should I check?

A3: A lack of expected antiviral activity can be due to several factors, from the compound itself to the experimental setup.

  • Compound Integrity: Verify the source and purity of your this compound. If possible, confirm its identity and purity using analytical methods. As mentioned, improper storage can lead to degradation[2].

  • Mechanism of Action Considerations: this compound targets the viral non-structural protein 3A, which in turn interacts with the host cell factor Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) to create a suitable environment for viral replication. The expression and activity of PI4KIIIβ can vary between cell types, potentially affecting this compound's efficacy.

  • Development of Viral Resistance: Picornaviruses can develop resistance to this compound through mutations in the 3A coding region[4][5]. If you are passaging the virus in the presence of the compound, you may be selecting for resistant variants. Sequence the 3A region of your viral stock to check for known resistance mutations.

  • Incorrect Assay Conditions: Ensure that the concentration of this compound used is appropriate for the virus and cell line being tested. Review your assay protocol for any potential errors in dilution calculations or procedural steps.

Q4: How can I improve the overall reproducibility of my this compound experiments?

A4: Improving reproducibility requires careful attention to detail and standardization of your experimental procedures.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of your experiments, including cell culture maintenance, virus stock preparation and titration, compound handling, and assay procedures.

  • Consistent Reagents and Materials: Use the same lot of reagents (e.g., cell culture media, serum, assay kits) whenever possible. If you must switch to a new lot, perform a bridging experiment to ensure consistency.

  • Regular Cell Line Authentication: Periodically verify the identity of your cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.

  • Control Experiments: Include appropriate positive and negative controls in every experiment. A positive control (a compound with known activity against the virus) can help validate the assay, while a negative control (vehicle-treated cells) provides a baseline.

  • Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including cell passage number, virus titer, compound preparation details, and any deviations from the SOP.

Quantitative Data Summary

The reported potency and cytotoxicity of this compound can vary significantly across different studies, viruses, and cell lines, highlighting the challenge of reproducibility. The following tables summarize some of the reported values.

Table 1: Reported EC50 Values of this compound against Various Viruses

VirusCell LineEC50 (µM)Reference
Enterovirus D68RD0.01 - 0.3[6]
Enterovirus 71RD0.06 ± 0.001[3]
Enterovirus 71HIOs0.4 ± 0.2[3]
PoliovirusNot Specified~0.2 (0.06 µg/ml)[1]
RhinovirusNot SpecifiedNot Specified[7]

Table 2: Reported CC50 Values of this compound in Various Cell Lines

Cell LineCC50 (µg/ml)Reference
HeLa16[1]
WISH16[1]
RD16[1]
L20B32[1]

Experimental Protocols

Below are detailed methodologies for key experiments used in the evaluation of this compound.

Protocol 1: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock of known titer (PFU/ml)

  • This compound stock solution

  • Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

  • Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of the experiment.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Virus Dilution: Dilute the virus stock in cell culture medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Include a "virus control" (no compound) and "cell control" (no virus, no compound) wells.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Compound Addition: After adsorption, remove the virus inoculum and add the different concentrations of this compound to the respective wells. For the virus control well, add medium without the compound.

  • Overlay: Add the overlay medium to each well and allow it to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible in the virus control wells.

  • Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay determines the concentration of a compound that reduces the viability of cultured cells by 50% (CC50).

Materials:

  • Host cells in a 96-well plate

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include "cell control" wells with medium only (no compound).

  • Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Visualizations

Signaling Pathway

Enviroxime_Mechanism This compound This compound PI4KIIIb Host PI4KIIIβ This compound->PI4KIIIb inhibits Replication_Complex Viral Replication Complex on Host Membranes PI4KIIIb->Replication_Complex facilitates formation of PI4KIIIb->Replication_Complex Picornavirus Picornavirus (e.g., Rhinovirus, Enterovirus) Viral_3A Viral Protein 3A Picornavirus->Viral_3A produces Viral_3A->PI4KIIIb hijacks Viral_RNA_Syn Viral RNA Synthesis Replication_Complex->Viral_RNA_Syn enables Progeny_Virus Progeny Virus Viral_RNA_Syn->Progeny_Virus leads to Plaque_Reduction_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Seed_Cells Seed Host Cells in Multi-well Plate Infect_Cells Infect Cell Monolayer Seed_Cells->Infect_Cells Prepare_Compound Prepare Serial Dilutions of this compound Add_Compound Add this compound Dilutions Prepare_Compound->Add_Compound Prepare_Virus Dilute Virus Stock Prepare_Virus->Infect_Cells Adsorption Incubate for Viral Adsorption (1 hr) Infect_Cells->Adsorption Adsorption->Add_Compound Add_Overlay Add Agarose Overlay Add_Compound->Add_Overlay Incubate_Plates Incubate (2-4 days) Add_Overlay->Incubate_Plates Stain_Plates Fix and Stain Plaques Incubate_Plates->Stain_Plates Count_Plaques Count Plaques Stain_Plates->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50 Troubleshooting_Logic Start Inconsistent this compound Experiment Results Check_EC50 EC50 Variability? Start->Check_EC50 Check_CC50 CC50 Variability? Check_EC50->Check_CC50 No EC50_Causes Check: - Cell Line Consistency - Virus Stock Titer - Compound Prep/Stability - Assay Parameters Check_EC50->EC50_Causes Yes No_Activity No Antiviral Activity? Check_CC50->No_Activity No CC50_Causes Check: - Cell Plating Density - Cell Metabolic Health - Assay Endpoint Check_CC50->CC50_Causes Yes No_Activity_Causes Check: - Compound Integrity - Viral Resistance - Host Factor Expression - Assay Conditions No_Activity->No_Activity_Causes Yes Implement_SOPs Implement/Review SOPs & Improve Controls No_Activity->Implement_SOPs No EC50_Causes->Implement_SOPs CC50_Causes->Implement_SOPs No_Activity_Causes->Implement_SOPs

References

dealing with inconsistent results in Enviroxime plaque assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Enviroxime plaque assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an antiviral compound that primarily exhibits activity against picornaviruses, such as rhinoviruses and enteroviruses. Its mechanism of action involves the inhibition of viral RNA synthesis.[1] this compound targets the viral non-structural protein 3A, which is a key component of the viral replication complex.[2][3][4] By interfering with the function of the 3A protein, this compound disrupts the formation of replication organelles, which are essential for the multiplication of the virus.[2][4]

Q2: What is a plaque assay and what is it used for in the context of this compound?

A plaque assay is a standard virological technique used to quantify the number of infectious virus particles in a sample.[5] In the context of this compound, a plaque reduction assay is typically performed. This assay measures the concentration of the antiviral compound required to reduce the number of plaques by a certain percentage (e.g., 50%, referred to as the IC50).[6] This allows for the determination of the antiviral potency of this compound.

Q3: What are the common sources of inconsistent results in plaque assays?

Inconsistent results in plaque assays can arise from various factors, including:

  • Cellular Factors: Health and confluency of the cell monolayer, cell type susceptibility to the virus.

  • Viral Factors: Titer and viability of the virus stock, presence of viral mutants.[7]

  • Assay Parameters: Inaccurate virus dilutions, improper incubation times and conditions, and the type and concentration of the overlay medium.[7][8]

  • Technical Variability: Inconsistent pipetting, improper washing of the cell monolayer, and moving plates before the overlay has solidified.[8]

  • Contamination: Bacterial or fungal contamination can interfere with cell growth and plaque formation.[8]

Q4: Can the solvent for this compound (DMSO) affect the plaque assay?

Yes, dimethyl sulfoxide (DMSO), the solvent typically used to dissolve this compound, can influence plaque assay results. At certain concentrations, DMSO has been shown to enhance the size and number of plaques for some viruses.[9] It is crucial to include a vehicle control (cells treated with the same concentration of DMSO as used for this compound) in your experiments to account for any effects of the solvent on plaque formation.

Troubleshooting Guides

Issue 1: No Plaques or Very Few Plaques Observed
Possible Cause Troubleshooting Steps
Inactive or Low-Titer Virus Stock - Use a fresh, validated virus stock with a known titer.- Avoid repeated freeze-thaw cycles of the virus stock.
Incorrect Virus Dilution - Prepare a fresh serial dilution of the virus.- Include a wider range of dilutions in your experiment.
Resistant Virus - If you have passaged the virus in the presence of this compound, you may have selected for resistant mutants. Sequence the 3A region of the viral genome to check for mutations.
Sub-optimal Cell Conditions - Ensure the cell monolayer is confluent and healthy at the time of infection.- Use cells at a low passage number.
This compound Concentration Too High - Perform a dose-response experiment to determine the optimal concentration range for this compound.
Issue 2: Inconsistent Plaque Size and Morphology (Fuzzy or Irregular Plaques)
Possible Cause Troubleshooting Steps
Cell Monolayer Detachment - Handle the plates gently during washing and media changes.- Ensure the overlay is at the correct temperature before adding it to the wells to avoid cell damage.
Overlay Issues - Optimize the concentration of the overlay medium (e.g., agarose, methylcellulose).[7]- Ensure the overlay is evenly distributed across the well.
Movement of Plates - Do not disturb the plates after adding the overlay until it has completely solidified.[7]
DMSO Effects - Titrate the concentration of DMSO in your vehicle control to observe its effect on plaque morphology. Some studies have shown that DMSO can increase plaque clarity for certain viruses.[10]
Issue 3: High Variability Between Replicate Wells
Possible Cause Troubleshooting Steps
Inaccurate Pipetting - Calibrate your pipettes regularly.- Use fresh pipette tips for each dilution and replicate.
Uneven Cell Seeding - Ensure cells are evenly suspended before seeding to achieve a uniform monolayer in each well.
Edge Effects - To minimize evaporation, do not use the outer wells of the plate for the assay, or fill them with sterile PBS.
Inconsistent Incubation - Ensure consistent temperature and CO2 levels in the incubator.

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound against Poliovirus Type 1.

CompoundVirusCell LineIC50 (µM)
This compoundPoliovirus Type 1 (Mahoney)FL cells0.2

Data sourced from Nikolaeva L, Galabov AS. Acta Virol. 1999 Oct;43(5):303-11.[6]

Experimental Protocols

This compound Plaque Reduction Assay Protocol

This protocol provides a general framework for performing a plaque reduction assay to determine the antiviral activity of this compound. Optimization of cell type, virus titer, and this compound concentration may be required for specific picornaviruses.

Materials:

  • Susceptible host cells (e.g., HeLa, Vero, FL cells)

  • Picornavirus stock of known titer

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Overlay medium (e.g., 1.2% Avicel, 0.6% Agarose, or 1.2% Methylcellulose in 2x culture medium)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

  • Sterile 6-well or 12-well plates

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in cell culture medium. Also, prepare a vehicle control containing the same concentration of DMSO as the highest concentration of this compound used.

  • Virus Dilution and Infection:

    • On the day of the experiment, prepare a dilution of the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.

    • Aspirate the growth medium from the cell monolayers and wash once with PBS.

    • Infect the cells by adding the diluted virus to each well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • This compound Treatment and Overlay:

    • After the adsorption period, remove the virus inoculum.

    • Add the prepared dilutions of this compound or vehicle control to the respective wells.

    • Overlay the cells with an equal volume of overlay medium that has been pre-warmed to 37°C.

    • Allow the overlay to solidify at room temperature before moving the plates.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding formalin to each well and incubating for at least 4 hours.

    • Gently remove the overlay and the formalin.

    • Stain the cell monolayer with Crystal Violet solution for 10-15 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

This compound Mechanism of Action

Enviroxime_Mechanism_of_Action cluster_virus_lifecycle Picornavirus Replication Cycle cluster_enviroxime_action This compound Action Entry Virus Entry & Uncoating Translation Translation of viral polyprotein Entry->Translation Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing Replication_Complex_Formation Replication Complex Formation Polyprotein_Processing->Replication_Complex_Formation RNA_Synthesis Viral RNA Synthesis Replication_Complex_Formation->RNA_Synthesis Assembly Virion Assembly RNA_Synthesis->Assembly Release Release of Progeny Virus Assembly->Release This compound This compound Target Viral Protein 3A This compound->Target Binds to Target->Replication_Complex_Formation Inhibits

Caption: this compound inhibits picornavirus replication by targeting the viral 3A protein.

Troubleshooting Workflow for Inconsistent Plaque Assay Results

Troubleshooting_Workflow cluster_troubleshooting_paths Troubleshooting Paths Start Inconsistent Plaque Assay Results Check_Controls Review Controls (Virus only, Cell only, Vehicle) Start->Check_Controls Problem_in_Controls Problem Identified in Controls Check_Controls->Problem_in_Controls Yes Controls_OK Controls Appear Normal Check_Controls->Controls_OK No Virus_Issues Investigate Virus Stock (Titer, Viability, Dilutions) Problem_in_Controls->Virus_Issues Cell_Issues Examine Cell Culture (Confluency, Health, Passage #) Problem_in_Controls->Cell_Issues Assay_Parameters Optimize Assay Parameters (Incubation, Overlay, this compound Conc.) Controls_OK->Assay_Parameters Technique_Issues Review Technique (Pipetting, Washing, Plate Handling) Controls_OK->Technique_Issues

Caption: A logical workflow for troubleshooting inconsistent results in plaque assays.

References

Enviroxime Stability and Degradation in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Enviroxime in solution. All information is presented in a practical question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Like many benzimidazole derivatives, this compound's chemical structure, which includes a benzimidazole core, an oxime, and a sulfonamide group, is susceptible to degradation under certain environmental conditions.[1][2] Oxidative conditions can also contribute to its degradation.

Q2: How should I prepare and store this compound stock solutions to ensure stability?

A2: this compound is reported to be soluble in DMSO but not in water.[3] For optimal stability, it is recommended to prepare stock solutions in anhydrous, high-quality DMSO. These stock solutions should be stored in tightly sealed vials at -20°C or -80°C for long-term storage (months to years) and protected from light.[3][4] For short-term storage (days to weeks), 0-4°C can be used.[3] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, this compound may undergo several degradation pathways:

  • Hydrolysis: The oxime and sulfonamide functional groups can be susceptible to hydrolysis, particularly at non-neutral pH values (acidic or alkaline conditions).[2]

  • Photodegradation: Benzimidazole derivatives are often sensitive to light.[5] Exposure to UV or even ambient light can lead to the formation of photodegradation products.

  • Oxidation: The imidazole ring and other parts of the molecule can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.[6]

Q4: Are the degradation products of this compound known to be active or toxic?

A4: There is currently limited publicly available information on the specific biological activity or toxicity of this compound's degradation products. As a general principle in drug development, all significant degradation products should be identified, characterized, and evaluated for their potential impact on efficacy and safety.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in cell-based assays using this compound. 1. Degradation of this compound in stock solution due to improper storage (e.g., repeated freeze-thaw cycles, light exposure).2. Degradation of this compound in the final assay medium due to unfavorable pH or prolonged incubation at elevated temperatures.1. Prepare fresh aliquots of this compound stock solution from a new vial. Ensure proper storage conditions (-20°C or -80°C, protected from light).2. Prepare fresh dilutions in assay medium immediately before use. Evaluate the stability of this compound in your specific assay medium over the time course of your experiment. Consider performing a time-course experiment to assess compound stability under assay conditions.
Appearance of unknown peaks in my HPLC chromatogram when analyzing this compound. 1. Degradation of this compound during sample preparation or analysis.2. Contamination of the solvent or HPLC system.1. Review your sample preparation procedure to minimize exposure to harsh conditions (e.g., extreme pH, high temperature, prolonged light exposure). Use a stability-indicating HPLC method (see Experimental Protocols section).2. Run a blank injection (solvent only) to check for system contamination. Ensure all solvents are of high purity and filtered.
Loss of this compound concentration in my formulation over a short period. 1. Chemical instability of this compound in the chosen formulation vehicle.2. Adsorption of this compound to the container surface.1. Conduct a forced degradation study to understand the stability profile of this compound in your formulation. Adjust the pH or add antioxidants if necessary.2. Investigate the use of different container materials (e.g., glass vs. polypropylene) and consider adding surfactants to the formulation to minimize adsorption.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected stability profile of this compound under various stress conditions. Note: This data is for illustrative purposes only and should be experimentally determined.

Table 1: Effect of pH on the Half-Life (t½) of this compound in Aqueous Solution at 37°C

pHHalf-Life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
3.0480.0144
5.01200.0058
7.4960.0072
9.0240.0289

Table 2: Effect of Temperature on the Half-Life (t½) of this compound at pH 7.4

Temperature (°C)Half-Life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
4> 500< 0.0014
252400.0029
37960.0072
50360.0192

Table 3: Photostability of this compound in Solution (pH 7.4) at 25°C

Light ConditionExposure Duration (hours)% Degradation
Dark Control24< 1%
Ambient Light245%
UV Light (254 nm)415%
UV Light (365 nm)410%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for separating this compound from its potential degradation products.[7][8][9]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the λmax of this compound.

  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7][8]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 8 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours. Dissolve the sample in a suitable solvent for analysis.

  • Photodegradation: Expose an this compound solution to UV light (254 nm and 365 nm) and visible light for a defined period (e.g., 24 hours). A dark control sample should be run in parallel.

For each condition, samples should be taken at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock This compound Stock (DMSO) Working Working Solutions (Aqueous Buffers) Stock->Working Dilution Acid Acid Hydrolysis (0.1M HCl, 60°C) Working->Acid Stress Application Base Base Hydrolysis (0.1M NaOH, 60°C) Working->Base Stress Application Oxidation Oxidation (3% H2O2, RT) Working->Oxidation Stress Application Photo Photodegradation (UV/Vis Light) Working->Photo Stress Application HPLC Stability-Indicating HPLC-DAD Acid->HPLC Time-point Sampling Base->HPLC Time-point Sampling Oxidation->HPLC Time-point Sampling Photo->HPLC Time-point Sampling MS LC-MS for Degradant ID HPLC->MS Data Data Analysis (Kinetics, Half-life) HPLC->Data Quantification

Caption: Workflow for this compound Forced Degradation Study.

Logical_Relationship cluster_factors Stability Influencing Factors cluster_degradation Potential Degradation Pathways This compound This compound (C17H18N4O3S) pH pH Temp Temperature Light Light Exposure Hydrolysis Hydrolysis (Oxime, Sulfonamide) pH->Hydrolysis Temp->Hydrolysis Photolysis Photolysis (Benzimidazole Ring) Light->Photolysis Degradants Degradation Products Hydrolysis->Degradants Leads to Photolysis->Degradants Leads to Oxidation Oxidation (N-oxide formation) Oxidation->Degradants Leads to

Caption: Factors Influencing this compound Degradation Pathways.

References

Technical Support Center: Mitigating Variability in Enviroxime Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during antiviral assays with Enviroxime.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antiviral compound that demonstrates potent activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses.[1][2] Its primary mechanism of action involves targeting the viral non-structural protein 3A.[2] By interacting with the 3A protein, this compound inhibits viral RNA replication, specifically the synthesis of the plus-strand viral RNA.[2]

Q2: How does this compound's interaction with the 3A protein inhibit viral replication?

A2: The picornavirus 3A protein is a critical component of the viral replication complex. It plays a key role in rearranging host cell membranes to form replication organelles. 3A interacts with host factors, such as phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and acyl-coenzyme A binding domain containing 3 (ACBD3), to recruit them to the replication sites.[3][4][5][6] This recruitment is essential for generating the specific lipid environment required for viral RNA synthesis. This compound's binding to the 3A protein is thought to disrupt these crucial interactions, thereby inhibiting the formation or function of the replication complex and halting viral replication.

Q3: What are the most common assays used to determine the antiviral activity of this compound?

A3: The most common in vitro assays to evaluate this compound's antiviral activity are the plaque reduction assay and the cytopathic effect (CPE) inhibition assay. The plaque reduction assay quantifies the reduction in the number of viral plaques in the presence of the compound, from which the 50% effective concentration (EC50) can be determined. The CPE inhibition assay measures the ability of the compound to protect cells from virus-induced cell death. Additionally, cytotoxicity assays are performed in parallel to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.[7]

Q4: What are the main sources of variability in this compound antiviral assays?

A4: Variability in this compound antiviral assays can arise from several factors, including:

  • Cell-based factors: Cell line type, passage number, cell confluence, and overall cell health.[8][9]

  • Virus-based factors: Viral strain, multiplicity of infection (MOI), and the emergence of drug-resistant mutations in the 3A protein.

  • Assay parameters: Incubation time, temperature, pH of the medium, and the type of overlay used in plaque assays (e.g., agar, methylcellulose).[10][11][12]

  • Compound-related factors: Solubility and stability of this compound in the culture medium.[13][14]

  • Technical factors: Pipetting accuracy, consistency in cell seeding, and operator-to-operator differences.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in EC50 values between experiments Inconsistent cell conditions: Cell passage number is too high, leading to phenotypic changes.[8] Cell confluence is not consistent at the time of infection.Use cells within a defined low passage number range (e.g., <20 passages post-thawing). Ensure a consistent cell seeding density to achieve a confluent monolayer (90-100%) at the time of the assay.[9]
Operator variability: Differences in pipetting technique or timing of experimental steps.Standardize protocols and ensure all users are trained on the same procedures. Use calibrated pipettes and be consistent with incubation times.
Assay parameter fluctuations: Minor variations in incubation temperature or CO2 levels.Regularly calibrate incubators and ensure stable environmental conditions throughout the experiment.
No antiviral activity observed or very high EC50 value Viral resistance: The viral strain may have pre-existing or acquired mutations in the 3A protein that confer resistance to this compound.[2]Sequence the 3A coding region of the virus to check for known resistance mutations. If resistance is confirmed, consider using a different antiviral agent or a wild-type virus strain.
Compound degradation: this compound may be unstable under the experimental conditions.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13][14]
Incorrect assay setup: Inappropriate MOI used for infection.Optimize the MOI to ensure a clear and reproducible cytopathic effect or plaque formation in the virus control wells.
High cytotoxicity observed (low CC50 value) Compound precipitation: this compound may precipitate in the culture medium at higher concentrations.Visually inspect the wells for any signs of precipitation. If observed, try dissolving the compound in a different solvent or using a lower final concentration of the solvent (e.g., DMSO). It is common for compounds to precipitate when a DMSO stock is diluted in aqueous media; vortexing, sonication, or gentle warming may help redissolve the compound.[14]
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high.Ensure the final concentration of the solvent in the culture medium is below the cytotoxic level for the specific cell line being used (typically ≤0.5% for DMSO).[15] Include a solvent control in the cytotoxicity assay.
Cell line sensitivity: The cell line being used is particularly sensitive to the compound.Consider using a different cell line that is less sensitive to the cytotoxic effects of this compound.
Inconsistent or poorly defined plaques in plaque reduction assay Suboptimal overlay concentration: The agar or methylcellulose overlay is too concentrated, inhibiting plaque development, or too dilute, allowing for diffuse plaques.Optimize the concentration of the overlay medium to allow for the formation of clear, well-defined plaques.
Premature staining: Staining the cell monolayer before plaques are fully developed.Determine the optimal incubation time for plaque development for the specific virus-cell system. This can range from 2 to several days.[16]
Cell monolayer is not intact: Cells have detached from the plate, which can be mistaken for plaques.Ensure gentle handling of the plates during the addition and removal of liquids. Check the cell monolayer for integrity before infection.

Quantitative Data on this compound Activity

The antiviral activity of this compound can vary depending on the specific picornavirus, the cell line used for the assay, and the assay methodology. The following tables summarize reported EC50 and CC50 values to provide a reference for expected outcomes.

Table 1: Antiviral Activity (EC50) of this compound against various Picornaviruses in different Cell Lines.

VirusCell LineEC50 (µM)Reference
Enterovirus 71 (EV-A71)Human Intestinal Organoids (HIOs)0.4 ± 0.2[17]
Enterovirus 71 (EV-A71)RD cells0.06 ± 0.001[17]
PoliovirusL20B cells~0.06 µg/mL[18]
Rubella VirusHeLa and WISH cells~0.125 µg/mL[18]

*Values were originally reported in µg/mL and are presented here as reported in the source.

Table 2: Cytotoxicity (CC50) of this compound in different Cell Lines.

Cell LineCC50 (µM)Reference
Human Intestinal Organoids (HIOs)1.9 ± 0.4[17]
RD cells12.5 ± 2.3[17]
HeLa, WISH, RD cells>16 µg/mL[7]
L20B cells>32 µg/mL[7]

*Values were originally reported in µg/mL and are presented here as reported in the source.

Experimental Protocols

Plaque Reduction Assay

This protocol is a standard method for determining the concentration of infectious virus and the antiviral activity of a compound.

Materials:

  • Host cell line susceptible to the picornavirus of interest (e.g., HeLa, Vero, RD cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Overlay medium (e.g., 2X MEM containing 4% FBS and 1% agarose or methylcellulose)

  • Cell staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer (90-100%) on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: On the day of the assay, prepare serial dilutions of this compound in serum-free medium.

  • Virus Infection:

    • Wash the confluent cell monolayers with PBS.

    • Infect the cells with a dilution of virus that will produce 50-100 plaques per well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment:

    • After the adsorption period, remove the virus inoculum.

    • Add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay Application:

    • Carefully add an equal volume of the overlay medium (pre-warmed to 42°C if using agarose) to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization:

    • Fix the cells (e.g., with 10% formalin) for at least 30 minutes.

    • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This protocol is used to determine the concentration of this compound that is toxic to the host cells.

Materials:

  • Host cell line

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Also, prepare a solvent control with the highest concentration of DMSO used.

  • Compound Treatment:

    • Remove the old medium from the cells.

    • Add the prepared compound dilutions to the wells. Include a cell control (medium only) and a solvent control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

This compound Mechanism of Action and Picornavirus Replication

Enviroxime_Mechanism cluster_host_cell Host Cell cluster_golgi Golgi Apparatus cluster_replication_complex Viral Replication Organelle PI4KB PI4KIIIβ Viral_RNA_Replication Viral RNA Replication PI4KB->Viral_RNA_Replication facilitates ACBD3 ACBD3 ACBD3->PI4KB recruits 3A Viral 3A Protein 3A->ACBD3 recruits Progeny_Virus Progeny Virus Viral_RNA_Replication->Progeny_Virus This compound This compound This compound->3A inhibits Picornavirus Picornavirus Picornavirus->3A releases viral RNA & proteins

Caption: this compound inhibits picornavirus replication by targeting the viral 3A protein.

Experimental Workflow for Antiviral Assay

Antiviral_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Host Cells in Plates D Infect Cells with Virus A->D B Prepare Serial Dilutions of this compound E Add this compound Dilutions B->E C Prepare Virus Inoculum C->D D->E F Add Overlay Medium E->F G Incubate for Plaque Formation F->G H Stain Cell Monolayer G->H I Count Plaques H->I J Calculate EC50 I->J

Caption: Workflow for a typical plaque reduction antiviral assay.

Troubleshooting Logic for High EC50 Variability

Troubleshooting_Logic Start High EC50 Variability Observed Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Assay Examine Assay Parameters Start->Check_Assay Check_Compound Verify Compound Integrity Start->Check_Compound Passage Is cell passage number consistent and low? Check_Cells->Passage Incubation Are incubation time and temperature consistent? Check_Assay->Incubation Solubility Is the compound fully dissolved? Check_Compound->Solubility Confluence Is cell confluence consistent? Passage->Confluence Yes Solution_Cells Standardize cell passage and seeding density Passage->Solution_Cells No Confluence->Check_Assay Yes Confluence->Solution_Cells No Reagents Are all reagents fresh and properly stored? Incubation->Reagents Yes Solution_Assay Standardize incubation conditions and reagent preparation Incubation->Solution_Assay No Reagents->Check_Compound Yes Reagents->Solution_Assay No Solubility->Start Yes, issue persists. Consider operator variability. Solution_Compound Prepare fresh compound stocks and ensure solubility Solubility->Solution_Compound No

Caption: A logical approach to troubleshooting high variability in this compound EC50 values.

References

Validation & Comparative

A Comparative Guide to the Antiviral Mechanisms of Enviroxime and Pleconaril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral mechanisms of two notable picornavirus inhibitors, Enviroxime and Pleconaril. While both compounds have demonstrated efficacy against a range of rhinoviruses and enteroviruses, their modes of action are fundamentally distinct, offering different strategic approaches to antiviral therapy. This document outlines their molecular targets, mechanisms of inhibition, and the experimental data that supports these findings.

At a Glance: Key Differences

FeatureThis compoundPleconaril
Primary Target Non-structural protein 3ACapsid protein VP1
Mechanism of Action Inhibition of viral RNA replication, specifically plus-strand synthesisInhibition of viral attachment and uncoating
Stage of Viral Life Cycle Inhibited ReplicationEntry (Attachment and Uncoating)
Spectrum of Activity Rhinoviruses and Enteroviruses (including Poliovirus)Broad-spectrum against most Rhinoviruses and Enteroviruses

This compound: Targeting Viral RNA Replication

This compound is a benzimidazole derivative that inhibits the replication of a variety of rhinoviruses and enteroviruses.[1][2] Its mechanism of action is centered on the disruption of the viral RNA replication process.

Molecular Target: The 3A Protein

The primary target of this compound is the non-structural viral protein 3A and its precursor, 3AB.[1][2][3] The 3A protein is a crucial component of the viral replication complex and is involved in the formation of replication organelles.[4] By targeting 3A, this compound interferes with the proper functioning of this complex.[1][3]

Mechanism of Inhibition

This compound's interaction with the 3A protein leads to a preferential inhibition of the synthesis of the viral plus-strand RNA.[1][3] This suggests that the drug disrupts a critical step in the replication cycle that occurs after the initial translation of the viral genome. The precise molecular interactions remain under investigation, but it is hypothesized that this compound disrupts the interaction of 3A with other viral or cellular proteins necessary for efficient replication.[1]

Resistance Profile

Resistance to this compound is consistently associated with single amino acid substitutions in the 3A protein.[1][3] Studies have identified specific mutations in the 3A coding region that confer resistance, confirming it as the primary target of the drug.[1][5] Cross-resistance has been observed with other compounds that also target the 3A protein.[6]

Experimental Evidence

The mechanism of this compound has been elucidated through several key experimental approaches:

  • Time-of-Drug-Addition Studies: These experiments demonstrated that this compound can be added several hours post-infection without a significant loss of its inhibitory effect, indicating that it targets a later stage in the viral life cycle, such as RNA replication, rather than early events like entry.[1][3]

  • Genetic Mapping of Resistance: The mapping of resistance mutations to the 3A coding region provided direct evidence of this compound's target.[1][3]

  • RNA Synthesis Analysis: Dot blot analysis of RNA from poliovirus-infected cells treated with this compound showed a specific and preferential inhibition of plus-strand RNA synthesis.[1][3]

Pleconaril: A Capsid-Binding Inhibitor

Pleconaril is a broad-spectrum antipicornaviral agent that functions by directly interacting with the viral capsid.[7][8] Its mechanism is one of the best-characterized among antiviral compounds.

Molecular Target: The VP1 Protein

Pleconaril targets the viral capsid protein VP1, one of the four structural proteins that form the icosahedral shell of the picornavirus.[7][9] Specifically, it binds to a hydrophobic pocket located within the VP1 protein.[7][10]

Mechanism of Inhibition

By binding to the hydrophobic pocket in VP1, Pleconaril stabilizes the viral capsid.[10][11] This increased rigidity of the virion prevents the conformational changes that are necessary for two critical early steps in the viral life cycle:

  • Attachment: In some rhinoviruses, Pleconaril can prevent the virus from attaching to its host cell receptor.[7][11]

  • Uncoating: More universally, the stabilization of the capsid prevents the uncoating and release of the viral RNA into the cytoplasm of the host cell.[7][10]

Without the release of its genetic material, the virus cannot initiate replication, effectively halting the infection at its earliest stage.

Resistance Profile

Resistance to Pleconaril typically arises from amino acid substitutions in and around the hydrophobic binding pocket of the VP1 protein.[12][13] These mutations can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.

Experimental Evidence

The capsid-binding mechanism of Pleconaril is supported by a wealth of experimental data:

  • X-ray Crystallography: The crystal structure of rhinoviruses complexed with Pleconaril has provided a detailed view of the drug binding within the VP1 hydrophobic pocket.

  • Cytopathic Effect (CPE) Reduction Assays: These assays are used to determine the concentration of the drug required to protect cells from the virus-induced cell death, providing quantitative measures of its antiviral activity (EC50 values).[12]

  • Radiolabeled Drug Binding Assays: These experiments have demonstrated the direct binding of radiolabeled Pleconaril to purified viral particles.[3]

  • Thermostability Assays: The binding of Pleconaril to the capsid increases its stability, which can be measured by assessing the resistance of the virus to heat inactivation.

Quantitative Data

The following tables summarize the antiviral activity of this compound and Pleconaril against a selection of picornaviruses.

Table 1: Antiviral Activity of this compound

VirusAssay TypeCell LineIC50 / MICReference
Poliovirus type 1Plaque ReductionFL cells0.2 µmol/l[14]
PoliovirusNot SpecifiedRD and L20B cells0.06 µg/ml[15]
Rubella virusNot SpecifiedNot Specified0.125 µg/ml[15]

Table 2: Antiviral Activity of Pleconaril

VirusAssay TypeCell LineEC50 / IC50Reference
Rhinovirus (87% of clinical isolates)CPE ReductionHeLa-I≤ 3.8 µg/ml[12]
Enteroviruses (50% of clinical isolates)CPE ReductionNot Specified≤ 0.03 µM[6][10]
Enteroviruses (90% of clinical isolates)CPE ReductionNot Specified≤ 0.18 µM[6][10]
Echovirus 11CPE ReductionBGM cells0.3 µM[16]
Enterovirus 71CPE ReductionRhabdomyosarcoma cellsMarked Improvement over reference[16]
Poliovirus 1CPE ReductionBGM cells11 µM[16]
EV-D68Not SpecifiedNot Specified<29 nM[17]

Experimental Protocols

Plaque Reduction Assay (General Protocol for Antiviral Activity)

This assay is a standard method for determining the concentration of an antiviral compound that inhibits viral replication, measured by the reduction in the number of viral plaques.

  • Cell Seeding: Plate host cells (e.g., HeLa cells) in 6-well plates and grow until they form a confluent monolayer.[18][19]

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Remove the growth medium from the cells and infect the monolayers with the diluted virus.[18][19]

  • Drug Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the antiviral drug.[15][19]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet.[15][20] The plaques will appear as clear zones where the cells have been lysed by the virus.

  • Quantification: Count the number of plaques at each drug concentration and calculate the IC50 value, which is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.

Visualizing the Mechanisms

The following diagrams illustrate the distinct antiviral mechanisms of this compound and Pleconaril.

Enviroxime_Mechanism cluster_virus Picornavirus Life Cycle cluster_drug This compound Action Entry Viral Entry & Uncoating Translation Translation of Viral Genome Entry->Translation Replication RNA Replication (Replication Complex) Translation->Replication Assembly Virion Assembly Replication->Assembly Inhibition Inhibition of Plus-Strand RNA Synthesis Release Release of Progeny Virions Assembly->Release This compound This compound Target Binds to 3A Protein This compound->Target Target->Replication Disrupts Replication Complex

Caption: Mechanism of this compound Action

Pleconaril_Mechanism cluster_virus Picornavirus Life Cycle cluster_drug Pleconaril Action Attachment Attachment to Host Cell Uncoating Uncoating & RNA Release Attachment->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Pleconaril Pleconaril Target Binds to VP1 Hydrophobic Pocket Pleconaril->Target Stabilization Capsid Stabilization Target->Stabilization Stabilization->Attachment Inhibits Stabilization->Uncoating Inhibits

Caption: Mechanism of Pleconaril Action

Experimental_Workflow cluster_this compound This compound Mechanism Study cluster_pleconaril Pleconaril Mechanism Study E_TDA Time-of-Drug-Addition Assay E_Resist Resistance Mutant Selection & Mapping E_TDA->E_Resist E_RNA RNA Synthesis Analysis (Dot Blot) E_Resist->E_RNA E_Result Identifies 3A as target and inhibition of RNA synthesis E_RNA->E_Result P_CPE CPE Reduction Assay P_Bind Radiolabeled Drug Binding Assay P_CPE->P_Bind P_Thermo Thermostability Assay P_Bind->P_Thermo P_Result Confirms capsid binding and inhibition of entry P_Thermo->P_Result

Caption: Experimental Workflows

References

Validating Enviroxime's Target: A Comparative Guide to 3A Protein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Enviroxime's performance in targeting the enterovirus 3A protein with alternative compounds. Experimental data is presented to support the validation of 3A as a viable antiviral target.

Executive Summary

This compound is an antiviral compound that inhibits the replication of a broad range of enteroviruses and rhinoviruses. Its mechanism of action is the specific targeting of the viral non-structural protein 3A, a key player in the formation of viral replication organelles. This guide delves into the experimental validation of this compound's 3A protein target, presenting its antiviral efficacy alongside alternative compounds that also interfere with 3A function or related pathways. The data and protocols provided herein serve as a valuable resource for researchers engaged in the development of novel antiviral therapies against pathogenic enteroviruses.

Data Presentation: Comparative Antiviral Activity

The antiviral efficacy of this compound and alternative compounds is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral replication. The following tables summarize the EC50 values of this compound and its alternatives against various enterovirus and rhinovirus serotypes.

CompoundVirus SerotypeCell LineEC50 (µM)Citation
This compound Enterovirus 71 (EV71)RD0.15[1]
Enterovirus D68 (EV-D68)RD0.01 - 0.3[2]
Rhinovirus 87 (RV-87)RD0.01 - 0.3[2]
Coxsackievirus A24v (CA24v)Conjunctival0.01 - 0.65[3]
Enterovirus 70 (EV70)Conjunctival0.01 - 0.3[3]
EV-A71HIOs0.4 ± 0.2[4]
EV-A71RD0.06 ± 0.001[4]
TTP-8307 Coxsackievirus B3 (CVB3)Vero1.2[5]
Poliovirus (Sabin strains)Vero0.85[5]
Coxsackievirus A16 (CVA16)Vero5.34[5]
Coxsackievirus A21 (CVA21)Vero5.34[5]
Guanidine Hydrochloride Enterovirus D68 (EV-D68)RD80 - 135[2]
Poliovirus 1--[6]
Brefeldin A PoliovirusHeLa-[7]

Experimental Protocols

The validation of this compound's 3A target relies on several key experimental methodologies. Detailed protocols for these experiments are crucial for reproducibility and further investigation.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.

a. Cell Seeding:

  • Seed susceptible cells (e.g., HeLa, Vero, RD) in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Incubate at 37°C with 5% CO2.

b. Virus Dilution and Infection:

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with 100-200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution and prevent drying of the monolayer.

c. Compound Treatment and Overlay:

  • Prepare various concentrations of the test compound (e.g., this compound) in an overlay medium (e.g., 2x MEM containing 2% FBS and 1% agarose).

  • After the 1-hour incubation, aspirate the virus inoculum and add 2 mL of the compound-containing overlay medium to each well.

  • Allow the overlay to solidify at room temperature.

d. Incubation and Plaque Visualization:

  • Incubate the plates at 37°C with 5% CO2 for 2-4 days, depending on the virus.

  • Fix the cells with 10% formaldehyde and stain with a crystal violet solution to visualize the plaques.

e. Data Analysis:

  • Count the number of plaques in each well.

  • The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Resistance Mutation Mapping

This method identifies the viral protein targeted by an antiviral compound by selecting for and sequencing resistant viral variants.

a. Generation of Resistant Viruses:

  • Propagate the virus in the presence of sub-optimal concentrations of the antiviral compound.

  • Gradually increase the concentration of the compound in subsequent passages to select for resistant mutants.

b. Plaque Purification:

  • Isolate individual resistant virus clones by performing a plaque assay in the presence of the selective pressure (the antiviral compound).

  • Pick well-isolated plaques and amplify them to generate pure viral stocks.

c. RNA Extraction and RT-PCR:

  • Extract viral RNA from the resistant clones.

  • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene of interest (in this case, the 3A coding region).

d. Sequencing and Analysis:

  • Sequence the amplified PCR products.

  • Compare the nucleotide and deduced amino acid sequences of the resistant viruses to the wild-type virus to identify mutations that confer resistance.

Site-Directed Mutagenesis

This technique is used to confirm that the mutations identified through resistance mapping are sufficient to confer the resistant phenotype.

a. Primer Design:

  • Design complementary forward and reverse primers containing the desired mutation in the middle of the primer sequence.

  • The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

b. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type viral cDNA as the template and the mutagenic primers.

  • The PCR cycling parameters should be optimized for the specific plasmid and primers used. A typical protocol includes an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

c. Digestion of Parental DNA:

  • Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA.

  • Incubate at 37°C for 1-2 hours.

d. Transformation:

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Plate the transformed cells on selective agar plates and incubate overnight.

e. Verification:

  • Isolate the plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation.

In Vitro RNA Synthesis Assay

This assay directly measures the effect of a compound on viral RNA replication.

a. Preparation of Crude Replication Complexes:

  • Infect susceptible cells with the virus.

  • At the peak of viral RNA synthesis, lyse the cells and prepare a cytoplasmic extract containing the viral replication complexes.

b. In Vitro Reaction:

  • Incubate the crude replication complexes with a reaction mixture containing ribonucleotides (including a radiolabeled nucleotide, e.g., [α-³²P]UTP), an energy source (ATP and GTP), and the test compound at various concentrations.

  • Incubate at 37°C for a defined period.

c. RNA Extraction and Analysis:

  • Stop the reaction and extract the RNA.

  • Analyze the newly synthesized radiolabeled viral RNA by gel electrophoresis and autoradiography.

d. Data Analysis:

  • Quantify the amount of radiolabeled RNA in each reaction.

  • Determine the inhibitory effect of the compound on RNA synthesis.

Mandatory Visualizations

Signaling Pathway of 3A-Mediated Replication Organelle Formation and Inhibition

G cluster_host Host Cell cluster_virus Enterovirus cluster_inhibitors Inhibitors GBF1 GBF1 Arf1 Arf1 GBF1->Arf1 activates Replication_Organelle Replication Organelle Formation GBF1->Replication_Organelle PI4KB PI4KB PI4P PI4P PI4KB->PI4P produces PI4P->Replication_Organelle Protein_3A 3A Protein Protein_3A->GBF1 interacts with Protein_3A->PI4KB recruits RNA_Replication Viral RNA Replication Replication_Organelle->RNA_Replication This compound This compound This compound->Protein_3A inhibits Brefeldin_A Brefeldin A Brefeldin_A->GBF1 inhibits

Caption: 3A protein interaction with host factors and points of inhibition.

Experimental Workflow for Validating 3A as an Antiviral Target

G Start Start: Antiviral Compound (this compound) Plaque_Assay Plaque Reduction Assay Start->Plaque_Assay Resistance Generate Resistant Virus Start->Resistance Functional_Assay In Vitro RNA Synthesis Assay Start->Functional_Assay EC50 Determine EC50 Plaque_Assay->EC50 Sequencing Sequence Viral Genome Resistance->Sequencing Mutation_ID Identify Mutations in 3A Sequencing->Mutation_ID Mutagenesis Site-Directed Mutagenesis Mutation_ID->Mutagenesis Confirm_Resistance Confirm Resistant Phenotype Mutagenesis->Confirm_Resistance Validation Target Validated: 3A Protein Confirm_Resistance->Validation Inhibition_Confirm Confirm Inhibition of 3A Function Functional_Assay->Inhibition_Confirm Inhibition_Confirm->Validation

Caption: Workflow for validating the 3A protein as the target of this compound.

Logical Relationship of 3A Protein and Inhibitors

G Viral_Replication Viral Replication Protein_3A 3A Protein Viral_Replication->Protein_3A is essential for Protein_2C 2C Protein Viral_Replication->Protein_2C is essential for Host_Factors Host Factors (GBF1, PI4KB) Protein_3A->Host_Factors recruits Replication_Organelle Replication Organelle Host_Factors->Replication_Organelle facilitate formation of Replication_Organelle->Viral_Replication is site of This compound This compound This compound->Protein_3A inhibits TTP_8307 TTP-8307 TTP_8307->Protein_3A inhibits Brefeldin_A Brefeldin A Brefeldin_A->Host_Factors inhibits (GBF1) Guanidine_HCl Guanidine HCl Guanidine_HCl->Protein_2C inhibits

Caption: Logical relationship of 3A protein, its function, and inhibitors.

References

A Comparative Analysis of Enviroxime and Its Synthetic Analogs in Anti-Picornavirus Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – Researchers in the field of virology and drug development now have access to a comprehensive comparative guide on the antiviral compound Enviroxime and its synthetic analogs. This guide offers an in-depth analysis of their efficacy against picornaviruses, detailing their mechanism of action, experimental data, and protocols to aid in the ongoing search for effective treatments for diseases caused by this viral family, which includes common cold viruses (rhinoviruses) and polioviruses.

This compound, a benzimidazole derivative, has long been recognized for its potent inhibitory effects on the replication of a broad spectrum of rhinoviruses and enteroviruses.[1][2][3] Its clinical development, however, was hampered by issues of poor oral bioavailability and undesirable side effects.[2][4] This led to the exploration of synthetic analogs designed to retain the antiviral potency of this compound while improving its pharmacokinetic profile. This guide provides a critical comparison of this compound and two major classes of its synthetic analogs: vinylacetylene derivatives and C2-substituted analogs.

Mechanism of Action: Targeting the Viral 3A Protein

The primary antiviral target of this compound and its active analogs is the non-structural viral protein 3A.[4][5][6] This protein plays a crucial role in the replication of picornaviruses by participating in the formation of replication complexes and the synthesis of viral RNA. This compound specifically inhibits the synthesis of the positive-strand viral RNA.[6][7][8] Studies on drug-resistant mutants have consistently mapped mutations to the 3A protein-coding region, confirming it as the direct or indirect target of these compounds.[4][6][7] The vinylacetylene analogs have been shown to share this same mechanism of action, exhibiting cross-sensitivity with this compound-resistant mutants.[4][5][6]

Comparative Antiviral Activity

The antiviral efficacy of this compound and its analogs is typically evaluated through cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in viral plaque formation or viral yield. The key parameters for comparison are the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to achieve a 50% reduction in viral activity, and the 50% cytotoxic concentration (CC50), which indicates the concentration that causes a 50% reduction in cell viability. A higher therapeutic index (TI), calculated as the ratio of CC50 to EC50/IC50, signifies a more favorable safety profile.

While a comprehensive side-by-side comparison of all analogs across multiple picornavirus species is not available in a single study, the following table summarizes representative data gleaned from the literature.

CompoundVirusCell LineAssay TypeIC50 / EC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
This compound Poliovirus type 1FL cellsPlaque Inhibition0.2--[9]
Enterovirus 71 (EV-A71)RD cellsCPE Inhibition0.06 ± 0.001>10>167[10]
Enterovirus 71 (EV-A71)Human Intestinal OrganoidsCPE Inhibition0.4 ± 0.2>10>25[10]
PoliovirusL20B cellsCPE Inhibition0.06 µg/mL (~0.14 µM)32 µg/mL (~74 µM)>533[11]
Rubella VirusHeLa cellsCPE Inhibition0.125 µg/mL (~0.29 µM)16 µg/mL (~37 µM)~128[11]
Vinylacetylene Analog (p-fluoro derivative 12) PoliovirusHeLa cells-Potent (specific value not provided)--[4][5]
C2-Substituted Analogs (Primary amino substitution) Rhinoviruses & EnterovirusesHeLa cellsCPE/XTT AssaySuperior to other C2 analogs (specific values not provided)--[1][2][3]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, cell lines, and virus strains.

The vinylacetylene analogs, particularly the p-fluoro derivative (compound 12), have demonstrated potent antiviral activity against poliovirus.[4][5] A significant advantage of this analog is its improved oral bioavailability observed in animal models, addressing a key limitation of the parent compound, this compound.[4][5]

Studies on C2-substituted analogs have highlighted the critical role of the substituent at this position for antiviral potency. A primary amino group at the C2 position, as is present in this compound, was found to be optimal for broad-spectrum activity against a range of rhinoviruses and enteroviruses.[1][2][3] Larger substituents at this position were shown to decrease antiviral activity, likely due to steric hindrance.[1][2]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative drug efficacy studies. Below are detailed methodologies for key assays used in the evaluation of this compound and its analogs.

Plaque Reduction Assay

This assay quantifies the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayers of a susceptible cell line (e.g., HeLa cells) in 6-well plates.

  • Picornavirus stock of known titer (Plaque Forming Units/mL).

  • Serial dilutions of the test compound (this compound or analogs) in cell culture medium.

  • Overlay medium (e.g., cell culture medium containing 0.5% agarose or methylcellulose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

  • Seed 6-well plates with host cells and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and wash the monolayers with PBS.

  • Add the medium containing the different concentrations of the test compound to the respective wells. Include a "no drug" virus control and a "no virus" cell control.

  • Overlay the cell monolayers with the overlay medium containing the corresponding concentration of the test compound.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Fix the cells with 10% formaldehyde for at least 30 minutes.

  • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.

Cytopathic Effect (CPE) Inhibition Assay with XTT Staining

This colorimetric assay measures the ability of a compound to protect cells from virus-induced cell death. Cell viability is determined by the metabolic conversion of the tetrazolium salt XTT into a colored formazan product.

Materials:

  • Host cells (e.g., HeLa) in a 96-well plate.

  • Picornavirus stock.

  • Serial dilutions of the test compound.

  • XTT labeling reagent and electron-coupling reagent.

  • Microplate reader.

Procedure:

  • Seed a 96-well plate with host cells and incubate overnight to form a semi-confluent monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium and add the diluted compounds to the wells.

  • Infect the cells with the virus at a predetermined MOI that causes significant CPE within 48-72 hours. Include virus controls (no compound) and cell controls (no virus, no compound).

  • Incubate the plate at 37°C in a CO2 incubator until CPE is maximal in the virus control wells.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Calculate the percentage of cell protection for each concentration of the compound. The EC50 is the concentration that provides 50% protection from virus-induced CPE.

  • In a parallel plate with uninfected cells, the CC50 is determined by measuring the reduction in cell viability at different compound concentrations.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound's action and a general workflow for the evaluation of its analogs.

Enviroxime_Mechanism This compound This compound / Analog Protein3A 3A Protein This compound->Protein3A Inhibits Function CellMembrane Host Cell Membrane ViralRNA Viral (+)ssRNA CellMembrane->ViralRNA Uncoating Picornavirus Picornavirus Picornavirus->CellMembrane Attachment & Entry Ribosome Host Ribosome ViralRNA->Ribosome Translation ReplicationComplex Replication Complex (on cellular vesicles) ViralRNA->ReplicationComplex Polyprotein Viral Polyprotein Ribosome->Polyprotein Protease Viral Proteases (2A, 3C) Polyprotein->Protease Cleavage Protease->Protein3A Protein3A->ReplicationComplex Recruits host factors, alters membranes NegativeStrand (-)ssRNA Synthesis ReplicationComplex->NegativeStrand PositiveStrand (+)ssRNA Synthesis NegativeStrand->PositiveStrand ProgenyVirus Progeny Virions PositiveStrand->ProgenyVirus Packaging

Caption: Proposed mechanism of action for this compound and its analogs.

Antiviral_Evaluation_Workflow Start Start: Synthesized This compound Analog Cytotoxicity Cytotoxicity Assay (CC50) (e.g., XTT on uninfected cells) Start->Cytotoxicity PrimaryScreening Primary Antiviral Screening (e.g., CPE/XTT Assay) Start->PrimaryScreening CalculateTI Calculate Therapeutic Index (TI = CC50 / EC50) Cytotoxicity->CalculateTI HitIdentified Active Compound Identified? PrimaryScreening->HitIdentified SecondaryScreening Secondary Assays (Plaque Reduction, Yield Reduction) HitIdentified->SecondaryScreening Yes End End: Discard or Redesign HitIdentified->End No DeterminePotency Determine EC50/IC50 SecondaryScreening->DeterminePotency DeterminePotency->CalculateTI MechanismStudies Mechanism of Action Studies (e.g., Time-of-addition, Resistant mutant selection) CalculateTI->MechanismStudies LeadCandidate Lead Candidate MechanismStudies->LeadCandidate

Caption: General workflow for the in vitro evaluation of antiviral compounds.

Conclusion

The development of synthetic analogs of this compound has provided a promising avenue for overcoming the limitations of the parent compound. The vinylacetylene and C2-substituted analogs have demonstrated potent anti-picornavirus activity, with some showing improved pharmacokinetic properties. The continued investigation of these and other novel analogs, guided by the standardized experimental protocols outlined in this guide, is essential for the development of clinically effective antiviral therapies against a wide range of picornavirus infections. This comparative analysis serves as a valuable resource for researchers dedicated to this critical area of drug discovery.

References

Validating Enviroxime's Inhibition of Plus-Strand RNA Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Enviroxime's performance in inhibiting plus-strand RNA synthesis with other antiviral alternatives, supported by experimental data.

This compound is a benzimidazole derivative that has been shown to be a potent inhibitor of picornavirus replication, including rhinoviruses and enteroviruses such as poliovirus.[1][2][3] Its mechanism of action is distinguished by its specific targeting of the viral non-structural protein 3A, leading to a preferential inhibition of plus-strand RNA synthesis.[1][2][3] This guide delves into the experimental validation of this mechanism and compares it with other antiviral agents that interfere with viral replication at different stages.

Comparative Analysis of Antiviral Agents

The following table summarizes the quantitative data on the inhibition of poliovirus replication and, where available, the specific impact on plus-strand RNA synthesis for this compound and selected alternative antiviral compounds.

Antiviral AgentPrimary TargetMechanism of ActionEffect on Plus-Strand RNA SynthesisQuantitative Data (Poliovirus)
This compound Viral Protein 3A Inhibits a function of the 3A protein, which is crucial for the initiation of plus-strand RNA synthesis. [1][2][3]Preferential and significant inhibition. Reduces the ratio of plus- to minus-strand RNA from ~68:1 to 3:1. [1]
Guanidine HClViral Protein 2CInhibits the ATPase activity of the 2C protein, which is essential for the initiation of negative-strand RNA synthesis.[4][5]Indirect inhibition; halting negative-strand synthesis prevents the template for plus-strand synthesis from being made.Complete inhibition of both negative- and positive-strand RNA synthesis when added early in the replication cycle.[5]
RibavirinMultiple (including IMPDH and viral RNA polymerase)Depletes intracellular GTP pools and acts as a mutagen during RNA replication.[6][7]General inhibition of overall viral RNA synthesis.At 1000 µM, reduces overall poliovirus RNA replication to 40% of wild-type levels by 6 hours post-transfection.[7]
DisoxarilViral Capsid (VP1)Binds to a hydrophobic pocket in the VP1 capsid protein, stabilizing the capsid and preventing uncoating.Indirect effect; prevents the release of viral RNA into the cytoplasm, thus precluding RNA synthesis.Complete inhibition of viral RNA synthesis when pre-incubated with the virus.

Experimental Protocols

Detailed methodologies for the key experiments that have validated this compound's mechanism of action are provided below.

Dot Blot Analysis for Quantifying Strand-Specific RNA Synthesis

This assay is used to determine the relative amounts of viral plus- and minus-strand RNA in infected cells treated with an antiviral compound.

Protocol:

  • Cell Culture and Infection: HeLa cells are infected with poliovirus at a specific multiplicity of infection (MOI).

  • Drug Treatment: The infected cells are incubated in the presence or absence of the test compound (e.g., this compound).

  • RNA Extraction: At a designated time post-infection, total RNA is extracted from the cells using a suitable method (e.g., guanidinium isothiocyanate-phenol-chloroform extraction).

  • Denaturation and Blotting: The extracted RNA is denatured and applied to a nylon membrane using a dot blot apparatus.

  • Hybridization: The membrane is hybridized with radiolabeled, strand-specific RNA probes. A probe complementary to the plus-strand RNA will detect minus-strand RNA, and a probe complementary to the minus-strand RNA will detect plus-strand RNA.

  • Washing and Autoradiography: The membrane is washed to remove unbound probe, and the signal is detected by autoradiography.

  • Quantification: The intensity of the dots is quantified using densitometry to determine the relative amounts of plus- and minus-strand RNA.

In Vitro VPg Uridylylation Assay

This assay assesses the initiation of viral RNA synthesis by measuring the covalent linkage of UMP to the viral protein VPg, a crucial priming step for RNA replication.

Protocol:

  • Preparation of Crude Replication Complexes: Crude replication complexes are isolated from poliovirus-infected HeLa cells. These complexes contain the necessary viral and cellular factors for in vitro RNA synthesis.

  • In Vitro Reaction: The replication complexes are incubated in a reaction mixture containing [α-³²P]UTP, the precursor for uridine monophosphate (UMP). The reaction is performed in the presence or absence of the test compound.

  • Immunoprecipitation: The reaction products are immunoprecipitated using an antibody specific for the viral protein 3AB (the precursor to VPg).

  • SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection: The gel is exposed to an autoradiography film to detect the radiolabeled, uridylylated 3AB protein, indicating the successful initiation of RNA synthesis.

Visualizing the Mechanisms

The following diagrams illustrate the poliovirus replication cycle and the experimental workflows used to validate this compound's inhibitory action.

Poliovirus_Replication cluster_entry Viral Entry & Uncoating cluster_translation Translation cluster_replication RNA Replication cluster_assembly Assembly & Release Poliovirus Poliovirus Receptor_Binding Receptor Binding Poliovirus->Receptor_Binding Uncoating Uncoating Receptor_Binding->Uncoating Viral_RNA_Release Viral (+)RNA Release Uncoating->Viral_RNA_Release Translation Translation of (+)RNA Viral_RNA_Release->Translation Disoxaril Disoxaril Disoxaril->Uncoating Inhibits Polyprotein Polyprotein Synthesis Translation->Polyprotein Proteolytic_Processing Proteolytic Processing Polyprotein->Proteolytic_Processing Viral_Proteins Viral Proteins (2C, 3A, 3Dpol, etc.) Proteolytic_Processing->Viral_Proteins Negative_Strand_Synthesis (-)Strand Synthesis Viral_Proteins->Negative_Strand_Synthesis Assembly Virion Assembly Viral_Proteins->Assembly dsRNA_Intermediate dsRNA Intermediate Negative_Strand_Synthesis->dsRNA_Intermediate Plus_Strand_Synthesis (+)Strand Synthesis Plus_Strand_Synthesis->Assembly dsRNA_Intermediate->Plus_Strand_Synthesis Guanidine_HCl Guanidine_HCl Guanidine_HCl->Negative_Strand_Synthesis Inhibits (via 2C) This compound This compound This compound->Plus_Strand_Synthesis Inhibits (via 3A) Ribavirin Ribavirin Ribavirin->Negative_Strand_Synthesis Inhibits Ribavirin->Plus_Strand_Synthesis Inhibits Release Progeny Virus Release Assembly->Release

Caption: Poliovirus replication cycle and points of antiviral intervention.

Dot_Blot_Workflow Start Start Infect_Cells Infect HeLa Cells with Poliovirus Start->Infect_Cells Treat_Cells Treat with this compound (or control) Infect_Cells->Treat_Cells Extract_RNA Extract Total RNA Treat_Cells->Extract_RNA Dot_Blot Apply RNA to Nylon Membrane Extract_RNA->Dot_Blot Hybridize Hybridize with Strand-Specific Radiolabeled Probes Dot_Blot->Hybridize Detect Autoradiography Hybridize->Detect Quantify Quantify Signal (Densitometry) Detect->Quantify End End Quantify->End

Caption: Workflow for Dot Blot Analysis of strand-specific RNA synthesis.

Uridylylation_Workflow Start Start Isolate_Complexes Isolate Crude Replication Complexes from Infected Cells Start->Isolate_Complexes In_Vitro_Reaction Incubate with [α-³²P]UTP +/- this compound Isolate_Complexes->In_Vitro_Reaction Immunoprecipitate Immunoprecipitate with anti-3AB Antibody In_Vitro_Reaction->Immunoprecipitate SDS_PAGE SDS-PAGE Immunoprecipitate->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analyze Analyze for Radiolabeled Uridylylated 3AB Autoradiography->Analyze End End Analyze->End

Caption: Workflow for the in vitro VPg Uridylylation Assay.

References

Head-to-Head Comparison of Enviroxime and Disoxaril Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Enviroxime and Disoxaril are two antiviral compounds that have been investigated for their efficacy against picornaviruses, a large family of viruses responsible for a range of human and animal diseases. While both compounds inhibit picornavirus replication, they do so through distinct mechanisms of action. This guide provides a detailed comparison of their efficacy, supported by experimental data, and outlines the methodologies used in these evaluations.

Mechanism of Action

This compound and Disoxaril target different stages of the picornavirus replication cycle.

This compound is known to inhibit viral RNA synthesis.[1][2][3] It specifically targets the non-structural protein 3A, which is essential for the replication of the viral genome.[1][3][4] By interfering with the function of the 3A protein, this compound effectively halts the production of new viral RNA.[1][3]

Disoxaril (also known as WIN 51711) is a capsid-binding agent.[5][6][7] It inserts into a hydrophobic pocket within the viral capsid protein VP1.[6] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell.[5][7] Although the virus can still enter the cell through receptor-mediated endocytosis, its replication is blocked at the uncoating stage.[5][7]

The differing mechanisms of action suggest that these two compounds could have a synergistic effect when used in combination, a hypothesis that has been explored in several studies.[8][9][10]

Mechanism_of_Action cluster_this compound This compound cluster_disoxaril Disoxaril This compound This compound Viral_RNA_Replication Viral RNA Replication This compound->Viral_RNA_Replication inhibits Protein_3A Viral Protein 3A This compound->Protein_3A targets Protein_3A->Viral_RNA_Replication is essential for Disoxaril Disoxaril Viral_Uncoating Viral Uncoating Disoxaril->Viral_Uncoating inhibits Capsid_VP1 Viral Capsid VP1 Disoxaril->Capsid_VP1 binds to Capsid_VP1->Viral_Uncoating is required for

Caption: Mechanisms of action for this compound and Disoxaril.

Quantitative Data Comparison

In Vitro Efficacy

The in vitro efficacy of this compound and Disoxaril has been evaluated against various picornaviruses, with the 50% inhibitory concentration (IC50) being a key metric.

CompoundVirusCell LineIC50 (µM)Reference
This compoundPoliovirus Type 1FL cells0.2[11]
DisoxarilPoliovirus Type 1FL cells0.3[11]
This compoundPoliovirusL20B cells0.06 µg/ml[12][13]
This compoundRubella VirusHeLa & WISH cells0.125 µg/ml[12][13]
In Vivo Efficacy: Monotherapy

In vivo studies using a mouse model of Coxsackievirus B1 (CVB1) infection have demonstrated a significant difference in the efficacy of this compound and Disoxaril when used as monotherapies.

CompoundDose (mg/kg)Effect on Virus-Induced DeathReference
This compoundup to 100Not effective[8][9]
Disoxaril12.5 (ED50)Significantly reduced[8][9]

Disoxaril alone demonstrated a significant, dose-dependent antiviral effect, with a minimum 50% effective dose (ED50) of 12.5 mg/kg.[8][9] In contrast, this compound was found to be ineffective in preventing virus-induced death in mice, even at doses as high as 100 mg/kg.[8][9]

In Vivo Efficacy: Combination Therapy

The combination of this compound and Disoxaril has been shown to have a synergistic antiviral effect in vivo.[8][9]

This compound Dose (mg/kg)Disoxaril Dose (mg/kg)OutcomeReference
503.125 - 6.25Synergistic protective effect; marked delay in disease progression[8][9]

When combined, a protective effect comparable to that of Disoxaril alone was achieved with concentrations of Disoxaril that were two to four times lower.[8][9] This synergistic interaction is particularly promising because studies have shown a lack of cross-resistance between the two drugs.[8][10]

Experimental Protocols

Plaque Inhibition Assay

A common method to determine the in vitro antiviral activity of compounds is the plaque inhibition test.[8]

Objective: To quantify the reduction in virus-induced plaques in the presence of the test compound.

Methodology:

  • Cell Seeding: Monolayer cell cultures (e.g., FL cells) are prepared in vials or plates.

  • Virus Inoculation: The cell monolayers are inoculated with a specific number of plaque-forming units (PFU) of the virus (e.g., 80-100 PFU).

  • Adsorption: The virus is allowed to adsorb to the cells for a set period (e.g., 1 hour at room temperature).

  • Compound Addition: An agar overlay containing various concentrations of the test compound(s) is added to the cells. A control group with no compound is also included.

  • Incubation: The cultures are incubated for a period sufficient for plaque formation (e.g., 48 hours at 37°C).

  • Visualization: A second agar overlay containing a vital stain (e.g., neutral red) is added to visualize the plaques.

  • Quantification: Plaques are counted, and the percentage of plaque reduction in the treated groups is calculated relative to the untreated control. The IC50 value can then be determined.

Plaque_Reduction_Assay A Seed cells in plates B Inoculate cells with virus A->B C Allow virus adsorption B->C D Add agar overlay with test compounds C->D E Incubate for plaque formation D->E F Add second overlay with neutral red stain E->F G Count plaques and calculate reduction F->G

Caption: Workflow of a plaque reduction assay.

Conclusion

A head-to-head comparison of this compound and Disoxaril reveals distinct profiles of antiviral efficacy. While both compounds show activity in vitro, Disoxaril demonstrates superior efficacy in vivo when used as a monotherapy.[8][9] The most significant finding is the synergistic antiviral effect observed when this compound and Disoxaril are used in combination.[8][9][10] This synergy, coupled with the lack of cross-resistance, suggests that a combination therapy approach could be a highly promising strategy for the treatment of picornavirus infections.[8][10] The ability to achieve a strong antiviral effect with lower doses of Disoxaril could also lead to an improved safety profile.[8][9]

References

Enviroxime's Antiviral Activity in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comparative overview of the in vivo validation of Enviroxime's antiviral activity, benchmarked against other antiviral agents. This analysis is based on available experimental data from studies in animal models.

This compound, a benzimidazole derivative, has been investigated for its antiviral properties, primarily against picornaviruses such as rhinoviruses and enteroviruses. Its mechanism of action involves the inhibition of viral RNA synthesis through the targeting of the viral non-structural protein 3A and the host cell factor, phosphatidylinositol 4-kinase III beta (PI4KB).[1][2] This guide delves into the in vivo studies that have sought to validate its efficacy and compares its performance with that of other notable anti-picornavirus agents, Pleconaril and Ruprintrivir.

Quantitative Performance Analysis

The following tables summarize the available quantitative data from in vivo studies of this compound and its comparators. A notable gap in the publicly available literature is the specific quantitative efficacy data for this compound in a Coxsackievirus A21 infection model in CD-1 mice, though its effectiveness has been mentioned.

Table 1: In Vivo Efficacy of this compound

Animal ModelVirusRoute of AdministrationKey FindingsQuantitative Data
MiceN/A (Pharmacokinetic study)Aerosol (Liposome-encapsulated)Successful delivery to upper and lower respiratory tracts.[3]Detectable levels of this compound in lungs and noses 20 minutes post-exposure.[3]

Table 2: In Vivo Efficacy of Pleconaril

Animal ModelVirusRoute of AdministrationKey FindingsQuantitative Data
Suckling MiceCoxsackievirus A9 (CVA9)OralIncreased survival rate.90% mortality in placebo group vs. significantly higher survival with a single 200 mg/kg dose.[4]
Weanling MiceCoxsackievirus A21 (CVA21)OralIncreased survival rate.Dose-dependent protection, with higher survival rates at increased dosages.[4]
Adult BALB/c MiceCoxsackievirus B3 (CVB3)OralIncreased survival rate and reduced viral load in tissues.[4]>85% mortality in placebo group vs. 90% survival with 200 mg/kg/day dose. Significant reduction in viral titers in heart and pancreas.[4]

Table 3: In Vivo Efficacy of Ruprintrivir (Human Clinical Trial Data)

Study PopulationVirusRoute of AdministrationKey FindingsQuantitative Data
Healthy VolunteersHuman Rhinovirus (HRV)IntranasalReduced viral shedding and symptom severity.[5][6]Statistically significant reduction in mean total daily symptom score (33% reduction) and proportion of subjects with positive viral cultures.[5][6]

Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are the methodologies for the key experiments cited.

This compound: Aerosol Delivery in Mice
  • Objective: To determine if liposome-encapsulated this compound (LE) could be delivered to the respiratory tract of mice via a small-particle aerosol.[3]

  • Animal Model: Mice.[3]

  • Drug Formulation: this compound incorporated into liposomes (LE) at a concentration of 4 mg/ml.[3]

  • Administration: Mice were exposed to a small-particle aerosol of LE for 20 minutes.[3]

  • Sample Collection and Analysis: At 20 minutes post-exposure, the lungs and noses of the mice were collected to measure the levels of this compound.[3]

Pleconaril: Oral Efficacy in a Lethal Coxsackievirus B3 Mouse Model
  • Objective: To evaluate the oral efficacy of Pleconaril in protecting mice from a lethal CVB3 infection.[4]

  • Animal Model: Adult male BALB/c mice.[4]

  • Drug Formulation: Pleconaril administered orally.

  • Experimental Design: Mice were dosed orally with Pleconaril (at varying concentrations, up to 200 mg/kg/day) or a vehicle control 2 hours prior to infection with a lethal inoculum of CVB3. Dosing was continued daily for a total of five days.[4]

  • Efficacy Endpoints: Survival rates were monitored daily. For viral load determination, organs (heart and pancreas) were harvested 2 hours after the final dose and viral titers were quantified.[4]

Ruprintrivir: Intranasal Efficacy in a Human Rhinovirus Challenge Study
  • Objective: To assess the prophylactic and therapeutic efficacy of intranasal Ruprintrivir in experimentally induced human rhinovirus infection.[5][6]

  • Study Population: Healthy adult volunteers.[5][6]

  • Drug Formulation: Ruprintrivir administered as a nasal spray (8 mg).[5][6]

  • Experimental Design: In the therapeutic arm, subjects were inoculated with human rhinovirus and 24 hours later began treatment with either Ruprintrivir or a placebo nasal spray five times daily for four days.[5][6]

  • Efficacy Endpoints: Daily symptom scores were recorded, and nasal lavage samples were collected for viral culture and titration to determine the extent of viral shedding.[5][6]

Visualizing Experimental and Mechanistic Pathways

To further elucidate the experimental processes and the molecular mechanism of this compound, the following diagrams are provided.

Experimental_Workflow cluster_setup Animal Model Preparation cluster_infection Viral Challenge cluster_treatment Treatment Regimen cluster_monitoring Efficacy Assessment Animal_Selection Select Animal Model (e.g., CD-1 Mice) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Virus_Inoculation Intranasal/Oral Inoculation with Virus (e.g., Coxsackievirus) Acclimatization->Virus_Inoculation Grouping Randomize into Treatment Groups (this compound vs. Placebo) Virus_Inoculation->Grouping Drug_Administration Administer Treatment (e.g., Oral Gavage) Grouping->Drug_Administration Observation Monitor Survival Rates and Clinical Signs Drug_Administration->Observation Sample_Collection Collect Tissues/Samples (e.g., Lungs, Blood) Observation->Sample_Collection Viral_Load Quantify Viral Load (e.g., Plaque Assay, qPCR) Sample_Collection->Viral_Load

Caption: General workflow for in vivo antiviral efficacy studies in animal models.

Enviroxime_Mechanism cluster_virus Picornavirus Replication Cycle cluster_host Host Cell Machinery Viral_Entry Viral Entry & Uncoating Translation Translation of Viral RNA Viral_Entry->Translation Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing RNA_Replication Viral RNA Replication Polyprotein_Processing->RNA_Replication Viral_3A Viral Protein 3A Polyprotein_Processing->Viral_3A Assembly Virion Assembly & Release RNA_Replication->Assembly PI4P_Production PI4P Production PI4P_Production->RNA_Replication Supports PI4KB PI4KB Kinase PI4KB->PI4P_Production Catalyzes This compound This compound This compound->PI4KB Inhibits This compound->Viral_3A Inhibits Viral_3A->PI4KB Recruits & Activates

References

Unveiling Enviroxime's Achilles' Heel: How Mutagenesis Pinpoints its Antiviral Action

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Virology and Drug Development

Published: November 7, 2025

Enviroxime, a benzimidazole derivative, has long been recognized for its potent antiviral activity against a range of picornaviruses, including rhinoviruses and enteroviruses, the causative agents of the common cold and other serious illnesses. Understanding the precise mechanism by which this compound inhibits viral replication is paramount for the development of next-generation antiviral therapies. This guide delves into the pivotal role of mutagenesis in unequivocally identifying the viral protein 3A as the direct target of this compound and compares its efficacy and mechanism with alternative antiviral agents.

Executive Summary

Data Presentation: this compound and Alternatives in Action

The true test of an antiviral compound's efficacy lies in its ability to inhibit viral replication at low concentrations and the impact of viral mutations on this activity. The tables below summarize the antiviral potency of this compound and its alternatives against wild-type and mutant viral strains, highlighting the significance of the 3A protein in conferring resistance.

Table 1: Antiviral Activity of 3A-Targeting Compounds Against Wild-Type and Resistant Enteroviruses

CompoundVirusGenotypeEC₅₀ / EC₉₀ (µM)Fold ResistanceReference
This compound Coxsackievirus B3Wild-Type--[1]
3A Mutant (V45A)- (Cross-resistant)>8-10[1]
3A Mutant (I54F)- (Cross-resistant)>8-10[1]
3A Mutant (H57Y)- (Cross-resistant)>8-10[1]
TTP-8307 Coxsackievirus B3Wild-TypeEC₉₀: ~21[1]
3A Mutant (V45A)EC₉₀: >20>10[1]
3A Mutant (I54F)EC₉₀: >20>10[1]
3A Mutant (H57Y)EC₉₀: ~189[1]
Itraconazole Enterovirus 71Wild-TypeEC₅₀: 1.151[2]
3A Mutant (V51L)EC₅₀: >25>21.7[2]
3A Mutant (V75A)EC₅₀: >25>21.7[2]

Table 2: Antiviral Activity of Compounds with Alternative Mechanisms of Action

CompoundTargetVirusEC₅₀ (µM)Reference
Pocapavir (V-073) VP1 Capsid ProteinPoliovirus (average of 45 strains)0.029
Rupintrivir 3C ProteasePoliovirus (serotypes 1-3)0.005 - 0.04[1]
Guanidine HCl 2C ProteinPoliovirus-

Experimental Protocols: The "How-To" of Mechanism Confirmation

The following are detailed methodologies for the key experiments used to confirm this compound's mechanism of action.

Site-Directed Mutagenesis of the Viral 3A Protein

This protocol outlines the generation of specific mutations in the 3A coding region of an infectious viral cDNA clone.

Objective: To introduce specific amino acid changes in the 3A protein to assess their impact on this compound susceptibility.

Materials:

  • Infectious cDNA clone of the target virus (e.g., Poliovirus, Rhinovirus) in a plasmid vector.

  • High-fidelity DNA polymerase (e.g., PfuUltra).

  • Custom-designed mutagenic primers containing the desired nucleotide change.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • Standard molecular biology reagents and equipment.

Procedure:

  • Primer Design: Design a pair of complementary primers, approximately 25-45 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Set up a PCR reaction using the infectious cDNA clone as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Following PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.

  • Transformation: Transform the DpnI-treated, nicked plasmid DNA into competent E. coli cells. The bacterial DNA repair machinery will seal the nicks in the plasmid.

  • Clone Selection and Sequencing: Select individual bacterial colonies and isolate plasmid DNA. Sequence the entire 3A coding region to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Virus Rescue: Transfect the sequence-verified mutant plasmid DNA into susceptible mammalian cells to rescue the mutant virus.

Plaque Reduction Assay for Antiviral Susceptibility Testing

This assay quantifies the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Objective: To determine the concentration of an antiviral compound required to inhibit viral replication by 50% (EC₅₀) or 90% (EC₉₀).

Materials:

  • Susceptible host cell line (e.g., HeLa, Vero).

  • Wild-type and mutant virus stocks with known titers.

  • Antiviral compound (e.g., this compound).

  • Cell culture medium and supplements.

  • Agarose or other overlay medium.

  • Crystal violet staining solution.

  • Standard cell culture equipment.

Procedure:

  • Cell Seeding: Seed susceptible cells in 6-well or 12-well plates and grow to confluency.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Compound Preparation: Prepare serial dilutions of the antiviral compound in cell culture medium.

  • Infection: Infect the confluent cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with medium containing the different concentrations of the antiviral compound and a low percentage of agarose. The agarose restricts the spread of progeny virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at the optimal temperature for the virus.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques at each compound concentration. Calculate the percentage of plaque reduction compared to the untreated control. The EC₅₀ or EC₉₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

This compound's Mechanism of Action cluster_virus Picornavirus Replication Cycle cluster_drug Drug Action cluster_mutagenesis Mechanism Confirmation Viral Entry Viral Entry Translation Translation Viral Entry->Translation Release of viral RNA Polyprotein Processing Polyprotein Processing Translation->Polyprotein Processing Host ribosomes Viral Proteins Viral Proteins Polyprotein Processing->Viral Proteins Viral proteases (2A, 3C) Replication Complex Assembly Replication Complex Assembly Viral Proteins->Replication Complex Assembly Including 3A, 3Dpol RNA Replication RNA Replication Replication Complex Assembly->RNA Replication Target of this compound Assembly Assembly RNA Replication->Assembly New viral RNA Release Release Assembly->Release New virions This compound This compound 3A Protein 3A Protein This compound->3A Protein Binds to/interferes with Wild-Type 3A Wild-Type 3A Wild-Type 3A->this compound Susceptible Mutant 3A Mutant 3A Mutant 3A->this compound Resistant

Figure 1: A diagram illustrating the picornavirus replication cycle and the specific targeting of the 3A protein within the replication complex assembly by this compound.

Experimental Workflow for Confirming Drug Target Start Start Infect cells with wild-type virus Infect cells with wild-type virus Start->Infect cells with wild-type virus Treat with this compound Treat with this compound Infect cells with wild-type virus->Treat with this compound Select for resistant viruses Select for resistant viruses Treat with this compound->Select for resistant viruses Sequence viral genome Sequence viral genome Select for resistant viruses->Sequence viral genome Identify mutations in 3A gene Identify mutations in 3A gene Sequence viral genome->Identify mutations in 3A gene Perform site-directed mutagenesis Perform site-directed mutagenesis Identify mutations in 3A gene->Perform site-directed mutagenesis Introduce 3A mutations into infectious clone Introduce 3A mutations into infectious clone Perform site-directed mutagenesis->Introduce 3A mutations into infectious clone Rescue mutant virus Rescue mutant virus Introduce 3A mutations into infectious clone->Rescue mutant virus Perform plaque reduction assay Perform plaque reduction assay Rescue mutant virus->Perform plaque reduction assay Compare EC50 of wild-type and mutant Compare EC50 of wild-type and mutant Perform plaque reduction assay->Compare EC50 of wild-type and mutant Confirm resistance Confirm resistance Compare EC50 of wild-type and mutant->Confirm resistance

Figure 2: A flowchart detailing the experimental steps involved in identifying and confirming this compound's target through the selection and characterization of resistant mutants.

Conclusion

The convergence of virology and molecular biology, particularly through the application of mutagenesis, has been instrumental in elucidating the mechanism of action of this compound. The consistent identification of resistance-conferring mutations in the viral 3A protein provides irrefutable evidence of its role as the primary target. This knowledge not only solidifies our understanding of this compound's antiviral properties but also provides a validated target for the rational design of new and improved anti-picornaviral agents. The comparative data presented here underscores the importance of targeting conserved viral proteins and highlights the ongoing challenge of viral resistance. The detailed experimental protocols serve as a valuable resource for researchers aiming to investigate novel antiviral compounds and their mechanisms of action.

References

Safety Operating Guide

Navigating the Disposal of Enviroxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Enviroxime necessitates a cautious approach to its disposal, adhering to general best practices for investigational antiviral compounds and regulatory guidelines. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper management of this compound waste.

This compound is a substituted benzimidazole derivative known for its activity against rhinoviruses and enteroviruses.[1] As an investigational drug, its disposal must be handled in accordance with the Federal Resource Conservation and Recovery Act (RCRA) to ensure the safety of personnel and the environment.[2]

Key Information on this compound

Due to the lack of a specific SDS, detailed quantitative data regarding disposal parameters for this compound is not available. The following table summarizes known chemical properties and highlights the absence of specific disposal data.

PropertyValueSource
Chemical Name (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylaminePubChem[1]
Molecular Formula C17H18N4O3SPubChem[1]
Molecular Weight 358.4 g/mol PubChem[1]
CAS Number 72301-79-2Immunomart[3]
Physical State Solid (Powder)TargetMol[4]
RCRA Hazardous Waste Codes Not available. Requires hazardous waste determination.N/A
Recommended Disposal Method High-temperature incineration by a licensed waste disposal contractor.General Guidance[5][6]

Experimental Protocols for Proper Disposal

The following step-by-step procedure is based on general guidelines for the disposal of investigational drugs and research chemicals.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, syringes, pipette tips), and solutions.

  • Segregate this compound waste from other laboratory waste at the point of generation.

Step 2: Hazardous Waste Determination

  • In the absence of a specific SDS, a hazardous waste determination must be conducted.[7][8] This involves assessing if the waste exhibits any of the four characteristics of hazardous waste as defined by the RCRA:

    • Ignitability: The ability to catch fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The presence of certain toxic chemicals that can leach out of the waste.[7]

  • Consult your institution's Environmental Health and Safety (EHS) department for assistance in making this determination.[2] They can provide guidance on the necessary procedures and documentation.

Step 3: Proper Labeling and Storage

  • All containers of this compound waste must be clearly labeled as "Hazardous Waste" if the determination in Step 2 indicates so.[9]

  • The label should include:

    • The name of the chemical (this compound).

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The name and contact information of the generating laboratory or Principal Investigator.[9]

  • Store the waste in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[9]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[2]

  • The preferred method for the disposal of pharmaceutical waste, including investigational drugs, is high-temperature incineration.[5][10][11] This process ensures the complete destruction of the active compound.

Step 5: Documentation

  • Maintain detailed records of the waste determination, labeling, and disposal process, including any manifests or certificates of destruction provided by the waste disposal vendor.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EnviroximeDisposal Start This compound Waste Generated Identify Identify & Segregate Waste Start->Identify Determine Hazardous Waste Determination (RCRA) Identify->Determine LabelHazardous Label as 'Hazardous Waste' Determine->LabelHazardous Is Hazardous? Yes LabelNonHazardous Label as 'Non-Hazardous Chemical Waste' Determine->LabelNonHazardous No Store Store in Satellite Accumulation Area (SAA) LabelHazardous->Store LabelNonHazardous->Store ContactEHS Contact EHS / Licensed Waste Vendor Store->ContactEHS Incinerate High-Temperature Incineration ContactEHS->Incinerate Document Document Disposal Incinerate->Document

Caption: Decision-making workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Enviroxime

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Enviroxime, an antiviral compound, to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on the type of operation and the associated risk level.

Operation Risk Level Recommended Personal Protective Equipment (PPE)
Handling of solid/powdered this compound (e.g., weighing, aliquoting) HighRespiratory Protection: NIOSH-approved N95 or higher-level respirator. For higher-risk or larger quantities, a Powered Air-Purifying Respirator (PAPR) is recommended. Hand Protection: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Disposable, solid-front lab coat with tight-fitting cuffs.
Handling of this compound in solution (e.g., preparing dilutions, cell culture work) MediumRespiratory Protection: Generally not required if handled in a certified chemical fume hood or biological safety cabinet. Hand Protection: Single pair of nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard lab coat.
General laboratory work in the vicinity of this compound handling LowRespiratory Protection: Not required. Hand Protection: Nitrile gloves. Eye Protection: Safety glasses. Body Protection: Standard lab coat.

Operational Plan for Handling this compound

A systematic approach to handling this compound will further mitigate potential hazards. The following step-by-step guidance covers the entire workflow from preparation to disposal.

Pre-Handling Preparations:
  • Training: All personnel handling this compound must be trained on its potential hazards and the procedures outlined in this document.

  • Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet, especially when handling the powdered form.

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available before starting any procedure.

  • Review Safety Data Sheets (SDS): While a specific SDS for this compound may not be available, review the SDS for benzimidazole and other similar compounds to understand the general class of hazards.[2][3][4][5][6]

Handling Procedures:
  • Weighing Solid this compound:

    • Perform this task within a chemical fume hood or a balance enclosure to contain any airborne particles.

    • Wear the high-risk level PPE as detailed in the table above.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Clean the balance and surrounding area with a damp cloth immediately after use to remove any residual powder. Dispose of the cloth as chemical waste.

  • Preparing Solutions:

    • Prepare solutions within a chemical fume hood.

    • Add the solvent to the pre-weighed this compound powder slowly to avoid splashing.

    • Ensure the container is securely capped before mixing.

Post-Handling Procedures:
  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate laboratory disinfectant or 70% ethanol.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, respiratory and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect all disposable materials that have come into direct contact with this compound powder (e.g., weighing paper, contaminated gloves, pipette tips) in a clearly labeled, sealed plastic bag or container for hazardous chemical waste.

    • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous waste.

  • Disposal Method:

    • All waste contaminated with this compound should be treated as hazardous chemical waste.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. The preferred method of disposal for potent pharmaceutical compounds is incineration by a licensed waste management facility.[7][8][9]

    • Do not dispose of this compound waste down the drain or in the regular trash.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

Enviroxime_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_training Personnel Training prep_area Designate Handling Area prep_training->prep_area prep_materials Gather PPE & Materials prep_area->prep_materials handling_powder Weighing Solid this compound (in Fume Hood) prep_materials->handling_powder handling_solution Preparing Solutions (in Fume Hood) prep_materials->handling_solution post_decon Decontaminate Surfaces handling_powder->post_decon handling_solution->post_decon post_ppe Proper PPE Removal post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_segregate Segregate Waste (Solid, Liquid, Sharps) post_wash->disp_segregate disp_label Label as Hazardous Waste disp_segregate->disp_label disp_ehs Contact EHS for Incineration disp_label->disp_ehs

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enviroxime
Reactant of Route 2
Enviroxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.